3,6-Dihydroxynaphthalene-2,7-disulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPSKXBHUGOHU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Dihydroxynaphthalene-2,7-disulfonate chemical structure properties
An In-depth Technical Guide to 3,6-Dihydroxynaphthalene-2,7-disulfonate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,6-Dihydroxynaphthalene-2,7-disulfonate, a highly versatile and functionalized aromatic compound. Primarily supplied as its disodium salt (CAS No. 7153-21-1), this naphthalenic derivative serves as a critical building block in various fields, from industrial dye manufacturing to advanced materials and pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical properties, synthesis, and key applications.
Core Chemical Identity and Physicochemical Properties
3,6-Dihydroxynaphthalene-2,7-disulfonate is a symmetrical naphthalene core functionalized with two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups. This unique substitution pattern dictates its chemical reactivity and physical properties. The sulfonic acid groups are highly acidic and are typically deprotonated, making the compound exist as a water-soluble salt.
The presence of electron-donating hydroxyl groups and electron-withdrawing sulfonic acid groups on the same aromatic scaffold creates a molecule with rich electronic properties, making it an excellent precursor for azo dyes and a subject of interest for functional materials.
Table 1: Physicochemical Properties of 3,6-Dihydroxynaphthalene-2,7-disulfonate Disodium Salt
| Property | Value | Source(s) |
| CAS Number | 7153-21-1 | [1] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ | [1] |
| Molecular Weight | 364.26 g/mol | [1][2] |
| Appearance | White to light yellow or gray solid powder | [3] |
| Solubility | Highly soluble in water | [3] |
| Stability | Stable under normal storage conditions. | [3] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Storage | Store in a cool, dry place away from direct sunlight. May be stored under an inert atmosphere. | [3] |
Synthesis Pathway: A Mechanistic Perspective
Causality Behind Experimental Choices:
-
Sulfonation: Naphthalene is first reacted with sulfuric acid. The regiochemistry (the position of the added sulfonate groups) is critically dependent on reaction temperature and time. The formation of the thermodynamically stable 2,7-disulfonic acid precursor is favored under specific conditions.
-
Alkali Fusion (Hydroxylation): This is a nucleophilic aromatic substitution reaction where the sulfonate groups are replaced by hydroxyl groups. This step requires harsh conditions—typically molten sodium hydroxide at high temperatures (280-350°C)—to overcome the high activation energy required to displace the stable sulfonate leaving group from the aromatic ring.[5][6][7] The choice of a sealed, high-pressure vessel (autoclave) is mandated by these temperatures to prevent the sublimation of reactants and to ensure reaction completion.[5]
Caption: Generalized workflow for the synthesis of dihydroxynaphthalene disulfonates.
Representative General Protocol for Alkali Fusion
This protocol is a generalized representation based on industrial processes for similar compounds and must be adapted and optimized for laboratory scale with stringent safety precautions.
-
Reactor Setup: In a high-pressure stainless-steel autoclave, charge solid sodium hydroxide (NaOH).
-
Melting: Heat the vessel to >220°C with stirring until the NaOH is completely molten.[6]
-
Reactant Addition: Slowly and carefully add the precursor, naphthalene-2,7-disulfonic acid sodium salt, to the molten NaOH. The molar ratio of NaOH to the sulfonic acid is typically high, in the range of 3:1 to 7:1.[5]
-
Reaction: Seal the reactor and increase the temperature to the target range of 280-320°C. Maintain this temperature with vigorous stirring for 8-12 hours.[5][8]
-
Work-up: After cooling the reactor to room temperature, the solid reaction mass is dissolved in water.
-
Acidification: The resulting alkaline solution is carefully acidified with a strong acid like sulfuric acid. This protonates the naphthoxide intermediates, precipitating the crude dihydroxynaphthalene disulfonic acid.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from water or aqueous ethanol to yield the final product.
Key Applications in Research and Development
The unique arrangement of four polar functional groups on a rigid aromatic scaffold makes this compound a valuable intermediate in several scientific domains.
Core Application: Azo Dye Synthesis
The most significant industrial application of 3,6-dihydroxynaphthalene-2,7-disulfonate is as a "coupling component" in the synthesis of azo dyes.[3] The electron-rich dihydroxy-naphthalene system is highly activated towards electrophilic attack by diazonium salts.
Mechanism Insight: The diazonium cation (Ar-N₂⁺) acts as an electrophile, and the naphthalene ring acts as the nucleophile. The coupling reaction typically occurs at a position ortho or para to one of the powerful activating hydroxyl groups. The two sulfonic acid groups enhance the water solubility of the final dye molecule, which is crucial for textile dyeing processes.
Caption: Schematic of azo dye synthesis using the target compound as a coupling component.
Application in Analytical Chemistry
The hydroxyl groups, positioned peri to the sulfonate groups, can form stable five- or six-membered chelate rings with metal ions. This property makes the compound and its derivatives useful as reagents in analytical chemistry for the colorimetric or spectrophotometric determination of metals.[3]
Furthermore, the core structure serves as a scaffold for creating more complex analytical probes. For instance, a derivative of hydroxynaphthalene disulfonic acid was used to synthesize a new azo dye reagent for the spectrophotometric quantification of the ophthalmic drug flourometholone, demonstrating its utility as a versatile building block for targeted analytical tools.[9]
Relevance to Pharmaceutical Science and Drug Development
While not a therapeutic agent itself, 3,6-dihydroxynaphthalene-2,7-disulfonate and its derivatives are finding niche roles and demonstrating potential in pharmaceutical contexts.
-
Advanced Filtration Media: In a notable application, the disodium salt was used as a monomer along with 4,4'-methylene bis(phenyl isocyanate) to chemically modify cellulose acetate membranes. These modified membranes showed an enhanced ability to remove pharmaceutical compounds, such as carbamazepine and ibuprofen, from water, highlighting a potential application in environmental remediation and pharmaceutical manufacturing wastewater treatment.[10]
-
Scaffold for Anticancer Agents: The hydroxynaphthalene-2,7-disulfonic acid moiety has been incorporated into novel azo dyes that exhibit biological activity. One such synthesized compound, 4-((2,6-dihydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid, demonstrated dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line. This suggests that the core structure can serve as a valuable starting point for the design and synthesis of new potential anticancer agents, where the disulfonate groups ensure bioavailability through water solubility.
-
Functional Materials: The compound has been successfully intercalated into the galleries of layered double hydroxides (LDHs).[11][12] This research into hybrid organic-inorganic materials opens possibilities for creating novel systems for controlled release or photofunctional materials relevant to drug delivery and diagnostics.
Safety and Handling
As a hazardous substance, proper handling is essential. The compound is a known skin and eye irritant.[2][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
-
Fire Safety: The material is a combustible solid but difficult to ignite. Avoid generating dust clouds, which can form explosive mixtures with air.[4]
Conclusion
3,6-Dihydroxynaphthalene-2,7-disulfonate is more than a simple dye intermediate. Its symmetric, highly functionalized structure provides a robust and versatile platform for innovation across multiple scientific disciplines. The combination of nucleophilic hydroxyl groups, water-solubilizing sulfonic acid groups, and a rigid aromatic core makes it a valuable building block for creating complex molecules with tailored properties. From enhancing the performance of filtration membranes to serving as a scaffold for potential therapeutics, its utility continues to expand, warranting its place as a compound of significant interest to the research and drug development community.
References
- Google Patents. (n.d.). CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion.
- Google Patents. (n.d.). CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal.
-
ResearchGate. (2025). Synthesis, crystal structure and properties of a cerium(III) complex... Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 3,6-Dihydroxynaphthalene-2,7-disulfonic acid. Retrieved March 7, 2026, from [Link]
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Universität des Saarlandes. (2022, October 10). Synthesis and biological evaluation of novel antibacterial agents. Retrieved March 7, 2026, from [Link]
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Scribd. (n.d.). Chemical Nfpa Codes. Retrieved March 7, 2026, from [Link]
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Scribd. (n.d.). Aldrich Polymer Products: CD-Catalog and Reference Guide. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN104193593A - Environment-friendly preparation technology for producing 2-naphthol by liquid phase alkali fusion method.
-
Sakur, A. A., Okdeh, M., & Al Fares, B. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(2). from [Link]
- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.
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AA Blocks. (n.d.). 119-90-4 | 3,3'-Dimethoxybenzidene. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Photochromic Intercalation Compounds. Retrieved March 7, 2026, from [Link]
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Scribd. (n.d.). Aldrich Polymer Products - CD Catalog and Reference Guide. Retrieved March 7, 2026, from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Photofunctional Layered Materials. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved March 7, 2026, from [Link]
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Mosa, S., & Ali, H. (2025). PREPARATION, CHARACTERIZATION AND ANALYTICAL STUDIES OF 4-((2,6-DIHYDROXYPHENYL) DIAZENYL)-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID AS A NEW AN ANTI-BREAST CANCER (MCF-7). International Journal Multidisciplinary (IJMI), 2(4), 436–447. from [Link]
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LookChem. (n.d.). Cas 582-17-2, 2,7-Dihydroxynaphthalene. Retrieved March 7, 2026, from [Link]
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Chinese Journal of Applied Chemistry. (2015). Synthesis of High-Purity 2,6-Dihydroxynaphthalene. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2). Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 3,6-Disodium sulfonate, 1,8-dihydroxy naphthalene. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol.
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An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-5-bromopyridine (CAS 7153-21-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-5-bromopyridine (CAS 1072-97-5), a key intermediate in the pharmaceutical and agrochemical industries. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to empower researchers in its safe and effective utilization.
Chemical Identity and Physicochemical Profile
2-Amino-5-bromopyridine is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂.[1] Its structure, featuring both an amino group and a bromine atom on the pyridine ring, makes it a versatile building block in organic synthesis.[2]
| Property | Value | Source(s) |
| CAS Number | 1072-97-5 | [3] |
| Molecular Formula | C₅H₅BrN₂ | [3] |
| Molecular Weight | 173.01 g/mol | [4] |
| Appearance | White to off-white or brown crystalline powder/solid | [5][6] |
| Melting Point | 133-138 °C | [6] |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble to insoluble in water. | [6][7] |
| logP (Octanol/Water Partition Coefficient) | 1.42 | [3] |
Hazard Identification and GHS Classification
2-Amino-5-bromopyridine is classified as a hazardous substance and requires careful handling.[8] The Globally Harmonized System (GHS) classification highlights its primary toxicological concerns:
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[3][5] A predicted oral LD50 for rats is 700.03 mg/kg.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Hazard Pictograms:
Signal Word: Danger/Warning[5]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key precautions include avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[3]
Toxicological Profile and Health Effects: A Deeper Dive
Beyond the acute hazards identified by GHS, it is crucial for researchers to understand the potential for both immediate and long-term health effects.
Acute Effects:
-
Oral: Ingestion can be harmful or fatal.[8] Immediate medical attention is necessary if swallowed.
-
Dermal: Can cause skin inflammation.[8] It is readily absorbed through the skin, and contact with open wounds or abraded skin should be strictly avoided as it may lead to systemic toxicity.[8]
-
Inhalation: Inhalation of dust can cause respiratory irritation.[8]
-
Eye Contact: Can cause serious eye irritation and potential damage.[8]
Chronic Effects:
While comprehensive data on the chronic effects of 2-Amino-5-bromopyridine is limited, some studies and related compounds suggest potential long-term concerns. Long-term exposure to respiratory irritants can lead to airway diseases.[8] There is also some evidence from animal studies suggesting potential developmental toxicity.[8] Chronic intoxication with ionic bromides, although more historically associated with medical use, can lead to neurological effects.[8]
Reactivity and Incompatibilities: The "Why" Behind the Warnings
Understanding the chemical reactivity of 2-Amino-5-bromopyridine is paramount for safe handling and successful experimental design.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: As an amine, 2-Amino-5-bromopyridine will react with strong acids in an exothermic neutralization reaction. It can also react with strong bases.[3]
Hazardous Decomposition Products:
Thermal decomposition of 2-Amino-5-bromopyridine can release highly toxic and irritating fumes, including:[3]
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
Chemical Reactivity in Synthesis:
The dual functionality of the amino and bromo groups makes 2-Amino-5-bromopyridine a valuable synthon. It readily participates in common cross-coupling reactions, which are fundamental in drug discovery:
-
Suzuki-Miyaura Coupling: The bromine atom can be replaced with various aryl or heteroaryl groups through palladium-catalyzed coupling with boronic acids. This is a powerful method for creating carbon-carbon bonds.[9]
-
Buchwald-Hartwig Amination: The carbon-bromine bond can also be converted to a carbon-nitrogen bond via palladium-catalyzed amination, allowing for the synthesis of more complex amines.[10]
Applications in Research and Drug Development
The unique chemical properties of 2-Amino-5-bromopyridine make it a crucial starting material and intermediate in several areas:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-infective drugs.[1] A notable example is its use in the production of Olprinone, a phosphodiesterase 3 inhibitor used to treat acute heart failure.
-
Agrochemical Development: It serves as a building block for herbicides and pesticides.[11]
-
Carbohydrate Chemistry: It is used as a labeling reagent for the structural analysis of oligosaccharides via reductive amination.[4]
-
Deuterated Compounds in Drug Discovery: The deuterated analog, 2-Amino-5-bromopyridine-d3, is used to synthesize drug candidates with potentially improved pharmacokinetic profiles. The substitution of hydrogen with deuterium can slow down metabolic processes, leading to a longer drug half-life.[12]
Protocols for Safe Handling and Emergency Procedures
A proactive approach to safety is essential when working with 2-Amino-5-bromopyridine.
Engineering Controls and Personal Protective Equipment (PPE)
The following diagram illustrates the hierarchy of controls for safe handling:
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure with appropriate ventilation to minimize dust inhalation.
-
Transfer: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust.
-
In Use: Keep containers tightly closed when not in use.
-
Cleaning: Clean up spills immediately following the procedures outlined below. Wash hands thoroughly with soap and water after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5]
Emergency Response Workflow
The following workflow should be initiated in the event of an exposure or spill:
Conclusion
2-Amino-5-bromopyridine is an indispensable tool in modern chemical research and development. Its utility, however, is intrinsically linked to a thorough understanding of its hazardous properties and the implementation of robust safety protocols. By integrating the information within this guide into your laboratory's safety culture, you can mitigate the risks and unlock the full synthetic potential of this versatile compound.
References
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Solubility and Solution Dynamics of Sodium 3,6-Dihydroxynaphthalene-2,7-Disulfonate: A Comprehensive Technical Guide
Executive Summary
Sodium 3,6-dihydroxynaphthalene-2,7-disulfonate, universally known as Chromotropic acid disodium salt (CAS: 5808-22-0), is a cornerstone reagent in analytical chemistry and drug development. It is predominantly utilized as a chromogenic reagent for the spectrophotometric quantification of formaldehyde, titanium, nitrate, and various pharmaceutical active ingredients like dipyrone[1].
As an application scientist, understanding the precise solubility parameters, thermodynamic stability, and handling protocols of this compound is critical. Assay reproducibility hinges entirely on the integrity of the reagent solution. This whitepaper systematically details its aqueous solubility profile, the physicochemical rationale behind its dissolution, and validated protocols for preparing stable analytical solutions.
Physicochemical Properties & Aqueous Solubility Profile
Chromotropic acid disodium salt is typically supplied as a dihydrate (
Mechanistic Causality of Solubility
The high aqueous solubility of this compound is driven by the ionic dissociation of the two sodium sulfonate (
Quantitative Solubility Data
The solubility of the dihydrate form in water exhibits temperature dependence. Commercial analytical grades demonstrate the following solubility metrics:
| Parameter | Value | Reference / Source |
| Solubility at 20 °C | 125 g/L to 170 g/L | TCI America, Merck Millipore[2] |
| Solubility at 25 °C | Up to ~453 g/L (Supersaturation limits) | Dudley Chemical |
| pH of 1% Solution (10 g/L) | ~3.6 at 20 °C | Mubychem[1] |
| Appearance in Solution | Clear, pale brown to off-white | ACS Reagent Chemicals[3] |
Note on Variance: The variance in upper solubility limits (125 g/L vs. 170 g/L) is often a function of the specific polymorphic or hydration state of the bulk powder, as well as the presence of trace oxidation products that can marginally affect dissolution kinetics,[2].
Degradation Pathways and Stability
While highly soluble, the resulting aqueous solutions are susceptible to degradation. The electron-rich naphthalene ring—activated by the two hydroxyl groups—is highly prone to auto-oxidation, especially in the presence of UV light, trace transition metals, and dissolved oxygen.
This oxidation manifests as a darkening of the solution from a clear pale brown to a dark, hazy brown/black[1]. This degradation increases background absorbance and ruins the reagent's sensitivity in colorimetric assays (e.g., measuring absorbance at 580 nm for formaldehyde detection)[3]. Therefore, strict adherence to controlled preparation protocols is non-negotiable.
Experimental Protocol: Preparation of a Validated 5% Reagent Solution
To ensure maximum trustworthiness and reproducibility, the preparation protocol must be a self-validating system. The following procedure is designed for preparing a 5% (w/v) solution, which is well within the solubility limit and standard for ACS grade testing[3].
Step-by-Step Methodology
-
Material Preparation : Weigh exactly 5.00 g of Chromotropic acid disodium salt dihydrate on an analytical balance.
-
Solvent Selection : Measure 80 mL of Type I Ultrapure Water (18.2 MΩ·cm).
-
Causality: Type I water is mandatory. Trace transition metals (like Ti, Fe, or Cr) in lower-grade water will immediately chelate with the chromotropic acid, forming unwanted colored complexes and depleting the active reagent.
-
-
Dissolution : Gradually add the powder to the water under gentle magnetic stirring at 20 °C.
-
Causality: Vigorous vortexing should be avoided to minimize the introduction of dissolved oxygen, which accelerates auto-oxidation.
-
-
Volume Adjustment : Once completely dissolved (typically < 5 minutes), transfer to a 100 mL volumetric flask and bring to volume with Type I water.
-
Self-Validation (pH & Clarity) :
-
Measure the pH. A successful, pure dissolution will yield a pH of approximately 3.6[1].
-
Visually inspect against a white background. The solution must be clear and pale brown.
-
-
Filtration & Storage : If hazy, filter through a 0.22 µm PTFE syringe filter. Transfer the solution immediately to an actinic (amber) glass bottle, purge the headspace with Argon or Nitrogen gas, and store at 2–8 °C.
Validated workflow for the preparation of aqueous chromotropic acid solutions.
Application Workflow: Formaldehyde Quantification
The primary application of this aqueous solution is the quantification of formaldehyde. According to ACS Reagent specifications, the analytical validation of the reagent involves reacting it with formaldehyde in the presence of concentrated sulfuric acid[3].
Reaction Mechanism and Causality
The reaction is a condensation between the formaldehyde molecule and two molecules of chromotropic acid.
-
Role of Sulfuric Acid : The concentrated sulfuric acid acts as both a dehydrating agent to drive the condensation and an acidic catalyst[3].
-
Role of Heat : The reaction requires a hot water bath (70–80 °C) for 15 minutes. This thermal energy is required to overcome the steric and electronic barriers of the bulky naphthalene system, driving the formation of the resonance-stabilized, red-purple dibenzoxanthylium dye[3].
-
Role of Ice Bath : Cooling the reaction in an ice bath prior to reading halts any further side reactions or degradation of the dye complex, stabilizing the chromogen for accurate spectrophotometric measurement at 580 nm[3].
Chemical workflow for the spectrophotometric detection of formaldehyde.
References[1] Title: Chromotropic Acid Disodium Salt Dihydrate Manufacturers, with SDS | Source: Mubychem | URL: https://mubychem.com[5] Title: Chromotropic Acid, Disodium Salt | ACS Reagent Chemicals | Source: ACS Publications | URL: https://pubs.acs.org[4] Title: Dudley Chemical Corporation Catalog | Source: Dudley Chemical | URL:https://www.dudley-chem.com[2] Title: Disodium Chromotropate 5808-22-0 | Source: TCI America | URL: https://www.tcichemicals.com[3] Title: Chromotropic acid disodium salt dihydrate CAS 5808-22-0 | Source: Merck Millipore | URL: https://www.merckmillipore.com
Sources
Technical Guide: 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, Disodium Salt
Common Name: Chromotropic Acid Disodium Salt Primary Application: Spectrophotometric Determination of Formaldehyde (NIOSH Method 3500)
Executive Summary
This technical guide analyzes 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt , universally known in the laboratory as Chromotropic Acid Disodium Salt . While its IUPAC nomenclature is precise, the historical variation in naphthalene ring numbering has led to a confusing array of synonyms in chemical catalogs.
This molecule is the industry-standard reagent for the quantification of formaldehyde (HCHO) in air, water, and pharmaceutical excipients. It functions via a specific electrophilic aromatic substitution reaction in a sulfuric acid medium, yielding a stable violet chromogen with a molar absorptivity allowing detection limits in the low ppm range.
Part 1: Nomenclature & Synonyms (The Core)
The primary source of confusion for this reagent stems from two factors:
-
Salt vs. Acid: The reagent is almost always sold as the disodium salt dihydrate for stability, but the reaction is referred to as the "Chromotropic Acid" test.
-
Numbering Systems: Older literature often uses the "1,8-dihydroxy" numbering convention, whereas modern IUPAC standards prefer "3,6-dihydroxy" based on the sulfonic acid priority.
Synonym & Identity Matrix
| Category | Name / Identifier | Context |
| Common Name | Chromotropic Acid Disodium Salt | The standard catalog name (Sigma, Merck). |
| IUPAC Name | Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate | The technically correct chemical descriptor.[1] |
| Historical Name | 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt | Based on numbering hydroxyls as positions 1 and 8. |
| CAS (Dihydrate) | 5808-22-0 | The specific CAS for the stable commercial powder. |
| CAS (Anhydrous) | 129-96-4 | Often cited in databases but rarely the sold form. |
| CAS (Free Acid) | 148-25-4 | "Chromotropic Acid" (Hygroscopic, less stable). |
| Trade Names | Disodium Chromotropate; Chromogene C | Older industrial dye intermediate names. |
Visualization: Nomenclature Logic
The following diagram clarifies the structural numbering that generates these conflicting synonyms.
Figure 1: Divergence in nomenclature based on naphthalene ring numbering priorities.
Part 2: Mechanism of Action
The utility of Chromotropic Acid lies in its high specificity for formaldehyde. It does not react significantly with other aldehydes (like acetaldehyde) or ketones, making it superior to Schiff's reagent for quantitative work.
The Reaction Pathway
The reaction occurs in a highly acidic medium (typically >75% H₂SO₄).
-
Dehydration: The sulfuric acid acts as a solvent and dehydrating agent.
-
Condensation: Two molecules of chromotropic acid condense with one molecule of formaldehyde.
-
Oxidation: The intermediate is oxidized (by atmospheric oxygen or the acid itself) to form a quinoidal cation.
-
Chromogen: The result is a dibenzoxanthylium cation, which is purple/violet and absorbs strongly at 580 nm .
Figure 2: Reaction pathway forming the violet chromogen used for quantification.[2]
Part 3: Experimental Protocol (NIOSH Method 3500 Adaptation)
This protocol is adapted from the NIOSH Method 3500 , the gold standard for formaldehyde analysis.
Reagents Required[4][5][6]
-
Chromotropic Acid Solution (1%): Dissolve 0.10 g of Chromotropic acid disodium salt dihydrate (CAS 5808-22-0) in 10 mL of distilled water. Filter if necessary. Note: Prepare fresh weekly and store in a brown bottle (light sensitive).
-
Concentrated Sulfuric Acid (H₂SO₄): 96% reagent grade.[3]
-
Sodium Bisulfite (1%): For collection media or blank preparation.[4]
Step-by-Step Workflow
-
Sample Preparation:
-
Pipette 4 mL of the aqueous sample (or impinger solution) into a glass-stoppered tube.
-
Critical: Ensure the formaldehyde content is between 0.1 and 2.0 µg/mL for linearity.
-
-
Reagent Addition:
-
Add 0.1 mL of 1% Chromotropic Acid solution. Mix thoroughly.
-
-
Acidification (The Hazard Step):
-
Slowly add 6 mL of concentrated H₂SO₄.
-
Safety: This is highly exothermic.[4] The solution will get very hot. Add acid down the side of the tube to prevent splashing.
-
-
Color Development:
-
Allow the solution to cool to room temperature.[4]
-
Note: While some older protocols suggest heating to 95°C, the heat of mixing with H₂SO₄ is often sufficient to drive the reaction. However, for strict NIOSH compliance, heat to 95°C for 15 minutes to ensure completion.
-
-
Measurement:
Figure 3: Step-by-step workflow for the NIOSH 3500 Formaldehyde determination method.[3]
Part 4: Technical Considerations & Troubleshooting
Stability & Storage
-
Solid State: The disodium salt dihydrate is stable at room temperature but will oxidize if exposed to light for prolonged periods. It turns brown upon oxidation. Discard if the powder is not off-white/beige.
-
Solution: The 1% aqueous solution is unstable. It must be prepared fresh weekly. If the solution turns yellow/brown before adding to the sample, it will cause high background absorbance.
Interferences
-
Nitrates: High concentrations of nitrates can interfere.
-
Phenols: Phenol competes for formaldehyde, reducing the signal.
-
Oxidizable Organics: Can react with hot sulfuric acid to char, causing non-specific darkening.
Safety (SDS Highlights)
-
H2SO4 Hazard: The primary risk in the protocol is the concentrated sulfuric acid, not the chromotropic acid itself. Use a fume hood and face shield.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1994).[7] Formaldehyde: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[7] [Link]
-
PubChem. (n.d.).[1][8] 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt (Compound CID 81587).[1] National Library of Medicine. [Link]
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]
Sources
- 1. 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2) | C10H6Na2O8S2 | CID 81587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | C16H9N2Na3O10S3 | CID 162611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 4. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Chromotropic Acid Disodium Salt Dihydrate Manufacturers, with SDS [mubychem.com]
- 7. scribd.com [scribd.com]
- 8. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Naphthalenedisulfonic Acid Isomers: Chromotropic Acid vs. 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Naphthalenedisulfonic acid derivatives are foundational molecules in various scientific and industrial domains. While structurally similar, isomers of these compounds can exhibit vastly different physicochemical properties and functionalities. This guide provides a detailed comparative analysis of two specific isomers: chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) and 3,6-dihydroxynaphthalene-2,7-disulfonic acid. We will dissect their structural nuances, explore the resulting differences in their chemical behavior, and detail their distinct applications. The central thesis is that the specific placement of hydroxyl and sulfonic acid groups on the naphthalene core dictates their primary roles: chromotropic acid excels as a highly specific analytical reagent, whereas its 3,6-isomer serves as a crucial intermediate in the synthesis of dyes and complex organic molecules.
Introduction
In the landscape of organic chemistry, isomerism represents a fascinating principle where molecules with identical chemical formulas possess unique arrangements of atoms. This structural divergence, however subtle, can lead to profound differences in reactivity, physical properties, and, consequently, practical applications. This guide focuses on two isomers of dihydroxynaphthalene-disulfonic acid, compounds that are pivotal in fields ranging from analytical chemistry to materials science.
Chromotropic acid, the common name for 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a well-established and indispensable reagent in analytical laboratories.[1] Its unique structure enables it to form colored complexes with a variety of analytes, most notably formaldehyde.[2] In contrast, 3,6-dihydroxynaphthalene-2,7-disulfonic acid is a less commonly known but industrially significant isomer, primarily valued as a building block in the synthesis of high-performance dyes.[3] Understanding the core differences between these two molecules offers valuable insights into the structure-function relationships that govern chemical utility.
Section 1: Structural Elucidation and Comparative Analysis
The fundamental difference between chromotropic acid and its 3,6-isomer lies in the substitution pattern on the naphthalene bicyclic system.
Chemical Structure of Chromotropic Acid
Systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid, chromotropic acid features two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups attached to a naphthalene core.[4] The defining feature is the placement of the hydroxyl groups on adjacent carbons (C4 and C5) in a peri position relative to each other across the fused rings.
Caption: Chemical structure of Chromotropic Acid.
Chemical Structure of 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid
This isomer, as its name implies, has its hydroxyl groups at the C3 and C6 positions and its sulfonic acid groups at the C2 and C7 positions.[5] Unlike chromotropic acid, the hydroxyl groups are on separate rings and are not in proximity to each other.
Caption: Workflow for Formaldehyde Detection.
3,6-Dihydroxynaphthalene-2,7-disulfonic Acid: The Versatile Dye Intermediate
In stark contrast to its analytical counterpart, the 3,6-isomer is a workhorse in the synthetic world, particularly in the dye manufacturing industry. [3]
-
Key Dye Intermediate: Its primary application is as a crucial intermediate for synthesizing naphthalene-based azo dyes. [3]The positions of the hydroxyl and sulfonic acid groups allow it to act as a coupling component, reacting with diazonium salts to form a wide range of colored compounds.
-
Control of Dye Properties: The purity and quality of this intermediate are paramount as they directly influence the final properties of the dye, such as color intensity, hue, and fastness on materials like textiles and leather. [3]* Organic Synthesis: Beyond dyes, it serves as a valuable raw material in broader organic synthesis, where its reactive sites can be leveraged to build more complex molecules for applications in materials science and potentially pharmaceuticals. [3]
Sources
Comprehensive Technical Specification and Application Guide for Coupler O (CAS 7153-21-1)
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly reliable, water-soluble aromatic intermediates in both pharmaceutical development and materials science. Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate, universally known in the industry as Coupler O , serves as a foundational building block for these applications. Its unique structural topology—a naphthalene core functionalized with symmetric hydroxyl and sulfonate groups—makes it an exceptional candidate for electrophilic aromatic substitution and metal chelation. This whitepaper provides an in-depth mechanistic analysis, quantitative specifications, and field-proven, self-validating protocols for utilizing Coupler O.
Chemical Identity & Structural Mechanics
Coupler O is a highly reactive organic intermediate primarily utilized in the synthesis of complex dyes and pharmaceutical compounds (1[1]). The molecular architecture of Coupler O dictates its chemical behavior:
-
Hydroxyl Groups (Positions 3, 6): These groups are strongly electron-donating via resonance. They increase the electron density of the naphthalene ring, specifically activating the adjacent ortho and para positions, making the molecule highly susceptible to electrophilic attack.
-
Sulfonate Groups (Positions 2, 7): These bulky, highly polar groups serve a dual purpose. First, they impart massive aqueous solubility, allowing reactions to proceed in environmentally friendly aqueous buffers. Second, they provide steric hindrance that directs incoming electrophiles to specific reactive sites, ensuring high regioselectivity during synthesis (2[2]).
Quantitative Specifications
To ensure reproducibility in drug development and materials synthesis, sourcing high-purity Coupler O is critical. Below are the standard quantitative specifications required for analytical and synthetic grade applications (3[3], 4[4]).
| Parameter | Specification Standard |
| Chemical Name | Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate |
| CAS Number | 7153-21-1 |
| Molecular Formula | C₁₀H₆Na₂O▱S₂ |
| Molecular Weight | 364.26 g/mol |
| Appearance | Beige to gray fine crystalline powder |
| Assay (Purity) | ≥ 98.0% (HPLC) |
| Solubility | Highly soluble in water; insoluble in non-polar organics |
| Storage Conditions | Inert atmosphere, room temperature, dry environment |
Mechanistic Workflows & Self-Validating Protocols
Workflow A: Synthesis of Azo Dyes via Diazotization and Coupling
Coupler O is heavily utilized as a coupling agent to synthesize complex azo dyes and diazo compounds.
Workflow for Azo Dye Synthesis utilizing Coupler O as the primary coupling agent.
Step-by-Step Protocol & Causality
-
Diazotization: Dissolve the primary aromatic amine in dilute HCl and cool to 0–5°C. Slowly add an aqueous solution of sodium nitrite (
).-
Causality: Temperature control is absolute. Above 5°C, the highly unstable diazonium salt will rapidly decompose into nitrogen gas and a phenol, destroying the reaction yield.
-
-
Coupler Preparation: Dissolve Coupler O in a sodium carbonate (
) buffer to maintain a pH of 8–10.-
Causality: Phenols couple most efficiently in mildly alkaline conditions. The base deprotonates the hydroxyl groups of Coupler O to form phenoxide ions. Phenoxide is a vastly stronger nucleophile than neutral phenol, drastically accelerating the electrophilic attack by the diazonium ion.
-
-
Coupling: Slowly drip the cold diazonium salt solution into the Coupler O solution under vigorous stirring.
-
Self-Validation (In-Process Control): To ensure the protocol is self-validating, perform a spot test. Place a drop of the reaction mixture on filter paper and add a drop of alkaline 2-naphthol solution adjacent to it. If a red line forms where the liquids meet, unreacted diazonium salt is still present. The reaction is only validated as complete when this spot test is negative.
Workflow B: Spectrophotometric Determination of Metal Ions
Due to its oxygen-rich functional groups, Coupler O acts as an excellent chelating ligand for transition metals, forming stable complexes that can be quantified spectrophotometrically.
Spectrophotometric determination of metal ions via Coupler O chelation.
Step-by-Step Protocol & Causality
-
Sample Preparation: Aliquot the aqueous metal ion sample into a volumetric flask.
-
pH Optimization: Add an acetate or phosphate buffer to reach the optimal pH for the specific metal (usually pH 4-6).
-
Causality: If the pH is too low, the hydroxyl groups of Coupler O remain fully protonated, preventing coordinate covalent bonds from forming with the metal. If the pH is too high, the metal may precipitate out of solution as a metal hydroxide before chelation can occur.
-
-
Chelation: Add a stoichiometric excess of Coupler O solution. Allow 15 minutes for the complexation equilibrium to be reached.
-
Self-Validation (Baseline Control): The system must validate itself against false positives. Always prepare a reagent blank containing the buffer and Coupler O, but replacing the metal sample with deionized water. Zero the spectrophotometer using this blank. Furthermore, the protocol is only validated if the calibration curve of known metal standards yields a linear regression coefficient (
) of .
Applications in Drug Development & Advanced Materials
Beyond its traditional role in dye manufacturing, Coupler O is increasingly recognized in the pharmaceutical sector. Chemists leverage its highly predictable reactive sites to build complex, polycyclic organic molecules (2[2]). Because the sulfonate groups can be selectively displaced or utilized to improve the bioavailability (water solubility) of a drug candidate, Coupler O acts as a versatile scaffold in the early stages of drug discovery, particularly in the synthesis of sulfonated naphthalenic derivatives used as enzyme inhibitors.
References
- PubChem. "2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)".
- Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Guidechem. "2,7-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt".
Sources
Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate supplier purity grades
Common Name: Chromotropic Acid Disodium Salt CAS: 5808-22-0 (Dihydrate) | 7153-21-1 (Anhydrous)
Executive Summary & Chemical Architecture
Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate , universally recognized in the laboratory as Chromotropic Acid Disodium Salt , is a cornerstone reagent in analytical toxicology and environmental monitoring. While its industrial volume is driven by azo dye manufacturing, its scientific criticality lies in the quantification of formaldehyde (HCHO) via the NIOSH 3500 method.
For the research scientist, the "purity trap" with this molecule is significant. Industrial synthesis via the sulfonation of naphthalene yields isomeric mixtures (e.g., 2,6-disulfonic acid derivatives) that are difficult to separate. Using a "Technical Grade" salt for an analytical assay will result in erratic baselines, false negatives due to steric hindrance, or false positives from oxidizable organic impurities.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate dihydrate
-
Molecular Formula:
-
Molecular Weight: 400.28 g/mol (Dihydrate)
-
Solubility: Soluble in water; insoluble in ethanol.
Structural Visualization
The following diagram illustrates the core structure and the critical reactive sites (C4/C5 positions) responsible for formaldehyde capture.
Figure 1: Functional architecture of Chromotropic Acid. The hydroxyl groups activate the ring, allowing formaldehyde to bridge the C4 and C5 positions.
The Purity Spectrum: Grade Definitions
In drug development and environmental analysis, the choice of grade dictates the Limit of Detection (LOD). Suppliers often obscure these distinctions under proprietary brand names. The table below standardizes these grades based on chemical reality.
| Feature | Technical Grade | ACS Reagent Grade | High-Purity / HPLC |
| Purity (Assay) | 85% – 92% | ≥ 98.0% | ≥ 99.0% |
| Primary Impurity | Sodium Sulfate, Isomers | Water (<10%), Insolubles | Trace Organics |
| Appearance | Tan/Brown Powder | Off-white / Beige | White Crystalline |
| UV Absorbance | High Background | Controlled (Passes Test) | Minimal at 210nm |
| Primary Use | Dye Synthesis (Intermediates) | HCHO/Nitrate Detection | Trace Analysis (ppb level) |
| Cost Factor | 1x | 10x | 25x |
Expert Insight:
-
The Color Warning: Pure Chromotropic acid disodium salt should be off-white. A distinct brown or purple hue in the dry powder indicates oxidation to quinones or contamination with iron. Do not use discolored reagents for spectrophotometric assays; they will elevate your reagent blank absorbance.
-
The Isomer Risk: Technical grades often contain the 4,5-dihydroxynaphthalene-2,7-disulfonate isomer. This isomer cannot form the cyclic bridge with formaldehyde efficiently, leading to underestimation of aldehyde concentration.
Critical Impurities & Analytical Impact
Understanding why an assay fails is as important as knowing how to run it.
A. Isomeric Contamination
The synthesis involves high-temperature sulfonation. If temperature control drifts, thermodynamic isomers form.
-
Impact: Competitive inhibition. Isomers consume reagents without generating the specific chromophore at 580 nm.
B. Inorganic Salts (Sodium Sulfate)
-
Mechanism: Byproduct of the "liming out" or salting-out purification process.
-
Impact: While inert in many reactions, excess sulfate reduces solubility in the concentrated sulfuric acid medium required for the NIOSH 3500 method, leading to turbidity that scatters light and artificially inflates absorbance readings.
C. Oxidizable Organics
-
Impact: In the presence of hot sulfuric acid (the reaction medium), trace organics char or oxidize, creating a yellow-brown background that interferes with the purple formaldehyde complex.
Validation Protocol: The "Self-Validating" System
Do not blindly trust the Certificate of Analysis (CoA). Upon receiving a new batch of ACS Reagent or High-Purity material, execute this validation protocol. This is an adaptation of NIOSH Method 3500 , optimized for reagent verification.
Reagents Required[6][7][8][9]
-
Sulfuric Acid (H₂SO₄): Concentrated, 96% (Must be Nitrate-free).
-
Formaldehyde Standard: Certified 1 mg/mL stock.
-
Test Material: Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate (New Batch).
Step-by-Step Workflow
1. Preparation of 1% Chromotropic Acid Solution
-
Dissolve 0.10 g of the solid salt in 10 mL of distilled water.
-
Checkpoint: The solution must be clear. If turbid, filter. If distinct color develops immediately, reject the batch (oxidation present).
2. The Reaction (The Stress Test)
-
Prepare two 25 mL glass-stoppered flasks.
-
Blank: 4 mL Water + 0.1 mL Chromotropic Solution.
-
Test: 4 mL Formaldehyde Std (diluted to ~10 µg/mL) + 0.1 mL Chromotropic Solution.
-
Critical Step: Slowly add 6 mL concentrated H₂SO₄ to both. Caution: Exothermic.[1]
3. Incubation & Measurement
Interpretation Logic
-
Pass: Blank Absorbance < 0.05 AU. Test Absorbance conforms to Beer’s Law calibration (approx 0.3 - 0.4 AU for 10µg).
-
Fail (High Blank): Impure acid or oxidized chromotropic salt.
-
Fail (Low Sensitivity): High salt content or isomeric contamination in the chromotropic reagent.
Reaction Mechanism Diagram
The following diagram details the specific chemical pathway utilized in this validation.
Figure 2: The reaction pathway for formaldehyde determination. The specificity relies on the 3,6-dihydroxy arrangement allowing the formation of the bridged cation.
Sourcing Strategy & Storage
Supplier Selection Criteria
When evaluating suppliers (e.g., Sigma-Aldrich, TCI, Thermo Alfa Aesar), look for the following specifications on the product page. If these are missing, the product is likely re-packaged Technical grade.
-
"Sensitivity to Formaldehyde": Explicit statement of passing.[5]
-
"Sensitivity to Nitrate": Explicit statement of passing (limit usually 0.05%).
-
Water Content: Should be listed as Dihydrate or <10% water.
Storage Protocols
-
Light Sensitivity: This molecule is photosensitive. Store in amber glass bottles.
-
Hygroscopic: It absorbs moisture. Keep tightly sealed.
-
Shelf Life: Prepare liquid solutions fresh weekly . The solid is stable for years if kept dry and dark, but aqueous solutions oxidize rapidly (turning brown), rendering them useless.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1994).[3] Formaldehyde: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[3] [Link]
-
American Chemical Society (ACS). (2017). Chromotropic Acid, Disodium Salt: ACS Reagent Chemicals Specifications. ACS Publications. [Link]
-
PubChem. (n.d.).[6] 3,6-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 5. 5808-22-0 CAS | CHROMOTROPIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 02835 [lobachemie.com]
- 6. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Azo Dyes Using 3,6-Dihydroxynaphthalene-2,7-disulfonate (Chromotropic Acid)
Executive Summary
This guide details the synthesis, purification, and application of azo dyes derived from 3,6-dihydroxynaphthalene-2,7-disulfonate (Chromotropic Acid). Due to its unique structure—possessing two hydroxyl groups flanked by sulfonic acid groups—this scaffold exhibits exceptional chelating properties when functionalized with azo groups at the 4- and 5-positions.
These protocols are designed for researchers in medicinal chemistry and analytical development who require high-purity metallochromic indicators (e.g., Arsenazo III) or precursors for drug delivery systems. The guide prioritizes regioselectivity control and reproducibility.
Chemical Basis & Mechanistic Insights
The Scaffold: Chromotropic Acid
Chromotropic acid acts as a bidentate coupling component . In acidic media, the sulfonic acid groups (
Mechanism of Coupling (The "Why" behind the Protocol)
Azo coupling is an electrophilic aromatic substitution .[1] The diazonium salt (electrophile) attacks the electron-rich naphthalene ring.
-
pH Criticality: The reaction must occur in alkaline media (pH 8–10) . At this pH, the hydroxyl groups of chromotropic acid deprotonate to form the naphtholate ion , which is significantly more electron-rich and nucleophilic than the neutral naphthol.
-
Regioselectivity: Coupling occurs ortho to the hydroxyl groups (positions 4 and 5).
-
Mono-azo: Formed with 1 equivalent of diazonium salt.
-
Bis-azo: Formed with 2+ equivalents. Steric hindrance at the 4,5-positions is minimal due to the planar nature of the naphthalene system, allowing for bis-substitution which is critical for creating "pincer" chelating ligands like Arsenazo.
-
Visualization: Reaction Pathway[2]
Figure 1: Reaction pathway showing the conversion of amine to diazonium salt and subsequent stepwise coupling to chromotropic acid to form mono- and bis-azo derivatives.[2][3][4]
Experimental Protocols
Protocol A: Synthesis of a Bis-Azo Dye (Arsenazo III Analog)
Target: Synthesis of 2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid. This protocol illustrates the creation of a high-value metallochromic indicator.
Reagents Required[5][6][7][8][9][10][11][12]
-
Amine: o-Aminophenylarsonic acid (2.2 equivalents)
-
Coupler: Chromotropic acid disodium salt (1.0 equivalent)
-
Solvents/Acids: HCl (conc.), Sodium Nitrite (
), Sodium Carbonate ( ), Calcium Hydroxide ( ), Urea.
Step-by-Step Methodology
Phase 1: Diazotization (The "Cold" Phase)
-
Dissolution: Dissolve 4.4 g of o-aminophenylarsonic acid in 25 mL of 2M HCl.
-
Cooling: Place the reaction vessel in an ice-salt bath. Internal temperature must be maintained at 0–2°C.
-
Nitrosation: Add a solution of
(1.5 g in 5 mL water) dropwise.-
Critical Check: The rate of addition should keep the temp < 5°C.[5]
-
Self-Validation: After addition, spot a drop of the mixture on starch-iodide paper . An immediate blue/black color confirms excess nitrous acid (required for complete conversion).
-
-
Scavenging: Add a spatula tip of Urea to destroy excess nitrous acid (prevents side reactions with the coupler).
Phase 2: Coupling (The "Alkaline" Phase) [12]
-
Coupler Prep: Dissolve 4.0 g of Chromotropic acid disodium salt in 30 mL of water. Chill to < 5°C.[5]
-
Basification: Add
and to the coupler solution until pH reaches ~9.0.-
Note: A suspension of Calcium Hydroxide (
) is often added here to catalyze the coupling in specific industrial protocols, but is sufficient for lab scale.
-
-
Addition: Slowly pour the cold diazonium salt solution into the alkaline coupler solution with vigorous stirring.
-
Why this order? Adding diazonium to base ensures the coupler remains in its active naphtholate form.
-
-
Reaction: Stir for 2–4 hours at < 5°C, then allow to warm to room temperature overnight. The solution will turn a deep violet/blue.
Phase 3: Isolation & Purification
-
Acidification: Acidify the mixture with conc. HCl to pH < 1. The free acid form of the dye is less soluble.
-
Salting Out: Add solid NaCl (approx. 20% w/v) to precipitate the dye.
-
Filtration: Filter the dark precipitate using a sintered glass funnel.
-
Washing: Wash with 1M HCl followed by a small amount of ethanol.
-
Drying: Dry in a vacuum desiccator over
.
Protocol B: Synthesis of Mono-Azo Derivative (Chromotrope 2R)
Target: Coupling with Aniline (Phenylamine).
Key Difference: Use 1.0 equivalent of Aniline per 1.0 equivalent of Chromotropic acid.
-
Diazotize Aniline (0.93 g) using the standard procedure above.
-
Couple with Chromotropic acid (4.0 g) in
buffered solution. -
Monitor: Use TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:5) to ensure no bis-azo product is formed. The mono-azo product usually has a lighter red/violet hue compared to the deep blue/black of the bis-azo.
Quantitative Data & Validation
Table 1: Stoichiometry and Yield Optimization
| Parameter | Mono-Azo Target | Bis-Azo Target | Reason for Variance |
| Amine Equivalents | 1.0 - 1.05 | 2.1 - 2.5 | Excess amine drives bis-coupling completion. |
| Coupling pH | 8.0 - 9.0 | 9.0 - 10.5 | Higher pH maintains nucleophilicity for the second attack. |
| Temperature | 0 - 5°C | 0 - 5°C | Prevents diazonium decomposition ( |
| Reaction Time | 1 - 2 Hours | 4 - 12 Hours | Second coupling is kinetically slower due to steric crowding. |
| Typical Yield | 75 - 85% | 60 - 70% | Bis-azo synthesis has higher byproduct potential. |
Characterization Checklist (Self-Validating System)
-
UV-Vis Spectroscopy:
-
1H NMR (D2O): Look for the disappearance of the specific aromatic protons at positions 4 and 5 of the naphthalene ring.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of azo dyes. The diamond node represents a critical "Go/No-Go" decision point based on the presence of excess nitrous acid.
Application Notes for Drug Development[2]
1. Metallochromic Indicators: Bis-azo derivatives (like Arsenazo III) are critical for determining Calcium concentrations in biological fluids.[6][7] The mechanism involves the azo nitrogens and the hydroxyl oxygens forming a "pocket" that traps the metal ion, inducing a conformational change in the conjugated system.
2. Drug Delivery Conjugates: The sulfonic acid groups on the chromotropic acid scaffold provide high water solubility. This scaffold can be used as a "solubilizing linker" for hydrophobic drug molecules by coupling the drug (if it contains an amine) to the chromotropic acid.
3. Troubleshooting (The "Trustworthiness" Pillar):
-
Problem: Tar-like product.[16]
-
Cause: Temperature rose above 5°C during diazotization, leading to phenol formation.
-
Fix: Strictly control ice bath temperature; add nitrite slower.
-
-
Problem: Low Yield.
-
Cause: pH dropped during coupling.
-
Fix: Monitor pH and add more
to maintain pH > 8.
-
References
-
Savvin, S. B. (1961). "Analytical use of arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements." Talanta, 8(9), 673-685.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[5] "Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization and Coupling." BenchChem Protocols.
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
-
Global Research Online. (2022). "Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes." International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisionbiomed.in [precisionbiomed.in]
- 7. biolabo.fr [biolabo.fr]
- 8. corelabsupplies.com [corelabsupplies.com]
- 9. Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents Using Soybean Peroxidase - ProQuest [proquest.com]
- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mdpi.com [mdpi.com]
Application Note: 3,6-Dihydroxynaphthalene-2,7-Disulfonate as a Versatile Coupling Component in Azo Dye Synthesis and Spectrophotometric Analysis
Abstract
This technical guide provides a comprehensive overview of 3,6-dihydroxynaphthalene-2,7-disulfonate, commonly known as Chromotropic Acid (CTA), as a premier coupling component in chemical synthesis and analysis. We delve into the fundamental principles of diazo coupling reactions, offering detailed, field-proven protocols for both the synthesis of azo dyes and the spectrophotometric quantification of pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of chromotropic acid, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Chromotropic Acid
3,6-Dihydroxynaphthalene-2,7-disulfonate, or Chromotropic Acid, is a highly valuable water-soluble aromatic compound.[1] Its molecular architecture, featuring a naphthalene core activated by two hydroxyl groups and solubilized by two sulfonic acid groups, makes it an exceptional nucleophile for electrophilic aromatic substitution reactions.[2]
Its primary application lies in azo coupling , a reaction where a diazonium salt reacts with an electron-rich aromatic compound to form a brightly colored azo compound (R−N=N−R').[2] This reactivity forms the basis for two major fields of application:
-
Azo Dye Synthesis: The extended conjugated systems of the resulting azo compounds lead to intense colors, making them vital in the textile and printing industries.[2][3]
-
Analytical Chemistry: The formation of a colored product allows for the simple and sensitive spectrophotometric determination of a wide array of analytes, including pharmaceuticals like sulfonamides and gabapentin, as well as metal ions such as thorium.[1][4]
This guide will elucidate the mechanisms, protocols, and critical considerations for effectively utilizing chromotropic acid as a coupling agent.
The Chemistry of Diazo Coupling: A Mechanistic Overview
The successful use of chromotropic acid as a coupling partner hinges on a two-stage process: the initial formation of an electrophilic diazonium salt, followed by the coupling reaction itself.
Stage 1: Diazotization of a Primary Aromatic Amine
Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[5] Since nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[6]
Causality and Criticality: The diazonium ion (R-N≡N⁺) is a relatively weak electrophile and is notoriously unstable at ambient temperatures.[5][7] Therefore, the reaction is conducted in an ice bath (0-5 °C) to prevent the diazonium salt from decomposing into a phenol and liberating nitrogen gas, which would terminate the desired reaction pathway.[6]
Caption: General workflow for the diazotization of a primary aromatic amine.
Stage 2: Azo Coupling with Chromotropic Acid
The core of the application is the electrophilic aromatic substitution reaction between the arenediazonium ion (the electrophile) and chromotropic acid (the nucleophile).[2]
The Critical Role of pH: The reactivity of chromotropic acid is highly dependent on the pH of the reaction medium.
-
Acidic/Neutral pH: The hydroxyl groups (-OH) are protonated. They are activating groups, but their effect is moderate.
-
Alkaline pH (pH > 8): The hydroxyl groups are deprotonated to form phenoxide ions (-O⁻). The phenoxide is a vastly more powerful activating group, making the naphthalene ring significantly more electron-rich and thus highly susceptible to attack by the weak diazonium electrophile.[8]
Therefore, the coupling reaction is typically performed in a slightly alkaline solution, often buffered with sodium carbonate or adjusted with sodium hydroxide, to maximize the reaction rate and yield.[1][4] Coupling occurs at the ortho position to one of the hydroxyl groups.
Caption: The azo coupling reaction between a diazonium ion and chromotropic acid.
Experimental Protocols and Applications
Protocol: Spectrophotometric Determination of Sulfonamides
This protocol outlines a robust method for quantifying sulfonamide-containing drugs by converting them into a colored azo dye with chromotropic acid. The intensity of the color, measured by a spectrophotometer, is directly proportional to the sulfonamide concentration.[4]
Step-by-Step Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the desired sulfonamide standard (e.g., sulfadiazine) at 100 µg/mL in a suitable solvent (e.g., dilute HCl). From this, prepare a series of calibration standards ranging from 0.5-9.0 µg/mL in 25 mL volumetric flasks.[4]
-
Diazotization: To each flask (including a blank containing no sulfonamide), add 0.8 mL of 0.5 M HCl, followed by 0.5 mL of 1% (w/v) sodium nitrite solution. Swirl and allow the mixture to stand for 5 minutes in an ice bath to ensure complete formation of the diazonium salt.
-
Coupling Reaction: Add 0.8 mL of a prepared chromotropic acid solution, followed by 0.8 mL of 6% (w/v) sodium carbonate solution to make the medium alkaline. Swirl thoroughly.[4]
-
Color Development: Dilute the flasks to the 25 mL mark with distilled water and allow them to stand at room temperature for 15 minutes for the color to fully develop.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 510 nm, against the reagent blank.[4]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation (y = mx + c) to determine the concentration of the sulfonamide in unknown samples (e.g., dissolved tablets, creams).
Data Presentation:
| Parameter | Value | Reference |
|---|---|---|
| Analyte Class | Sulfonamides | [4] |
| Coupling Agent | Chromotropic Acid | [4] |
| λmax | ~510 nm | [4] |
| Linear Range | 0.5 - 9.0 µg/mL | [4] |
| Molar Absorptivity (ε) | 2.87 - 3.29 x 10⁴ L mol⁻¹cm⁻¹ |[4] |
Caption: Workflow for the spectrophotometric analysis of sulfonamides.
Protocol: General Synthesis of a Chromotropic Acid-Based Azo Dye
This protocol provides a generalized procedure for the synthesis of a water-soluble azo dye, which can be adapted for various primary aromatic amines.
Materials & Reagents:
-
Primary Aromatic Amine (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid)
-
3,6-Dihydroxynaphthalene-2,7-disulfonate (Chromotropic Acid)
-
Concentrated HCl or H₂SO₄
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ice, Distilled Water
Step-by-Step Methodology:
-
Diazonium Salt Preparation: In a flask, dissolve the primary aromatic amine (e.g., 7 mmol) in dilute acid (e.g., 1 mL conc. H₂SO₄ in 10 mL water).[3] Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 7 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C at all times. Stir for an additional 10-15 minutes in the ice bath.[3]
-
Coupling Component Preparation: In a separate beaker, dissolve an equimolar amount of chromotropic acid (7 mmol) in a dilute alkaline solution (e.g., 10 mL of 2.5 M NaOH).[3] Cool this solution in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the cold chromotropic acid solution to the cold diazonium salt suspension. A colored precipitate or solution should form almost immediately.[1] Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.[3]
-
Product Isolation: The method of isolation depends on the product's solubility. If a precipitate forms, it can be collected by vacuum filtration, washed with cold distilled water, and dried.[3] If the dye is soluble, it may be "salted out" by adding NaCl to decrease its solubility before filtration.
-
Characterization (Optional): The identity and purity of the synthesized dye can be confirmed using techniques such as UV-Visible Spectroscopy (to determine λmax), FT-IR spectroscopy (to identify functional groups like N=N, -OH, SO₃H), and NMR.[1]
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through clear checkpoints and expected outcomes:
-
Visual Confirmation: The formation of a brightly colored product during the coupling step provides immediate qualitative feedback that the reaction is proceeding.[6]
-
Analytical Validation: In quantitative applications, the linearity of the calibration curve (with R² > 0.99) validates the method's accuracy and precision across the tested concentration range.[9]
-
Controls: The use of a reagent blank is crucial in spectrophotometry to zero the instrument and account for any background absorbance from the reagents themselves, ensuring that the measured absorbance is solely due to the synthesized azo dye.
By understanding the underlying chemistry and adhering to the critical parameters of temperature and pH, researchers can confidently apply these methods to achieve reliable and reproducible results.
References
-
Al-Rubaie, L. A. R., & Mhessn, R. J. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. SciSpace. Available at: [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry. Available at: [Link]
-
El-Ghamry, H., & Fawy, K. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. International Journal of Pharmaceutical and Phytopharmacological Research, 74(2), 85-96. Available at: [Link]
-
El-Sheikh, R., Zaky, M., & Mohamed, F. (2000). New Application of Chromotropic Acid for the Determination of Some Sulphonamides in their Pharmaceutical Preparations. Journal of the Chinese Chemical Society, 47(5), 1139-1142. Available at: [Link]
-
Mosa, S., & Ali, H. (2025). PREPARATION, CHARACTERIZATION AND ANALYTICAL STUDIES OF 4-((2,6-DIHYDROXYPHENYL) DIAZENYL)-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID AS A NEW AN ANTI-BREAST CANCER (MCF-7). International Journal Multidisciplinary (IJMI), 2(4), 436–447. Available at: [Link]
-
Scribd. (n.d.). Synthesis of An Azo Dye. Available at: [Link]
-
Sakur, A. A., Okdeh, M., & Al Fares, B. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(2). Available at: [Link]
-
Scribd. (n.d.). Mechanism of Diazo Coupling Reactions. Available at: [Link]
-
Saleem, A., et al. (2022). A new spectrophotometric method for the determination of gabapentin using chromotropic acid. Tropical Journal of Natural Product Research, 6(1), 103-108. Available at: [Link]
-
Semantic Scholar. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Available at: [Link]
-
Saleem, A., et al. (2022). Development and validation of a new colorimetric method for the determination of furosemide in bulk and tablet dosage form. Research Square. Available at: [Link]
-
eGyanKosh. (n.d.). Unit-4 Diazonium Coupling, Vilsmeier-Haack reaction and Gattermann-Koch reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. journal.antispublisher.com [journal.antispublisher.com]
Application Note: Scalable Preparation of 2,7-Dihydroxynaphthalene via Anhydrous Alkali Fusion
Introduction & Scope
2,7-Dihydroxynaphthalene (CAS: 582-17-2) is a highly versatile aromatic building block extensively utilized in the synthesis of splitomicin analogues, divinylnaphthalenes, and advanced monomers for high-carbon materials[1],[2]. The classical industrial synthesis of this compound relies on the high-temperature alkali fusion (caustic fusion) of naphthalene-2,7-disulfonic acid (CAS: 92-41-1) or its disodium salt precursor[3],[4].
While traditional methods utilizing pure sodium hydroxide (NaOH) are well-documented, they often suffer from moderate yields due to the generation of water during the reaction, which promotes unwanted side reactions[3]. This application note details an optimized, self-validating protocol utilizing a mixed alkali system (NaOH and Na₂O) to maintain an anhydrous melt, thereby maximizing yield and product purity for drug development and materials science applications.
Mechanistic Principles: Nucleophilic Aromatic Substitution (SₙAr)
The conversion of a sulfonate to a hydroxyl group under extreme alkaline conditions is governed by a Nucleophilic Aromatic Substitution (SₙAr) mechanism[5],[6].
The Causality of Byproduct Formation: During the traditional fusion process with pure NaOH, the stoichiometric displacement of the sulfonate groups generates water as a byproduct. At standard fusion temperatures (260–320 °C), this enriched water pool can prematurely hydrolyze the sulfonic acid group on only one side of the naphthalene ring[3]. This premature shedding leads to the accumulation of 1-hydroxynaphthalene and other mono-hydroxy byproducts, drastically reducing the yield of the desired diol[3].
The Mixed Alkali Solution:
To engineer a self-correcting system, modern protocols introduce Sodium Oxide (Na₂O) into the reactor[3]. Na₂O acts as a highly efficient chemical water scavenger. As water is generated during the SₙAr displacement, it immediately reacts with Na₂O to form 2 moles of NaOH (
Figure 1: Nucleophilic Aromatic Substitution (SₙAr) mechanism for alkali fusion of disulfonates.
Experimental Protocol: Anhydrous Mixed Alkali Fusion
Caution: This procedure involves highly caustic materials at extreme temperatures and pressures. Perform all steps in a rated high-pressure autoclave within a controlled environment.
Step 1: Reagent Charging
-
In a clean, dry high-pressure autoclave, charge 1.0 molar equivalent of 2,7-naphthalenedisulfonic acid sodium salt[3].
-
Add the mixed alkali reagent consisting of Sodium Hydroxide (NaOH) and Sodium Oxide (Na₂O). Expert Insight: The exact stoichiometric ratio of Na₂O should match the theoretical water output of the reaction to ensure a strictly anhydrous melt environment[3].
-
Add a compatible high-boiling solvent if required by the specific reactor design to facilitate initial heat transfer[3].
Step 2: High-Temperature Fusion
-
Seal the autoclave and purge with inert gas (N₂) to prevent the oxidative degradation of the electron-rich product.
-
Heat the reaction matrix to 260–320 °C under continuous mechanical stirring[3].
-
Maintain this temperature for 2 to 3 hours. The elevated temperature provides the necessary activation energy to overcome the aromatic resonance stabilization during the SₙAr attack[5],[6].
Step 3: Quenching and Dissolution
-
Allow the autoclave to cool to room temperature while maintaining stirring to prevent the melt from solidifying into an intractable block[3].
-
Carefully quench the mixture by dissolving the resulting solid in a calculated volume of deionized water. This yields a highly alkaline suspension containing the soluble 2,7-naphthalenediolate salt.
Step 4: Acidification and Isolation (Self-Validating Step)
-
Filter the alkaline suspension to remove any insoluble carbonized impurities.
-
Acidification: Slowly titrate the filtrate with concentrated Sulfuric Acid (H₂SO₄) until the pH reaches 0 to 4 [3].
-
Filter the resulting suspension. Wash the filter cake extensively with cold deionized water to remove residual sodium sulfate (Na₂SO₄) salts.
-
Dry the purified 2,7-dihydroxynaphthalene under vacuum to a constant weight.
Figure 2: Step-by-step experimental workflow for the anhydrous mixed alkali fusion process.
Quantitative Data & Process Optimization
The implementation of the mixed alkali system provides a stark improvement over traditional methodologies. By eliminating the water enrichment phase, the thermodynamic equilibrium is pushed entirely toward the di-substituted product.
| Process Parameter | Traditional Method (NaOH only) | Optimized Method (NaOH + Na₂O) |
| Alkali Reagent | 100% NaOH | Mixed NaOH / Na₂O |
| Reaction Environment | Water-enriched (in-situ generation) | Anhydrous (Water scavenged by Na₂O) |
| Primary Byproduct | 1-Hydroxynaphthalene (High) | Minimal to None |
| Product Yield | Moderate (Typically 60-70%) | High (>90%) |
| Environmental Impact | High alkaline waste | Reduced NaOH usage and waste |
Quality Control & Analytical Validation
To ensure the integrity of the synthesized 2,7-dihydroxynaphthalene, the following self-validating quality control checks must be integrated:
-
pH Monitoring: The precipitation step must be strictly monitored with a calibrated pH probe. A pH > 4 will result in incomplete precipitation and yield loss due to the partial solubility of the naphtholate salt[3].
-
HPLC Analysis: The final dried product should be analyzed via High-Performance Liquid Chromatography (HPLC) to verify the absence of 1-hydroxynaphthalene, confirming the success of the anhydrous Na₂O scavenging mechanism[3].
References
1.[3] Google Patents. "Method for synthesizing 2, 7-dihydroxynaphthalene" (CN108329195B). Available at: 2.[1] LookChem. "Cas 582-17-2, 2,7-Dihydroxynaphthalene". Available at: 3.[4] ChemicalBook. "Naphthalene-2,7-disulfonic acid | 92-41-1". Available at: 4.[7] Google Patents. "Process for producing dihydroxynaphthalenes" (US4962241A). Available at: 5.[2] Guidechem. "2,7-Dihydroxynaphthalene 582-17-2 wiki". Available at: 6.[5] Scribd. "Aromatic Substitution Reactions | Organic Chemistry". Available at: 7.[6] University of Massachusetts Boston. "Organic Chemistry II / CHEM 252 Chapter 21 – Nucleophilic Aromatic Substitution". Available at:
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. Naphthalene-2,7-disulfonic acid | 92-41-1 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. US4962241A - Process for producing dihydroxynaphthalenes - Google Patents [patents.google.com]
Application Note: High-Resolution Analysis of 3,6-Dihydroxynaphthalene-2,7-disulfonate via Ion-Pair HPLC
Abstract & Introduction
3,6-Dihydroxynaphthalene-2,7-disulfonic acid (commonly known as Chromotropic Acid) is a critical intermediate in the synthesis of azo dyes and a vital analytical reagent for the spectrophotometric determination of formaldehyde and titanium. Due to the presence of two sulfonic acid groups (
The Analytical Challenge:
Standard Reversed-Phase (RP) chromatography on C18 columns fails for this analyte. The disulfonate groups remain fully ionized at typical HPLC pH levels (2–8), causing the molecule to elute in the void volume (
The Solution: This protocol utilizes Ion-Pair Chromatography (IPC) .[1][2] By introducing a cationic ion-pairing reagent (Tetrabutylammonium bisulfate) into the mobile phase, we form a neutral, hydrophobic ion-pair complex in situ. This complex retains sufficiently on a standard C18 stationary phase, allowing for high-resolution separation, quantification, and impurity profiling.
Scientific Mechanism: Why Ion-Pairing?
To achieve retention without resorting to specialized HILIC or Anion-Exchange columns, we manipulate the effective hydrophobicity of the analyte.
-
Dynamic Stationary Phase Modification: The hydrophobic butyl chains of the Tetrabutylammonium (
) cation adsorb onto the C18 alkyl chains of the column, effectively creating a positively charged surface. -
Ion-Pair Formation: The anionic sulfonate groups (
) of the analyte attract to the adsorbed , forming a neutral ion-pair . -
Partitioning: This neutral complex partitions into the stationary phase like a traditional organic molecule.
Note: This method is preferred over HILIC in QC environments due to the higher robustness and reproducibility of C18 columns compared to bare silica or amide phases.
Experimental Protocol
Reagents & Standards
-
Analyte: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt (purity
98%).[3] -
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M
). -
Ion-Pair Reagent: Tetrabutylammonium bisulfate (TBAHS) or Tetrabutylammonium hydroxide (TBAOH).
-
Buffer: Potassium dihydrogen phosphate (
) and Phosphoric acid ( ).
Instrumentation
-
System: HPLC with quaternary pump and degasser.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),
mm, 5 m.-
Rationale: End-capping reduces secondary silanol interactions which can cause tailing for the hydroxyl groups on the naphthalene ring.
-
Chromatographic Conditions[5][6][7]
| Parameter | Setting |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 - 20 |
| Detection | UV @ 235 nm (Primary), 350 nm (Secondary) |
| Run Time | 20 Minutes |
Mobile Phase Preparation:
-
Mobile Phase A (Buffer): Dissolve 1.36 g
(10 mM) and 3.39 g TBAHS (10 mM) in 1000 mL water. Adjust pH to 6.5 with dilute NaOH or KOH. Filter through 0.45 m nylon membrane.-
Critical Step: The pH must be neutral (6.0–7.0) to ensure the phenolic hydroxyls are protonated (neutral) while the sulfonates are paired.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 60 | 40 | Linear Gradient |
| 14.0 | 60 | 40 | Wash |
| 14.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Method Validation Parameters (Self-Validating System)
To ensure the method is performing correctly, evaluate the following System Suitability Testing (SST) parameters before every sample set.
-
Tailing Factor (
): Must be .-
Failure Mode: If
, it indicates secondary interactions. Increase buffer concentration or check column age.
-
-
Resolution (
): If analyzing impurities (e.g., monosulfonates), . -
Retention Time (
): Expect elution between 6–9 minutes.-
Note: IPC requires long equilibration. Allow 20–30 column volumes before the first injection to stabilize the TBA coating on the C18 phase.
-
Workflow Visualization
The following diagram illustrates the logical flow of the analysis, from sample preparation to data interpretation, highlighting the critical decision points.
Caption: Operational workflow for Chromotropic Acid analysis via IPC-HPLC, emphasizing the critical equilibration step required for ion-pairing stability.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Drifting Retention Times | Insufficient equilibration of the Ion-Pair reagent. | IPC modifies the column surface. Run Mobile Phase A for at least 60 mins before starting. Maintain column temperature at 30°C |
| Peak Splitting | Solvent mismatch. | The sample is highly soluble in water but less so in ACN. Dissolve the sample in the Mobile Phase, not pure organic solvent.[4] |
| High Backpressure | Precipitation of buffer/TBA. | Ensure the mixing of Buffer (A) and ACN (B) does not cause precipitation. Do not exceed 70% ACN if using >20mM phosphate. |
| Ghost Peaks | Contaminated Ion-Pair Reagent. | TBA salts can be impure. Use HPLC-grade reagents. Run a blank gradient to subtract background. |
References
-
Licha, T., et al. (2016).[2] Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography. Journal of Chromatographic Science.
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
-
PubChem. (2023). 3,6-Dihydroxynaphthalene-2,7-disulfonic acid (Compound Summary). National Library of Medicine.
-
SIELC Technologies. (n.d.). Separation of Naphthalenedisulfonic acid derivatives.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid Disodium Salt 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Application Note: Purification and Recrystallization of Disodium 3,6-Dihydroxynaphthalene-2,7-Disulfonate
This Application Note is designed for researchers and process chemists requiring high-purity Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate (CAS: 7153-21-1). This compound, distinct from its isomer Chromotropic Acid, serves as a critical intermediate in the synthesis of azo dyes and as a specialized analytical reagent.
The following protocol prioritizes purity (removal of inorganic salts and oxidative byproducts) and crystal morphology (filterability) using a binary solvent system.
Abstract & Chemical Context
Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate is a highly polar, ionic naphthalene derivative. Its purification is often complicated by its high water solubility and susceptibility to oxidation (browning) upon prolonged exposure to air or light. Commercial technical grades often contain inorganic salts (NaCl, Na₂SO₄) and isomeric impurities.
This protocol utilizes a Water-Ethanol Binary Solvent System . Water serves as the primary solvent to solvate the ionic lattice, while Ethanol acts as a polar aprotic antisolvent to reduce the dielectric constant of the medium, selectively forcing the disulfonate salt into a crystalline lattice while retaining organic impurities in the mother liquor.
Solvent Selection Logic
The choice of solvent is governed by the "Solubility-Polarity" relationship specific to arylsulfonate salts.
| Parameter | Primary Solvent: Water (H₂O) | Antisolvent: Ethanol (EtOH) | Mechanistic Role |
| Solubility | High (>100 mg/mL at 80°C) | Negligible (Cold) | Water breaks the ionic lattice energy; Ethanol promotes supersaturation. |
| Dielectric Constant | ~80 | ~24 | Adding EtOH lowers the mixture's dielectric constant, increasing ion-pairing and precipitation. |
| Impurity Rejection | Dissolves inorganic salts | Dissolves organic isomers | Inorganic salts (NaCl) remain dissolved in the water-rich phase; organic byproducts stay in the EtOH-rich phase. |
| Thermal Limit | 100°C | 78°C | Limits the maximum processing temperature, preventing thermal decomposition. |
Why not just Water? While water alone can be used (temperature swing recrystallization), the yield is often poor due to the compound's high solubility even at low temperatures. The addition of ethanol maximizes recovery without compromising purity.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7]
-
Raw Material: Crude Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate.[1]
-
Solvents: Deionized (DI) Water (18.2 MΩ·cm), Absolute Ethanol (ACS Grade).
-
Adsorbent: Activated Carbon (Norit® or equivalent) for decolorization.
-
Equipment: Hot plate/stirrer, vacuum filtration setup (Buchner funnel), vacuum oven.
Step-by-Step Methodology
Phase 1: Dissolution and Decolorization
-
Preparation: Weigh 10.0 g of crude solid into a 250 mL Erlenmeyer flask.
-
Solvation: Add 30 mL of DI Water . Heat the mixture to 80–85°C with gentle stirring.
-
Note: If the solid does not completely dissolve, add water in 2 mL increments. Avoid a large excess of water, as this reduces yield.
-
-
Adsorption: Once dissolved, check the color. If the solution is dark brown/black (oxidation products), add 0.5 g of Activated Carbon .
-
Equilibration: Stir at 80°C for 15 minutes.
-
Critical Control Point: Do not boil vigorously; this changes the concentration.
-
Phase 2: Hot Filtration (Clarification)
-
Setup: Pre-heat a glass funnel and filter paper (or a sintered glass funnel) with hot water to prevent premature crystallization during filtration.
-
Filtration: Filter the hot mixture (80°C) rapidly to remove the carbon and any insoluble particulate matter.
-
Reheating: Transfer the clear filtrate back to a clean flask and reheat to 80°C to ensure no micro-crystals have formed.
Phase 3: Crystallization (The Binary Swing)
-
Antisolvent Addition: While stirring the hot aqueous solution (80°C), slowly add hot Absolute Ethanol dropwise.
-
Observation: Continue adding ethanol until a persistent cloudiness (turbidity) just begins to form and does not disappear upon stirring. This usually requires a ratio of approximately 1:1 to 1:2 (Water:Ethanol) depending on concentration.
-
-
Re-solvation: Add a few drops of hot water just to clear the turbidity. This creates a saturated solution at the brink of instability.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).
-
Mechanism:[2] Slow cooling promotes the growth of large, pure needles or platelets, avoiding the inclusion of mother liquor.
-
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
Phase 4: Isolation and Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold mixture of Ethanol:Water (3:1) . This removes residual mother liquor containing impurities.
-
Caution: Do not use pure water for washing, as it will redissolve the product.
-
-
Drying: Transfer the crystals to a vacuum oven. Dry at 50–60°C under reduced pressure (-760 mmHg) for 6–12 hours.
-
Note: Excessive heat (>100°C) may dehydrate the crystal lattice if a hydrate is formed, or cause surface oxidation.
-
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale beige crystalline powder. (Dark brown indicates oxidation). |
| Solubility | 5% w/v in Water | Clear, colorless to pale yellow solution. No insolubles. |
| Assay | HPLC (C18, Ion-Pairing) | > 98.5% area. |
| Water Content | Karl Fischer | Consistent with hemi- or dihydrate (check specific batch data). |
Process Visualization (Workflow)
Figure 1: Step-by-step workflow for the binary solvent recrystallization of the target sulfonate salt.
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Adding ethanol too quickly or at too low a temperature.
-
Solution: Reheat the mixture until it clears. Add a small amount of water. Cool more slowly with vigorous stirring.
-
-
Problem: Low Yield
-
Cause: Too much water used initially.
-
Solution: Concentrate the mother liquor by rotary evaporation (remove ethanol/water) and repeat the crystallization.
-
-
Problem: Colored Crystals
-
Cause: Inefficient carbon treatment or oxidation during drying.
-
Solution: Repeat the recrystallization with fresh activated carbon. Ensure drying is done under vacuum, not air.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211639, 3,6-Dihydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.
Sources
Application Note: 3,6-Dihydroxynaphthalene-2,7-disulfonate as a Functional Ligand for Photoluminescent Hybrid Materials
Topic: 3,6-Dihydroxynaphthalene-2,7-disulfonate (3,6-DHNDS) in Coordination & Supramolecular Chemistry Content Type: Application Note & Experimental Protocol Audience: Materials Scientists, Inorganic Chemists, and Photophysics Researchers
Executive Summary
This guide details the utilization of 3,6-dihydroxynaphthalene-2,7-disulfonate (3,6-DHNDS) , typically sourced as its disodium salt (CAS: 7153-21-1), as a bifunctional ligand in coordination chemistry. Unlike simple dicarboxylate linkers used in rigid Metal-Organic Frameworks (MOFs), 3,6-DHNDS offers a unique combination of sulfonate anchoring and hydroxyl chelation .
Its primary utility lies in two advanced domains:
-
Guest Anions in Layered Double Hydroxides (LDHs): Acting as a rigid, organic pillar that introduces photoluminescence and expands the interlayer gallery of anionic clays.
-
Lanthanide Sensitization: The naphthalene core acts as an "antenna," absorbing UV light and transferring energy to coordinated Lanthanide ions (e.g., Eu³⁺, Tb³⁺) via the salicylate-like binding sites, resulting in high-efficiency emission.
Chemical Fundamentals & Coordination Logic
Ligand Architecture
The 3,6-DHNDS molecule is centrosymmetric, featuring two identical binding domains on opposite sides of the naphthalene core.
-
Core: Naphthalene (rigid, aromatic, fluorescent).
-
Functional Groups:
-
Sulfonate (-SO₃⁻) at positions 2,7: Strong electrostatic anchors; monodentate or bridging O-donors.
-
Hydroxyl (-OH) at positions 3,6: Hydrogen bond donors/acceptors; capable of deprotonation to form aryloxides.
-
-
The "Salicylate-Like" Motif: The ortho arrangement of the hydroxyl (pos 3) and sulfonate (pos 2) creates a chelating pocket similar to salicylic acid. This is critical for binding hard Lewis acids like Lanthanides (Ln³⁺).
Binding Modes
The versatility of 3,6-DHNDS allows for multiple coordination strategies:
-
Intercalation (Host-Guest): The dianion balances the positive charge of LDH layers (e.g., ZnAl-LDH), orienting itself perpendicular to the sheets (pillaring).
-
Chelation (O,O'-mode): Bidentate binding through one sulfonate oxygen and the adjacent deprotonated hydroxyl oxygen.
-
Bridging (μ-mode): The sulfonate group bridges two metal centers, forming 1D or 2D coordination polymers.
Visualization: Coordination & Logic Flow
Figure 1: Functional logic of 3,6-DHNDS showing how specific chemical groups dictate its application in intercalation and coordination chemistry.
Experimental Protocols
Protocol A: Synthesis of Luminescent Lanthanide-Doped LDH
Objective: To intercalate 3,6-DHNDS into a Zn/Al Layered Double Hydroxide host to create a solid-state blue emitter.
Reagents:
-
Zinc Nitrate Hexahydrate (
) -
Aluminum Nitrate Nonahydrate (
) -
Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate (3,6-DHNDS-Na
)[1][2][3][4][5] -
Sodium Hydroxide (NaOH)
-
Deionized Water (degassed)
Procedure:
-
Precursor Solution: Dissolve
(0.02 mol) and (0.01 mol) in 50 mL of deionized water. (Zn/Al ratio = 2:1). -
Ligand Solution: Dissolve 3,6-DHNDS-Na
(0.005 mol) in 50 mL of decarbonated water. Note: Using a slight excess ensures full exchange, but stoichiometry is key for pillaring. -
Co-Precipitation:
-
Add the Precursor Solution dropwise into the Ligand Solution under vigorous stirring under
atmosphere (to prevent carbonate contamination from air). -
Simultaneously, add 1.0 M NaOH solution dropwise to maintain a constant pH of
.
-
-
Aging: Once addition is complete, stir the resulting slurry at 65°C for 24 hours.
-
Isolation: Centrifuge the precipitate (5000 rpm, 10 min). Wash 3 times with decarbonated water and once with ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 48 hours.
Validation:
-
XRD: Look for a shift in the (003) basal reflection to lower
angles (approx 10-15 Å d-spacing), indicating expansion of the layers by the naphthalene pillar. -
Fluorescence: Excitation at 330-350 nm should yield strong blue emission characteristic of the naphthalene core.
Protocol B: Hydrothermal Synthesis of Lanthanide Coordination Polymers
Objective: To synthesize a discrete coordination polymer where 3,6-DHNDS bridges Eu³⁺ ions, utilizing the "antenna effect" for red emission.
Reagents:
-
Europium(III) Nitrate Pentahydrate (
) -
3,6-DHNDS-Na
[1][2][3][4][6][7] -
Solvent: Water/Ethanol (1:1 v/v)
Procedure:
-
Mixing: In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of 3,6-DHNDS-Na
and 0.1 mmol of in 10 mL of Water/Ethanol mixture. -
pH Adjustment: Adjust pH to ~6.0 using dilute NaOH. Critical: Higher pH may cause precipitation of Eu(OH)₃; lower pH prevents hydroxyl deprotonation.
-
Synthesis: Seal the autoclave and heat at 120°C for 72 hours.
-
Cooling: Allow the vessel to cool to room temperature over 12 hours (slow cooling promotes crystal growth).
-
Collection: Filter the resulting colorless/pale crystals, wash with ethanol, and air dry.
Validation:
-
UV-Vis: Strong absorption band <300 nm (ligand
). -
PL Spectroscopy: Excitation at the ligand band should result in sharp emission lines at 590 nm, 615 nm (Eu³⁺
transitions), proving energy transfer.
Data Summary & Characterization Guide
| Technique | Parameter | Expected Outcome | Interpretation |
| Powder XRD | Basal Spacing ( | >14 Å (for LDH) | Confirms successful intercalation and vertical orientation of the ligand. |
| FT-IR | ~1170, 1040 cm⁻¹ | Shifts in sulfonate bands indicate coordination to metal centers. | |
| FT-IR | Broad ~3400 cm⁻¹ | Presence of lattice water; sharpening indicates coordination. | |
| Photoluminescence | Emission Spectrum | Blue (Ligand) or Red/Green (Ln³⁺) | Ligand-centered emission vs. Antenna effect energy transfer. |
| TGA | Weight Loss | Step >300°C | Decomposition of the organic ligand (high thermal stability due to sulfonate). |
Workflow Diagram
Figure 2: Experimental decision tree for synthesizing Hybrid Materials (LDHs) vs. Coordination Polymers (CPs) using 3,6-DHNDS.
References
-
Tian, R., et al. (2015). "Photochromic Intercalation Compounds." Structure and Bonding, 166, 1-36. (Discusses the use of naphthalene sulfonates in photofunctional layered materials). Link
-
PubChem. "3,6-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt."[3][7] National Library of Medicine. (Chemical Identity and Physical Properties). Link
-
TCI Chemicals. "Product Specification: 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid Disodium Salt." (Commercial availability and purity standards for synthesis). Link
-
Musumeci, A. W., et al. (2010). "Rare Earth Intercalated Layered Double Hydroxides." Journal of Materials Chemistry. (Contextual grounding for Lanthanide-LDH protocols). Link
Sources
- 1. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt | 7153-21-1 [chemnet.com]
- 2. Sodium 3,6-dihydroxynaphthalene-2,7-disulfonate | 7153-21-1 [sigmaaldrich.com]
- 3. 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2) | C10H6Na2O8S2 | CID 81587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ht.chem-china.com [ht.chem-china.com]
- 6. Other MOF Ligands| 毕得医药 [bidepharm.com]
- 7. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Protocols for Diazotization and Azo Coupling with Naphthalene Disulfonates
Executive Summary
The synthesis of azo compounds via the diazotization of primary aromatic amines and subsequent coupling with naphthalene disulfonates is a cornerstone methodology in dye synthesis, analytical quantification, and prodrug development. This application note provides a rigorous, field-proven framework for executing these reactions. By treating the protocol as a self-validating system, we ensure that critical process parameters (CPPs)—specifically thermal control, pH modulation, and stoichiometric quenching—are meticulously managed to prevent intermediate degradation and maximize product yield.
Mechanistic Principles & Causality (E-E-A-T)
As an application scientist, it is critical to understand why specific parameters are chosen, rather than merely following a recipe. The synthesis is a two-phase process governed by delicate thermodynamic and kinetic balances.
Phase 1: Diazotization Dynamics
The first step involves the conversion of a primary aromatic amine (e.g., an API like Sulfamethoxazole) into a diazonium salt. This is achieved using nitrous acid (
-
The Causality of Temperature: Diazonium salts are highly unstable. If the reaction temperature exceeds 5 °C, the diazonium intermediate will rapidly decompose into a phenol and liberate nitrogen gas (
), irreversibly destroying the reactant[2]. -
The Causality of Quenching: Excess nitrous acid is a strong oxidizing agent. If left unquenched, it will oxidize the electron-rich naphthalene coupling component in the next step, leading to dark, tarry byproducts. Sulfamic acid is introduced to selectively decompose excess
into and sulfuric acid[3].
Phase 2: Electrophilic Aromatic Substitution (Coupling)
The diazonium salt acts as a weak electrophile, requiring a highly activated (electron-rich) aromatic ring for successful coupling[4]. Naphthalene disulfonates, such as Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid), serve as excellent coupling components due to their high water solubility and strong auxochromic hydroxyl groups[5].
-
The Causality of pH Modulation: The coupling must occur in a strictly controlled alkaline medium (pH 9.0–10.0). This specific pH range deprotonates the hydroxyl groups on the naphthalene ring to form naphthoxide ions, drastically increasing the ring's electron density and receptivity to electrophilic attack[2]. However, if the pH exceeds 10.5, the diazonium salt will react with hydroxide ions to form a highly unreactive diazotate ion, halting the coupling process entirely[2].
Experimental Workflow Visualization
Figure 1: Mechanistic workflow of diazotization and azo coupling with naphthalene disulfonates.
Quantitative Process Parameters
To ensure reproducibility, all quantitative data and tolerances are summarized below. Deviating from these parameters will trigger the failure modes outlined in the mechanistic overview.
| Process Parameter | Optimal Target | Acceptable Range | Mechanistic Consequence of Deviation |
| Diazotization Temp. | 2 °C | 0 °C – 5 °C | > 5 °C: Diazonium decomposition ( |
| Diazotization pH | 1.0 | < 2.0 | > 2.0: Incomplete formation of the nitrosonium ion ( |
| Nitrite Stoichiometry | 1.05 eq | 1.05 – 1.10 eq | Excess: Oxidative side reactions requiring heavy quenching. |
| Coupling pH | 9.5 | 9.0 – 10.0 | < 8.0: Insufficient naphthoxide formation. > 10.5: Diazotate formation. |
| Coupling Time | 30 mins | 15 – 45 mins | < 15 mins: Incomplete electrophilic aromatic substitution. |
Step-by-Step Methodology: Synthesis of Chromotropic Acid Azo Adducts
This protocol is optimized for the spectrophotometric derivatization and determination of a primary amine API (e.g., Sulfamethoxazole) using Chromotropic Acid (CTA)[3].
Reagent Preparation
-
Nitrite Solution: Prepare a
solution in distilled water. Store at 4 °C. -
Acidic Medium: Prepare a
solution. -
Quenching Agent: Prepare a
sulfamic acid solution in distilled water[3]. -
Coupling Component: Prepare a
Chromotropic acid (CTA) solution in distilled water[3]. -
Alkaline Buffer: Prepare a
solution[3].
Phase 1: In Situ Diazotization
-
Transfer
of the primary amine standard solution ( ) into a pre-chilled volumetric flask. -
Add
of the solution. -
Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C . (Validation: Verify temperature with a calibrated probe).
-
Slowly add
of the cold solution dropwise under continuous agitation[3]. -
Incubate in the ice bath for 5 minutes to ensure complete conversion to the diazonium salt.
Phase 2: Quenching & Self-Validation
-
Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. A rapid color change to blue-black confirms the presence of unreacted
[2]. -
Add
of the sulfamic acid solution to the flask and swirl vigorously[3]. -
Validation: Re-test with starch-iodide paper. The paper must remain colorless, validating that the oxidative threat to the coupling component has been neutralized.
Phase 3: Alkaline Azo Coupling
-
To the chilled, quenched diazonium solution, add
of the Chromotropic acid solution[3]. -
Immediately introduce
of the solution to shift the pH into the highly alkaline activation window (pH 9.0–10.0)[3]. -
Validation: An instantaneous colorimetric shift (typically to a deep orange/red) will occur, visually confirming the formation of the azo adduct[3].
-
Allow the solution to stand at room temperature for 10 minutes to drive the coupling reaction to completion. Dilute to the mark with distilled water.
-
Analyze spectrophotometrically (e.g.,
for the Sulfamethoxazole-CTA adduct)[3].
References[1] Title: Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Butyl-2-naphthalenol | Source: Benchchem | URL:https://benchchem.com[2] Title: Synthesis of Azo Dye | Source: Scribd | URL:https://scribd.com[4] Title: Classifications, properties, recent synthesis and applications of azo dyes | Source: PMC | URL:https://ncbi.nlm.nih.gov/pmc[5] Title: Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes | Source: Global Research Online | URL:https://globalresearchonline.net[3] Title: Development of New Spectrophotometric Method for Determination of Sulfamethoxazole Based on Diazo Coupling Reaction | Source: University of Babylon | URL:https://uobabylon.edu.iq
Sources
Application Note: High-Temperature Alkali Fusion for the Synthesis of Hydroxynaphthalenes
Abstract
This guide details the laboratory-scale synthesis of 1-naphthol and 2-naphthol (hydroxynaphthalenes) via the alkali fusion of their respective sodium naphthalene sulfonate salts.[1][2] While historically significant in industrial dye chemistry, this method remains a primary example of nucleophilic aromatic substitution under extreme conditions. This protocol addresses the critical safety parameters required for handling molten caustic alkalis at temperatures exceeding 300°C and provides an optimized workflow for isolation and purification to achieve pharmaceutical-grade purity.
Introduction & Mechanistic Principles[2][3][4][5][6][7][8]
The conversion of sodium naphthalene sulfonates to naphthols is a classic example of Nucleophilic Aromatic Substitution (S_NAr) . Unlike S_NAr reactions activated by strong electron-withdrawing groups (e.g., nitro groups), unactivated aryl sulfonates require forcing conditions—specifically, fusion with molten alkali hydroxides (NaOH or KOH)—to effect the displacement of the sulfonate group (
Reaction Scheme
The process occurs in two distinct chemical stages:[1][2][3][4][5][6][7]
-
Fusion: The sulfonate salt is fused with molten alkali at 290–320°C. The sulfonate group is displaced, releasing sulfite (
) and forming the metal naphthoxide. -
Acidification: The water-soluble naphthoxide is treated with strong acid to protonate the oxygen, precipitating the insoluble naphthol.
Mechanistic Pathway
While often simplified as a direct displacement, the reaction in molten media likely proceeds via an addition-elimination pathway. The extreme thermal energy overcomes the high activation barrier required to disrupt the aromatic system, allowing the hydroxide nucleophile to attack the carbon bearing the sulfonate group.
Figure 1: Mechanistic pathway of alkali fusion converting sulfonate salts to naphthols.
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves Molten Caustic Soda (NaOH/KOH) at temperatures >300°C. This is one of the most hazardous reagents in a chemical laboratory.
| Hazard | Consequence | Mitigation Strategy |
| Molten Alkali | Instant, deep tissue necrosis; permanent blindness. | Full Face Shield + Safety Goggles + Nitrile/Heat-resistant gloves. Never work alone. |
| Thermal Runaway | Spattering of molten caustic. | Use a deep nickel or iron crucible (filled <50%). Heat gradually. |
| Delayed Eruption | Water contacting melt causes explosion. | Ensure all reagents are anhydrous . Add sulfonate slowly. |
| Toxic Dust | Inhalation of naphthol/sulfonate dust.[8] | Work in a certified fume hood.[9] Wear a N95/P100 respirator if handling powder outside hood. |
Materials & Equipment
Reagents
-
Substrate: Sodium naphthalene-2-sulfonate (for 2-naphthol) or Sodium naphthalene-1-sulfonate (for 1-naphthol). Must be dry and finely powdered.
-
Fusion Agent: Potassium Hydroxide (KOH) flakes or pellets (preferred over NaOH for lower fusion point and better fluidity).
-
Quenching: Crushed ice and Distilled water.
-
Acidification: Concentrated Hydrochloric Acid (HCl, 37%).
Equipment
-
Reaction Vessel: Nickel or Iron crucible (250 mL or larger). Do not use glass, porcelain, or platinum.
-
Heating Source: Bunsen burner (Meker type preferred for high heat) or sand bath.
-
Stirring: Thick copper or iron rod (glass will dissolve in molten alkali).
-
Protective Gear: Face shield, heat-resistant apron, heavy leather gloves over nitrile gloves.
Protocol 1: Synthesis of 2-Naphthol (Beta-Naphthol)[8][14]
This protocol describes the fusion of sodium naphthalene-2-sulfonate.[1][5][7]
Step-by-Step Methodology
-
Preparation of the Melt:
-
In a 250 mL nickel crucible, place 120 g of KOH and 5 mL of water (water aids initial melting but boils off).
-
Heat the crucible over a burner until the alkali melts completely (approx. 250°C).
-
Note: The melt will be clear and quiet once water is removed.
-
-
Addition of Substrate:
-
Maintain temperature at 280–290°C .
-
Slowly add 50 g of sodium naphthalene-2-sulfonate (finely powdered) to the molten alkali while stirring with the metal rod.
-
Caution: Add in small portions to prevent foaming/spattering.
-
-
The Fusion Reaction:
-
Raise the temperature to 300–310°C .
-
Continue heating with manual stirring. The reaction mixture will thicken and eventually separate into two layers: the upper layer is the sodium naphthoxide (often darker), and the lower is the alkali melt.
-
Maintain fusion for 15–20 minutes after complete addition. The melt should become fluid and homogeneous as the reaction completes.
-
Endpoint: The reaction is typically complete when the melt becomes mobile and uniform.
-
-
Quenching:
-
Pour the molten mass carefully onto a clean, dry metal baking sheet (copper or stainless steel) to cool and solidify.
-
Alternative: Allow to cool in the crucible, but do not let it solidify completely before adding water (risk of cracking the crucible or difficult dissolution). Pouring out is safer.
-
-
Isolation:
-
Break the solidified melt into small chips.
-
Dissolve the chips in 500 mL of water in a large beaker.
-
Filtration (Optional): If the solution contains insoluble charred material, filter through a coarse sintered glass funnel or glass wool.
-
-
Precipitation:
-
Cool the filtrate to 10°C.
-
Slowly add Concentrated HCl with vigorous stirring until the solution is strongly acidic (pH < 2).
-
2-Naphthol will precipitate as a voluminous, off-white to pinkish solid. Sulfite byproducts (SO2 gas) may evolve; perform in a hood.
-
-
Purification:
-
Filter the crude product using a Buchner funnel.
-
Recrystallization: Dissolve the wet cake in boiling water (or water/ethanol 9:1 mixture). Add activated charcoal if colored impurities persist.[10] Filter hot.
-
Cool slowly to crystallize 2-naphthol needles.
-
Dry in a desiccator or oven at 60°C.
-
Yield Expectation: 70–80% Melting Point: 121–123°C
Protocol 2: Synthesis of 1-Naphthol (Alpha-Naphthol)
The procedure is analogous to 2-naphthol but requires stricter temperature control during the precursor synthesis (sulfonation) to ensure isomeric purity. For the fusion step itself:
-
Substrate: Sodium naphthalene-1-sulfonate.[1]
-
Temperature: Fusion temperature is slightly lower, typically 290–300°C .
-
Workup Difference: 1-Naphthol is more prone to oxidation. Ensure rapid filtration and drying.
-
Purification: Recrystallization from water is effective. 1-Naphthol melts at 96°C.
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of hydroxynaphthalenes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete fusion or charring. | Ensure temp reaches 300°C but does not exceed 330°C. Stir continuously to prevent local overheating. |
| Dark/Tarred Product | Oxidation during fusion. | Minimize air exposure; fusion time should not exceed 30 mins. |
| Incomplete Precipitation | pH not low enough. | Naphthols are weak acids (pKa ~9.5). Ensure pH < 2 to fully protonate the naphthoxide. |
| Crucible Damage | Use of wrong material. | Never use glass or porcelain. Use Nickel, Silver, or Iron only. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Fieser, L. F. (1941). Experiments in Organic Chemistry. D.C. Heath and Company. (Classic reference for alkali fusion techniques).
-
Booth, G. (2000). "Naphthalene Derivatives".[1][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
ScienceMadness Library. "The synthesis of 1 and 2-naphthols from Naphthalene". (Detailed discussion on laboratory scale-down of the industrial process).
Sources
- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. US4237323A - Method for preparing α-naphthol - Google Patents [patents.google.com]
- 5. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. chembk.com [chembk.com]
- 9. purdue.edu [purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of 3,6-dihydroxynaphthalene-2,7-disulfonate azo coupling
Technical Support Center: Optimizing 3,6-Dihydroxynaphthalene-2,7-Disulfonate Azo Coupling
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing bottlenecks in azo dye synthesis. Working with 3,6-dihydroxynaphthalene-2,7-disulfonate (commonly known as Chromotropic Acid, or CTA) presents unique thermodynamic and kinetic challenges.
This guide bypasses generic recipes to deconstruct the exact causality behind azo coupling. By mastering the electrophilic aromatic substitution mechanism and implementing a self-validating workflow, you can eliminate tar formation, control regioselectivity, and consistently achieve near-quantitative yields.
The Causality of Azo Coupling with Chromotropic Acid
To optimize yield, we must first understand the molecular dynamics. Azo coupling is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and the CTA ring serves as the nucleophile (Link)[1].
CTA contains two electron-donating hydroxyl groups that strongly activate the naphthalene ring, but it also contains two electron-withdrawing sulfonic acid groups. To overcome the deactivating effect of the sulfonates, the hydroxyl groups must be deprotonated into phenoxide ions. This dramatically increases the electron density at the ortho positions (the alpha carbons), facilitating rapid electrophilic attack (Link)[2].
Workflow of diazotization and electrophilic aromatic substitution.
Self-Validating Experimental Protocol
Do not proceed blindly through steps. The following protocol integrates real-time validation checks to ensure each intermediate is stable and reactive before moving forward.
Phase 1: Diazotization of the Primary Amine
-
Dissolution: Dissolve 10 mmol of the primary aromatic amine in 2.5 equivalents of aqueous HCl (1M).
-
Thermal Control: Submerge the reaction flask in an ice-salt bath. Stir vigorously until the internal temperature stabilizes between 0–5 °C.
-
Nitrite Addition: Slowly add 1.05 equivalents of cold aqueous sodium nitrite (NaNO₂) dropwise. Maintain the temperature strictly below 5 °C to prevent nitrogen gas evolution (Link)[2].
-
Validation Check 1 (Reaction Completion): After 15 minutes, spot the mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, proving the amine is fully consumed (Link)[3].
-
Validation Check 2 (Quenching): Excess nitrous acid will oxidize CTA and ruin your yield. Add sulfamic acid (10% w/v) dropwise until a fresh starch-iodide test yields a negative result. Your electrophile is now validated and stable (keep on ice).
Phase 2: Activation of Chromotropic Acid
-
Preparation: Dissolve 10 mmol of CTA (disodium salt) in 20 mL of distilled water.
-
Alkalization: Add 10% Na₂CO₃ or 1M NaOH until the pH reaches 9.0.
-
Validation Check 3 (pH Stability): Use a calibrated pH probe to ensure the solution holds a stable pH of 9.0. This confirms the formation of the highly nucleophilic phenoxide ion (Link)[1].
Phase 3: Controlled Azo Coupling
-
Coupling: Transfer the cold CTA solution to an ice bath (0–5 °C). Begin dropwise addition of the cold diazonium salt solution under vigorous stirring.
-
Validation Check 4 (Dynamic pH Control): The diazonium solution is highly acidic. As you add it, the pH of the coupling mixture will drop. You must co-add 1M NaOH dropwise to maintain the pH strictly between 8.5 and 10.0 (Link)[4].
-
Completion: Stir for an additional 30 minutes at 0–5 °C. A deep, intense color change indicates successful coupling.
-
Isolation: Acidify slightly to pH 4-5 to precipitate the dye, or salt out using NaCl (20% w/v) depending on the specific derivative's solubility (Link)[5].
Troubleshooting Matrix: Quantitative Parameters
Deviations in physical parameters directly correlate to specific byproduct formations. Use this matrix to diagnose yield losses.
| Parameter | Sub-optimal Range | Optimal Range | Critical Consequence of Deviation |
| Diazotization Temp | > 5 °C | 0 – 5 °C | Thermal decomposition of the diazonium salt into phenol and N₂ gas, leading to tar (Link)[3]. |
| Coupling pH | < 7.0 or > 11.0 | 8.5 – 10.0 | < 7.0: Poor nucleophilicity. > 11.0: Diazonium converts to an inert diazotate (Link)[6]. |
| Addition Rate | Bolus (Rapid) | Dropwise | Localized pH drops; accumulation of unreacted diazonium leading to side reactions (Link)[2]. |
| Stoichiometry | Excess Amine | 1.05 eq NaNO₂ | Unreacted amine couples with the diazonium salt to form diazoamino impurities (Link)[3]. |
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn into a brown, insoluble tar instead of a vibrant dye? A1: This is a hallmark of thermal decomposition. Diazonium salts are thermodynamically unstable. If your ice bath fails and the temperature exceeds 5 °C, the diazonium cation expels nitrogen gas to form a phenol. In an alkaline coupling medium, these phenols undergo uncontrolled oxidative polymerization, resulting in a brown polymeric tar (Link)[3]. Strict thermal regulation is non-negotiable.
Q2: How does pH strictly dictate the yield of the CTA coupling? A2: Yield is entirely dependent on competing ionic equilibria. The coupling reaction requires the nucleophile to be electron-rich and the electrophile to be active.
The causal relationship between pH, molecular state, and reaction yield.
If the pH drops below 7.0, the hydroxyl groups on CTA remain protonated, rendering the ring insufficiently nucleophilic. If the pH exceeds 11.0, the diazonium cation reacts with hydroxide ions to form a diazotate anion, which is completely unreactive toward electrophilic aromatic substitution (Link)[6]. Maintaining a pH of 8.5–10.0 perfectly balances these two extremes.
Q3: I have successfully validated my diazonium salt, but my coupling yield is still poor. How do I fix this? A3: The issue is likely localized pH collapse during addition. Because the diazonium solution is prepared in excess HCl, adding it to the CTA solution rapidly consumes the alkaline buffer. If you do not actively co-add NaOH to maintain the pH during the dropwise addition, the localized environment around the mixing zone becomes acidic. This instantly halts the coupling kinetics, leaving the diazonium salt unreacted in the flask until it eventually decomposes (Link)[2].
Q4: Can I synthesize a bis-azo derivative of CTA using this protocol? A4: Yes, but it requires sequential coupling. The first coupling occurs at the ortho position to one hydroxyl group. Once the first azo group is installed, it acts as an electron-withdrawing group, deactivating the ring. To achieve the second coupling (bis-azo), you must use a more reactive diazonium species, increase the coupling time, and carefully push the pH slightly higher (e.g., 10.5–11.5) to force the reaction, often utilizing catalysts like lithium chloride (Link)[4].
References
-
Title: Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Source: Quora URL: [Link]
-
Title: Protocol for microwave-assisted synthesis of unsymmetrical azo dyes Source: PMC - National Institutes of Health URL: [Link]
- Title: Process for producing 2,7-bis-(2-arsonophenylazo)
-
Title: New Application of Chromotropic Acid for the Determination of Some Sulphonamides in their Pharmaceutical Preparations Source: SciSpace URL: [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SU977461A1 - Process for producing 2,7-bis-(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-aciacid (arsenazo iii) - Google Patents [patents.google.com]
- 5. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: 3,6-Dihydroxynaphthalene-2,7-disulfonate (3,6-DHNDS) Stability & Degradation
The following guide is structured as a specialized Technical Support Center resource for researchers utilizing 3,6-dihydroxynaphthalene-2,7-disulfonate (often abbreviated as 3,6-DHNDS or its disodium salt).
Product Category: Fluorescent Probes & Dye Intermediates Document ID: TS-DHNDS-004 Last Updated: March 2026[1]
Executive Summary & Stability Profile
3,6-dihydroxynaphthalene-2,7-disulfonate is a symmetric naphthalene derivative characterized by high water solubility and fluorescence. While chemically robust in solid form, it exhibits specific degradation pathways in aqueous solution, primarily driven by oxidative coupling and photolysis , rather than simple hydrolysis.
Researchers frequently encounter "browning" of solutions or unexpected HPLC peaks. These are rarely due to contamination but are intrinsic degradation products formed via radical-mediated mechanisms.
Quick Stability Reference Matrix
| Parameter | Stability Status | Critical Thresholds |
| pH Sensitivity | Moderate | Unstable at pH > 9.0 (promotes oxidation). Stable at pH 2.0–7.0. |
| Light Sensitivity | High | UV exposure triggers radical formation and dimerization. |
| Oxidation | High | Susceptible to auto-oxidation in aerated solutions, forming colored oligomers. |
| Temperature | High | Thermal decomposition > 250°C (solid); Aqueous degradation accelerates > 60°C. |
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Solution Discoloration (Yellowing/Browning)
Symptom: Freshly prepared clear solutions turn yellow or brown within 24–48 hours.
Root Cause: Oxidative Coupling (Polymerization).
Unlike simple phenols, naphthalene diols like 3,6-DHNDS do not typically form stable monomeric quinones immediately. Instead, dissolved oxygen facilitates the formation of phenoxy radicals, which couple at the ortho positions (C1, C4, C5, or C8), leading to conjugated dimers and trimers. These extended
Corrective Action:
-
Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Add Antioxidants: If compatible with downstream applications, add 1 mM Ascorbic Acid or EDTA (to chelate trace metals that catalyze oxidation).
-
Storage: Store aqueous stocks at -20°C in amber vials.
Issue 2: "Ghost" Peaks in HPLC Analysis
Symptom: Appearance of late-eluting, broad peaks in Reverse-Phase HPLC. Root Cause: Hydrophobic Dimers. The oxidative dimers (e.g., 1,1'-binaphthalene derivatives) are significantly more hydrophobic than the parent disulfonate monomer. They retain longer on C18 columns and may carry over between injections.
Corrective Action:
-
Column Maintenance: Implement a high-organic wash (95% Acetonitrile) between runs.
-
Method Adjustment: See the Recommended Analytical Protocol below.
Issue 3: Loss of Fluorescence Intensity
Symptom: Signal decrease in fluorescence assays without visible precipitation. Root Cause: Quenching by Degradants. The degradation products (quinoid dimers) often act as electron acceptors, quenching the fluorescence of the remaining 3,6-DHNDS monomer via FRET or collisional quenching.
Corrective Action:
-
Fresh Preparation: Do not use aqueous stocks older than 48 hours for quantitative fluorescence work.
-
pH Control: Maintain pH < 7.0 to suppress the ionization of hydroxyl groups, which slows the oxidation rate.
Mechanistic Insight: Degradation Pathways
The degradation of 3,6-DHNDS is distinct from its isomer, Chromotropic Acid (4,5-DHNDS). The separation of the hydroxyl groups on 3,6-DHNDS prevents the formation of stable ortho-quinones.
Primary Pathway: Radical-Mediated Dimerization
In the presence of oxygen (and catalyzed by light or trace metals like Cu²⁺/Fe³⁺), the hydroxyl group deprotonates and oxidizes to a radical.
-
Initiation: Formation of a radical at the C3-O position.
-
Resonance: The radical density shifts to the ortho carbon (C4) or para carbon (C1).
-
Coupling: Two radicals combine to form C-C bonds (e.g., 1,1'-dimerization).
-
Propagation: These dimers can further oxidize to form extensive polymer networks (melanin-like structures).
Secondary Pathway: Desulfonation (Minor)
Under highly acidic conditions (pH < 1) and elevated temperatures (>80°C), the sulfonate group at C2/C7 can be hydrolyzed, yielding 2,7-dihydroxynaphthalene (2,7-DHN). This product is far less soluble and may precipitate.
Pathway Visualization
Caption: Primary degradation involves oxidative radical coupling leading to colored dimers, while desulfonation occurs only under extreme acid/heat stress.[2]
Recommended Analytical Protocol (HPLC-UV/MS)
To validate the purity of your 3,6-DHNDS or identify degradation products, use the following Ion-Pair HPLC method. Standard Reverse Phase (C18) often fails to retain the highly polar disulfonate monomer.
Method Specifications
| Parameter | Setting | Rationale |
| Column | C18 with Polar Endcapping (e.g., 3µm, 150 x 4.6 mm) | Required for resolving polar sulfonates from hydrophobic dimers. |
| Mobile Phase A | 20 mM Ammonium Acetate + 5 mM Tetrabutylammonium Hydroxide (TBAH), pH 6.0 | TBAH acts as an ion-pairing agent to retain the anionic sulfonate. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elutes hydrophobic degradation dimers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 230 nm (Sulfonate backbone) & 350 nm (Oxidation products) | 350 nm specifically targets the conjugated system of degradation products. |
Gradient Profile
-
0-2 min: 5% B (Isocratic hold for monomer retention).
-
2-15 min: 5% -> 60% B (Linear gradient).
-
15-20 min: 60% -> 95% B (Wash to remove dimers).
-
20-25 min: 5% B (Re-equilibration).
Note: If using Mass Spectrometry (LC-MS), replace TBAH with volatile ion-pairing reagents (e.g., Hexylamine) or use a HILIC column approach to avoid source contamination.
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of 3,6-DHNDS? A: No. The high temperature (121°C) combined with steam will accelerate both desulfonation and oxidative degradation. Sterilize solutions using 0.22 µm PES or PVDF syringe filters .
Q: Is the degradation reversible? A: Generally, no . The C-C bonds formed during oxidative dimerization are stable. While quinones can sometimes be reduced back to hydroquinones, the coupled dimers cannot be reverted to the monomer.
Q: How do I remove the degradation products? A: Since the degradation products (dimers) are significantly more hydrophobic than the disulfonate monomer, they can be removed using Solid Phase Extraction (SPE) .
-
Protocol: Pass the solution through a C18 Sep-Pak cartridge. The degradation products will bind to the cartridge, while the highly polar 3,6-DHNDS monomer will pass through in the aqueous fraction.
Q: My MSDS says "Keep away from oxidizing agents." Why? A: This is critical. Contact with strong oxidizers (peroxides, nitrates) can lead to rapid, exothermic decomposition releasing sulfur oxides (SOx) and potentially causing fire.
References
-
PubChem. (2025).[3] 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2.[3] National Library of Medicine. [Link]
-
Gierak, A., et al. (2017). Mechanism of oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water. Water Research. [Link]
-
MDPI. (2025). Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials. Electrochem. [Link]
-
SIELC Technologies. (2018).[4] Separation of Naphthalene Sulfonates via HPLC. [Link]
Sources
- 1. 3-Hydroxynaphthalene-2,7-disulfonic Acid Disodium Salt (Technical Grade) [lgcstandards.com]
- 2. academia.edu [academia.edu]
- 3. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Separating 3,6-isomer from 4,5-isomer (chromotropic acid) impurities
Technical Support Center: Separation of 3,6-Isomer from 4,5-Isomer (Chromotropic Acid)
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the separation of naphthalenedisulfonic acid positional isomers.
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) is a critical analytical reagent and intermediate[1]. During its synthesis via naphthalene sulfonation, the 3,6-dihydroxynaphthalene-2,7-disulfonic acid isomer is frequently generated as a stubborn impurity[2]. Because these stereoisomers share identical molecular weights and highly similar physicochemical properties, standard purification methods often fail[3]. Below, we address the most common challenges encountered during both analytical and preparative-scale separations.
Section 1: Analytical & Semi-Preparative Separation (HPLC)
Q: I am observing co-elution of the 3,6-isomer and 4,5-isomer on a standard C18 reversed-phase column. How can I resolve these peaks?
A: Naphthalenedisulfonic acids are highly polar and fully ionized under standard aqueous conditions. This leads to poor retention and co-elution on traditional reversed-phase (RP) columns because the stationary phase cannot differentiate the subtle positional differences of the hydroxyl groups.
The Causality & Solution: To break this co-elution, you must introduce secondary chemical interactions. You can achieve this via two field-proven methods:
-
Mixed-Mode Chromatography: Utilizing a column with both hydrophobic and ion-exchange properties (e.g., Newcrom R1) allows the stationary phase to interact with the sulfonic acid groups while retaining the aromatic ring. Using an acidic modifier suppresses secondary silanol interactions[4].
-
Cyclodextrin Additives: If you must use a standard C18 column, adding cyclodextrins to the mobile phase significantly improves selectivity. Cyclodextrins form transient host-guest inclusion complexes with the isomers. The slight steric differences between the 3,6- and 4,5-hydroxyl positions result in different binding affinities, thereby pulling the peaks apart[5].
Protocol: Self-Validating Analytical HPLC Method
-
Column Preparation: Install a mixed-mode RP column (e.g., 150 x 4.6 mm, 3 µm particle size)[4].
-
Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile (MeCN), Water, and Formic Acid (15/85/0.1 v/v/v). Note: Formic acid is required over phosphoric acid if the downstream application involves Mass Spectrometry (MS)[4].
-
Sample Preparation: Dilute the crude isomer mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Execution: Run the method at a flow rate of 1.0 mL/min with UV detection at 280 nm.
-
System Validation: Calculate the resolution (
) between the 3,6-isomer and 4,5-isomer peaks. An indicates successful baseline separation. If , titrate cyclodextrin into the mobile phase in 5 mM increments until baseline resolution is achieved[5].
Caption: Iterative HPLC workflow for resolving naphthalenedisulfonic acid isomers.
Section 2: Industrial & Preparative Scale Separation
Q: How do we scale up the removal of the 3,6-isomer impurity without relying on expensive preparative chromatography?
A: For bulk purification, fractional crystallization is the industry standard[6]. This technique exploits the differential thermodynamic solubilities of the naphthalenedisulfonic acid isomers in varying concentrations of sulfuric acid.
The Causality & Solution: The solubility of specific isomers is highly dependent on their hydration spheres and the ionic strength of the solvent. By precisely adjusting the sulfuric acid concentration (typically between 45% and 90% by weight) and controlling the temperature, you shift the solid-liquid equilibrium. This allows the target isomer to selectively precipitate while the impurity remains dissolved in the mother liquor[7].
Protocol: Self-Validating Fractional Crystallization
-
Acid Adjustment: Take the crude sulfonation mixture. Slowly dilute the mixture with water to adjust the sulfuric acid concentration to exactly 50–75% by weight. Caution: This step is highly exothermic. Perform under controlled cooling to prevent thermal degradation.[7]
-
Thermal Cycling: Heat the mixture until all solids are completely dissolved. Slowly cool the reactor and maintain the temperature strictly between 20°C and 50°C for 2 hours to promote controlled crystal growth[7].
-
Filtration: Recover the precipitated target crystals via vacuum filtration. The highly soluble isomers (impurities) will remain in the filtrate.
-
Washing: Wash the filter cake with a minimal volume of ice-cold water to displace residual mother liquor.
-
System Validation: Test the final wash filtrate by adding a few drops of barium chloride (
) solution. The absence of a white barium sulfate precipitate confirms the complete removal of residual sulfuric acid[8]. Analyze the dried crystal via the HPLC method above to verify isomeric purity.
Caption: Fractional crystallization process for bulk isomer separation.
Section 3: Quantitative Data & Method Comparison
To help you select the appropriate troubleshooting path, refer to the summarized operational parameters below:
Table 1: Comparison of Separation Strategies
| Separation Strategy | Scale | Key Reagents / Conditions | Mechanism of Action |
| Mixed-Mode HPLC | Analytical / Semi-Prep | MeCN, | Differential hydrophobic & electrostatic retention[4] |
| Cyclodextrin HPLC | Analytical | C18 Column, Cyclodextrin | Host-guest inclusion complexation[5] |
| Fractional Crystallization | Preparative / Industrial | 45–90% | Differential thermodynamic solubility[6][7] |
| Amine Salt Precipitation | Preparative | Ortho-toluidine | Selective salt insolubility[8] |
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my chromotropic acid sample turn red or purple during analysis? A: Chromotropic acid is highly reactive with formaldehyde in the presence of strong acids, forming a stable, red-colored 3,4,5,6-dibenzoxanthylium cation (which peaks at 580 nm)[1][9]. If your sample is turning red, your solvents or laboratory environment are likely contaminated with volatile aldehydes. Ensure all procedures are conducted in a formaldehyde-free environment to prevent baseline drift and sample degradation[10].
Q: Can I use single-use flash cartridges for semi-preparative separation of these isomers? A: It is highly discouraged. The separation of naphthalenedisulfonic acid isomers requires high theoretical plate counts and mobile phases that often utilize high pH or strong organic modifiers. Single-use flash cartridges have lower pressure limits and limited chemical resistance. Pre-packed glass columns or high-pressure steel columns are required to safely handle the necessary flow rates and pressures[3].
References
-
"Chromotropic acid" Wikipedia. URL: [Link]
- "Process for separation of naphthalenedisulfonic acids" Google Patents (US4324742A).
-
"Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin" PubMed (J Chromatogr A). URL:[Link]
-
"3-Hydroxynaphthalene-2,7-disulfonic acid" SIELC Technologies. URL:[Link]
- "Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid" Google Patents (US2955134A).
-
"The chemistry of the chromotropic acid method for the analysis of formaldehyde" ResearchGate. URL: [Link]
-
"Chromotropic acid" MFA Cameo. URL: [Link]
-
"Easy purification of isomers with prepacked glass columns" Chromatography Today. URL:[Link]
-
"Fractional Crystallization" RC Process. URL: [Link]
Sources
- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. 3-Hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]
- 5. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcprocess.se [rcprocess.se]
- 7. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 8. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cameo.mfa.org [cameo.mfa.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Naphthalene Disulfonic Acids
Welcome to the Technical Support Center. Naphthalene disulfonic acids (NDSAs), such as 1,5-NDSA or 2,6-NDSA, present unique chromatographic challenges. As highly polar, strong acids (pKa < 1), they remain fully ionized under standard HPLC conditions[1]. This leads to poor retention on conventional reversed-phase (RP) columns, elution near the void volume, and severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to resolve these issues for researchers and drug development professionals.
Quantitative Diagnostic Matrix
Before adjusting your instrument, compare your current chromatographic parameters against this diagnostic matrix to identify the root cause of your peak distortion.
| Chromatographic Mode | Column Type | Mobile Phase Additive | Expected Retention Factor ( | Expected USP Tailing Factor ( | Primary Limitation |
| Standard Reversed-Phase | C18 (Type B Silica) | 0.1% Formic Acid | < 0.5 (Void Elution) | > 2.0 (Severe Tailing) | Inadequate retention of polar NDSAs. |
| Ion-Pairing (IPC) | C18 (End-capped) | 5-10 mM TBA or TEA | 2.5 - 5.0 | 1.0 - 1.2 | Long equilibration; MS incompatibility (if non-volatile). |
| Mixed-Mode / HILIC | Obelisc N / Amaze TH | Ammonium Acetate | 3.0 - 6.0 | 0.9 - 1.1 | Requires precise pH control for reproducibility. |
Section 1: The Mechanistic Causality of NDSA Peak Tailing
To troubleshoot effectively, you must understand the dual chemical nature of NDSAs: an aromatic naphthalene ring (capable of hydrophobic interactions) and two highly acidic sulfonate groups (driving extreme polarity).
1. Void Volume Elution & Poor Retention
In standard reversed-phase (RP) chromatography, polar analytes require suppression of ionization to partition into the hydrophobic C18 stationary phase. Because NDSAs have a pKa < 1, they cannot be neutralized by lowering the mobile phase pH[1]. Consequently, they exhibit extreme hydrophilicity, eluting near or at the void volume (
2. Ion Exclusion & Secondary Interactions For basic compounds, peak tailing is typically caused by cation-exchange interactions with unreacted, ionized silanols (SiO⁻) on the silica surface[3]. However, for anionic NDSAs, the mechanism differs. At mid-to-high pH, repulsion between the negatively charged NDSA and ionized silanols (ion exclusion) disrupts normal partitioning[4]. Furthermore, trace metal impurities in the silica matrix or system frits can act as localized positive charges, causing secondary chelation or anion-exchange interactions that drag the peak tail[3].
Decision tree for diagnosing and resolving NDSA peak tailing based on retention and system factors.
Section 2: Validated Methodologies for Resolution
To resolve NDSA tailing, the analytical system must be forced to retain the analyte. This is achieved through either Ion-Pairing Chromatography (IPC) or Mixed-Mode/HILIC approaches.
Protocol A: Ion-Pairing Chromatography (IPC) Workflow
To overcome the lack of retention on C18, an ion-pairing reagent is introduced. The cationic amine forms a neutral, hydrophobic complex with the NDSA sulfonate groups, enabling strong retention and symmetrical peak shapes[5].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 10 mM solution of Triethylamine (TEA) in LC-MS grade water. Adjust the pH to 6.0 using glacial acetic acid (creating a TEAA buffer). Filter through a 0.22 µm membrane.
-
Column Selection: Install a high-purity, fully end-capped C18 column (Type B silica) to minimize residual silanol activity[6].
-
Equilibration (Critical Step): Flush the column with the ion-pairing mobile phase for at least 20–30 column volumes. IPC reagents dynamically coat the stationary phase; inadequate equilibration leads to drifting retention times and inconsistent peak shapes.
-
Gradient Execution: Run a shallow gradient of organic modifier (e.g., Methanol) from 5% to 60% over 15 minutes. Avoid sudden organic jumps, which can precipitate the buffer or strip the ion-pairing agent from the column bed.
Protocol B: Mixed-Mode and HILIC Chromatography
Modern approaches replace IPC with mixed-mode columns (e.g., Obelisc N) that possess both reversed-phase and anion-exchange characteristics[7]. This allows for the direct retention of NDSAs without complex additives, offering superior peak shape and native LC-MS compatibility.
Step-by-Step Methodology:
-
Buffer Selection: Prepare a volatile buffer, such as 20 mM Ammonium Acetate, adjusted to pH 4.0. Ionic strength is critical here to modulate the anion-exchange interaction[7].
-
Organic Modifier: Use Acetonitrile (MeCN). In HILIC/Mixed-mode, higher organic content increases the retention of polar compounds.
-
Method Execution: Start the gradient at 80% MeCN and ramp down to 20% MeCN over 10 minutes while maintaining a constant buffer concentration.
-
Column Washing: Post-analysis, wash the column with a high-aqueous, high-salt buffer (e.g., 50 mM Ammonium Acetate) to remove any strongly bound poly-sulfonated impurities and prevent carryover.
Mechanistic pathways of NDSA retention comparing standard RP, Ion-Pairing, and Mixed-Mode columns.
Section 3: Frequently Asked Questions (FAQs)
Q: I am using a fully end-capped C18 column, but my NDSA peak still tails heavily. Why?
A: End-capping reduces residual silanols but does not solve the fundamental issue of the NDSA's extreme polarity. If the retention factor (
Q: Can I use LC-MS with ion-pairing methods for NDSAs? A: Yes, but you must strictly use volatile ion-pairing agents. Avoid non-volatile salts like tetrabutylammonium phosphate. Instead, use Triethylamine (TEA) or Hexylamine buffered with acetic or formic acid[5]. For the best MS sensitivity, switch to a mixed-mode column with an ammonium acetate buffer, which is inherently MS-friendly and avoids ion suppression[7].
Q: How does mobile phase ionic strength affect NDSA peak shape? A: Higher buffer concentrations (e.g., >20 mM) help mask secondary interaction sites—such as trace metals or localized positive charges—on the stationary phase[3]. If you observe tailing on a mixed-mode column, increasing the buffer concentration often sharpens the peak by accelerating the desorption kinetics of the anion-exchange mechanism[7].
References
-
SIELC Technologies. "HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns." Source: sielc.com. URL: [Link]
-
Pocurull E, et al. "On-line solid-phase extraction-ion-pair liquid chromatography-electrospray mass spectrometry for the trace determination of naphthalene monosulphonates in water." Source: PubMed. URL: [Link]
-
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Source: chromatographyonline.com. URL: [Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Source: waters.com. URL: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Source: phenomenex.com. URL: [Link]
-
Chrom Tech. "What Causes Peak Tailing in HPLC?" Source: chromtech.com. URL: [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Source: elementlabsolutions.com. URL: [Link]
Sources
- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. On-line solid-phase extraction-ion-pair liquid chromatography-electrospray mass spectrometry for the trace determination of naphthalene monosulphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 3,6-Dihydroxynaphthalene-2,7-disulfonate Under Alkaline Conditions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the stability of 3,6-dihydroxynaphthalene-2,7-disulfonate in alkaline environments. This document is structured to address common challenges and questions encountered during experimental work.
Introduction
3,6-Dihydroxynaphthalene-2,7-disulfonate is a versatile molecule utilized in various chemical syntheses and analytical applications. However, its stability under alkaline conditions presents a significant challenge for researchers. The presence of two hydroxyl groups on the naphthalene ring makes the molecule susceptible to oxidation, particularly at elevated pH. This guide will delve into the causes of this instability, provide troubleshooting advice for common experimental issues, and offer best-practice protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of 3,6-dihydroxynaphthalene-2,7-disulfonate turns yellow/brown upon addition of a base. What is happening?
A1: The color change you are observing is a strong indicator of oxidative degradation. In an alkaline medium, the hydroxyl groups of the naphthalene ring are deprotonated, forming phenoxide ions. These electron-rich species are highly susceptible to oxidation by dissolved oxygen in your solvent. This oxidation process leads to the formation of quinone-like structures and subsequently, colored polymeric byproducts. The oxidation of a related compound, 2,7-dihydroxynaphthalene, is known to yield C-O inter-ring coupling, suggesting a pathway to polymerization[1].
Q2: What are the primary factors that influence the rate of degradation in alkaline solutions?
A2: The stability of 3,6-dihydroxynaphthalene-2,7-disulfonate in alkaline solutions is primarily influenced by the following factors:
-
pH: The rate of oxidation increases significantly with increasing pH. Alkaline conditions facilitate the formation of the more easily oxidized phenoxide ions.
-
Dissolved Oxygen: The presence of molecular oxygen is a critical factor in the oxidative degradation pathway.
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including the oxidation of this compound.
-
Presence of Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for oxidation reactions, further increasing the degradation rate.
-
Light Exposure: Exposure to light, particularly UV radiation, can promote photodegradation.
Q3: Can I still use my discolored solution for my experiment?
A3: It is strongly advised not to use a discolored solution for any quantitative or sensitive applications. The presence of degradation products means that the concentration of the active 3,6-dihydroxynaphthalene-2,7-disulfonate is lower than intended, and the impurities themselves may interfere with your downstream processes or analytical measurements. For reliable and reproducible results, always prepare fresh solutions and take precautions to minimize degradation.
Q4: Are there any recommended storage conditions for alkaline solutions of 3,6-dihydroxynaphthalene-2,7-disulfonate?
A4: Due to its inherent instability in alkaline solutions, long-term storage is not recommended. If temporary storage is unavoidable, the following conditions should be met:
-
Inert Atmosphere: Store the solution under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Low Temperature: Store at 2-8°C to slow down the rate of degradation. Do not freeze aqueous solutions unless you have validated that this does not impact stability or solubility upon thawing.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Chelating Agents: Consider the addition of a chelating agent like EDTA to sequester any catalytic metal ions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 3,6-dihydroxynaphthalene-2,7-disulfonate in alkaline media.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid color change (yellow to dark brown) upon adding base. | 1. High concentration of dissolved oxygen in the solvent. 2. High pH of the final solution. 3. Presence of catalytic metal ion impurities. | 1. Use deoxygenated solvents. This can be achieved by sparging with an inert gas (nitrogen or argon) for at least 30 minutes prior to use. 2. Work at the lowest practical pH for your application. 3. Add a chelating agent, such as EDTA, to your buffer or solution to sequester metal ions. |
| Precipitate forms in the alkaline solution over time. | Polymerization of oxidation products leading to insoluble materials. | This indicates significant degradation. The solution should be discarded. Review your preparation and handling procedures to prevent future occurrences by implementing the recommendations for preventing oxidation. |
| Inconsistent or non-reproducible experimental results. | Degradation of the 3,6-dihydroxynaphthalene-2,7-disulfonate, leading to variable concentrations of the active compound. | 1. Prepare fresh solutions immediately before each experiment. 2. If using a stock solution, visually inspect for any color change before each use. 3. Implement a stability-indicating analytical method, such as HPLC, to monitor the concentration of the parent compound over the course of your experiment. |
| Loss of expected biological or chemical activity. | The chemical structure of the compound has been altered by oxidation, rendering it inactive for its intended purpose. | This is a clear sign of degradation. Prepare fresh, non-degraded solutions for your experiments. Confirm the purity of your starting material. |
Experimental Protocols
To ensure the integrity of your experiments, it is crucial to adopt handling procedures that minimize the degradation of 3,6-dihydroxynaphthalene-2,7-disulfonate in alkaline solutions.
Protocol 1: Preparation of a Stabilized Alkaline Solution
This protocol describes the steps to prepare an alkaline solution of 3,6-dihydroxynaphthalene-2,7-disulfonate with minimized risk of oxidative degradation.
Materials:
-
3,6-dihydroxynaphthalene-2,7-disulfonate (solid)
-
Deoxygenated solvent (e.g., water, buffer)
-
Alkaline solution (e.g., NaOH, KOH)
-
EDTA (optional)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Deoxygenation: Sparge your chosen solvent with an inert gas (nitrogen or argon) for a minimum of 30 minutes to remove dissolved oxygen.
-
Vial Preparation: Weigh the required amount of solid 3,6-dihydroxynaphthalene-2,7-disulfonate and place it in an amber glass vial.
-
Inert Atmosphere: Purge the vial containing the solid compound with the inert gas for 5 minutes.
-
Dissolution: Add the deoxygenated solvent to the vial. If using, add a chelating agent like EDTA at a low concentration (e.g., 0.1 mM).
-
Alkalinization: While gently stirring and under a continuous stream of inert gas, slowly add the alkaline solution to reach the desired pH.
-
Storage (if necessary): Immediately cap the vial tightly, ensuring the headspace is filled with the inert gas. Store at 2-8°C and protected from light. Use the solution as soon as possible.
Protocol 2: Monitoring Stability by HPLC
Recommended Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B will likely be required to separate the polar parent compound from less polar degradation products. A starting point could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the parent compound has a strong absorbance (e.g., around 230-250 nm). A photodiode array (PDA) detector is recommended to assess peak purity and identify the appearance of new peaks corresponding to degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare your alkaline solution of 3,6-dihydroxynaphthalene-2,7-disulfonate as described in Protocol 1.
-
At time zero (immediately after preparation), take an aliquot of the solution, neutralize it with a suitable acid (if necessary for column stability), and dilute it with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 2 and 3.
-
Monitor the peak area of the 3,6-dihydroxynaphthalene-2,7-disulfonate peak. A decrease in peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Visualizations
Diagram 1: Proposed Oxidative Degradation Pathway
Caption: Proposed pathway for the oxidative degradation of 3,6-dihydroxynaphthalene-2,7-disulfonate in alkaline conditions.
Diagram 2: Recommended Experimental Workflow for Minimizing Degradation
Caption: Recommended workflow for handling 3,6-dihydroxynaphthalene-2,7-disulfonate in alkaline solutions.
References
-
PubChem. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid. [Link]
-
SIELC Technologies. 3-Hydroxynaphthalene-2,7-disulfonic acid. [Link]
-
MDPI. Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Desulfonation of Naphthalene Sulfonates
Welcome to the Technical Support Center for naphthalene sulfonate manipulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of desulfonation reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The desulfonation of naphthalene sulfonates is a powerful tool, often used for purification, isomer enrichment, or as a deprotection strategy.[1][2] However, the reaction's reversibility and the subtle interplay of kinetic and thermodynamic factors can lead to a variety of side reactions, compromising yield and purity.[2][3] This guide provides in-depth answers to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during the desulfonation of naphthalene sulfonates.
Q1: I'm trying to selectively remove an α-sulfonic acid group, but my desired β-sulfonic acid is also being removed. How can I improve selectivity?
A1: This is a classic selectivity challenge rooted in the differing stabilities of the naphthalene sulfonic acid isomers. The α-isomer (naphthalene-1-sulfonic acid) is the kinetically favored product of sulfonation and is less stable, while the β-isomer (naphthalene-2-sulfonic acid) is thermodynamically favored and more stable.[2][3][4] Consequently, the α-isomer undergoes desulfonation under milder conditions than the β-isomer.
Causality: Desulfonation is the reverse of sulfonation, an electrophilic aromatic substitution reaction that is highly reversible.[2][3] The reaction is an equilibrium process, and its position is dictated by the reaction conditions. The greater steric hindrance around the C-1 position (a 1,8-peri interaction) in the α-isomer makes it thermodynamically less stable and thus more susceptible to hydrolysis (desulfonation).[2][3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Temperature is the most critical parameter. The rate of desulfonation for both isomers increases with temperature, but the rate for the α-isomer is significantly higher at any given temperature below the point of significant β-isomer decomposition. Start your optimization by reducing the temperature in 10°C increments. A common temperature range for selective α-isomer hydrolysis is 140-160°C.[5][6]
-
Increase Water Concentration (Decrease Acid Strength): Desulfonation is a hydrolysis reaction.[1] By increasing the concentration of water (i.e., using more dilute sulfuric acid), you shift the equilibrium toward the desulfonation products (naphthalene and sulfuric acid).[7] This allows you to use lower temperatures, further enhancing the selectivity between the labile α-isomer and the more robust β-isomer.
-
Introduce Steam: For larger-scale reactions, bubbling steam through the reaction mixture is a highly effective technique.[8] The steam serves two purposes: it provides the water needed for hydrolysis and helps to continuously remove the regenerated naphthalene from the reaction mixture by steam distillation. This removal of a product shifts the equilibrium, driving the desulfonation of the α-isomer to completion at a lower temperature, thereby preserving the β-isomer.[8]
-
Monitor Reaction Time: Closely monitor the reaction progress using an appropriate analytical method like HPLC.[9][10] Prolonged reaction times, even at optimal temperatures, can lead to the slow but eventual desulfonation of the β-isomer.
Q2: My desulfonation reaction is turning dark and forming insoluble materials (charring). What's causing this and how can I prevent it?
A2: The formation of dark, insoluble materials or "char" is indicative of decomposition or unwanted side reactions like oxidation and sulfone formation.[7][11] This is typically caused by excessively harsh reaction conditions.
Causality: Concentrated sulfuric acid is a strong oxidizing agent, especially at elevated temperatures. Naphthalene and its derivatives are susceptible to oxidation under these conditions, leading to complex, polymeric, and often colored byproducts.[11] Additionally, high temperatures can promote intermolecular reactions, leading to the formation of thermally stable but undesirable sulfones, where two naphthalene rings are bridged by an -SO₂- group.[7][12]
Troubleshooting Steps:
-
Strict Temperature Control: This is the primary solution. Avoid localized overheating by ensuring uniform heating (e.g., using an oil bath and vigorous stirring). Do not exceed the temperature required for the selective desulfonation of your target sulfonic acid group.
-
Reduce Acid Concentration: Using the lowest effective concentration of sulfuric acid will minimize its oxidizing potential. As noted in Q1, this also favors the desired hydrolysis reaction.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which can contribute to discoloration, especially at high temperatures.[13]
-
Control Stoichiometry: If you are performing a desulfonation as part of a one-pot sulfonation/isomerization/hydrolysis sequence, ensure you have not used a large excess of the sulfonating agent initially, as this increases the risk of side reactions at high temperatures.[12]
Q3: I started with a pure naphthalenedisulfonic acid, but after my desulfonation attempt, I have a mixture of monosulfonic acid isomers. What happened?
A3: This outcome strongly suggests that the reaction conditions were sufficiently forcing to cause not only desulfonation but also re-sulfonation and isomerization.
Causality: The desulfonation reaction regenerates naphthalene and sulfuric acid in situ.[1][5] If the temperature is high and the acid concentration is sufficient, the newly formed naphthalene can be re-sulfonated. This re-sulfonation is governed by the same kinetic vs. thermodynamic principles as the initial sulfonation.
-
Scenario: If you perform the desulfonation at a high temperature (e.g., >160°C) to remove a stable sulfonic acid group, the regenerated naphthalene will preferentially re-sulfonate to form the thermodynamically stable β-isomer.[4][11] If your starting material was, for example, naphthalene-1,5-disulfonic acid, you could end up with naphthalene-2-sulfonic acid as a byproduct.
Troubleshooting Steps:
-
Optimize for Selectivity: Revisit the parameters from Q1. Use the mildest possible conditions (lowest temperature, highest water content) that will achieve the desired desulfonation without promoting re-sulfonation.
-
Rapid Removal of Naphthalene: If feasible for your setup, implementing steam stripping is the most effective way to prevent re-sulfonation.[8] By removing the naphthalene as it is formed, you eliminate one of the key reactants for the unwanted side reaction.
-
Dilution Post-Reaction: Once the target desulfonation is complete (as determined by in-process monitoring), cool the reaction mixture and dilute it with water. This will effectively quench the reaction and prevent further sulfonation or isomerization during workup.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Desulfonation Rate | Impact on Side Reactions (if not controlled) | Recommended Action for Selective Desulfonation |
| Temperature | Increases significantly with temperature. α-isomers hydrolyze at lower temperatures than β-isomers.[14][15] | High temperatures (>160-180°C) promote charring, oxidation, sulfone formation, and re-sulfonation.[11][12] | Use the minimum temperature required for the desired hydrolysis. For α-isomer removal, target 140-160°C. |
| Acid Concentration | Rate is inversely proportional to H₂SO₄ concentration (i.e., higher water content increases rate).[7] | High acid concentration at elevated temperatures increases the rate of oxidation and decomposition. | Use the most dilute acid feasible to allow for lower reaction temperatures and minimize degradation. |
| Reaction Time | Desulfonation is time-dependent. | Prolonged times can lead to the desulfonation of more stable isomers and increase byproduct formation. | Monitor the reaction by HPLC and stop it once the target substrate is consumed. |
| Steam/Water Feed | Increases the rate of hydrolysis and helps remove naphthalene byproduct.[8] | Can significantly increase reaction volume. | Use steam stripping to drive the reaction to completion at lower temperatures and prevent re-sulfonation. |
Visualizing the Reaction Pathways
The following diagram illustrates the relationship between naphthalene and its monosulfonated isomers, highlighting the reversible nature of the reactions and the conditions that favor each pathway.
Caption: Reaction pathways in the naphthalene sulfonation/desulfonation system.
Experimental Protocol: Selective Hydrolysis of α-Naphthalenesulfonic Acid
This protocol provides a general method for selectively removing an α-sulfonic acid group from a mixture containing both α- and β-isomers.
Objective: To hydrolyze naphthalene-1-sulfonic acid to naphthalene while leaving naphthalene-2-sulfonic acid largely intact.
Materials:
-
Mixture of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid
-
Sulfuric acid (e.g., 70% w/w)
-
Deionized water
-
Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle or oil bath
-
HPLC system for reaction monitoring
Procedure:
-
Reaction Setup: Charge the round-bottom flask with the mixture of naphthalene sulfonic acids and the aqueous sulfuric acid solution. A typical starting concentration might be 10-20% substrate in 50-70% H₂SO₄.
-
Heating: Begin stirring and heat the mixture to the target temperature of 150°C. Maintain this temperature (±2°C) throughout the reaction.[5][6]
-
Reaction Monitoring: After 30 minutes at temperature, carefully take an aliquot of the reaction mixture, dilute it with water, and analyze it by HPLC to determine the ratio of α- to β-isomer.
-
Continue and Monitor: Continue heating and take samples every 30-60 minutes. The peak corresponding to the α-isomer should decrease over time, while the β-isomer peak should remain relatively stable. You may also observe a peak for naphthalene appearing.
-
Completion and Workup: The reaction is considered complete when the α-isomer is below the desired level (e.g., <1%). Cool the reaction mixture to room temperature.
-
Isolation: The desired β-naphthalenesulfonic acid can be isolated from the reaction mixture. One common method is to neutralize the excess sulfuric acid by adding calcium carbonate, which precipitates calcium sulfate.[11] The soluble calcium salt of the β-sulfonic acid can then be filtered and further processed.
Self-Validation: The success of this protocol is validated by HPLC analysis, which should show a significant reduction or complete absence of the α-isomer peak with minimal loss of the β-isomer. The total molar amount of β-isomer and regenerated naphthalene should ideally equal the starting molar amount of the combined isomers, accounting for sampling losses.
References
-
Kingsun Chemicals. (2020, September 14). Naphthalene Sulfonate Manufacturing Process. Available at: [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. Available at: [Link]
- Google Patents. (1991). WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a...
- Cerfontain, H., & Telder, A. (1967). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 86(5), 527-537.
- de Wit, P., & Cerfontain, H. (1983). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 61(7), 1453-1457.
-
Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Available at: [Link]
-
Vaia. (n.d.). Problem 52 Sulfonation of naphthalene at... Available at: [Link]
- Ambler, J. A., & Scanlan, J. T. (1927). Naphthalenesulfonic Acids. VII—Hydrolysis of Naphthalene-1,6-Disulfonic Acid. Industrial & Engineering Chemistry, 19(3), 417-418.
- Yus, M., & Nájera, C. (2019). Desulfonylation Reactions. In The Chemistry of Sulphones and Sulphoxides (Vol. 2). John Wiley & Sons, Ltd.
-
Academia.edu. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. Available at: [Link]
- Lynch, D. F. J., & Scanlan, J. T. (1927). Naphthalenesulfonic Acids VIII—Hydrolysis of Naphthalene-1,5-Disulfonic Acid. Industrial & Engineering Chemistry, 19(9), 1010-1011.
- Mbiya, W. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Canterbury.
- Google Patents. (1982). US4324742A - Process for separation of naphthalenedisulfonic acids.
-
PubMed. (2017, March 4). Developments in Methods of Analysis for Naphthalene Sulfonates. Available at: [Link]
- van der Welle, R. A., & Cerfontain, H. (1996). Sulfonation of a series of naphthalenes containing two different oxy substituents. Journal of the Chemical Society, Perkin Transactions 2, (5), 843-849.
-
Brainly.in. (2019, December 4). Explain the kinetic and thermodynamics control in the sulphonation of naphthalene. Available at: [Link]
-
PubMed. (2006, October 15). Elucidating the binding thermodynamics of 8-anilino-1-naphthalene sulfonic acid with the A-state of alpha-lactalbumin: an isothermal titration calorimetric investigation. Available at: [Link]
- Google Patents. (2020). CN108088917B - Detection method of naphthalene disulfonic acid isomers.
-
The Three-Mode Company. (2000). Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography with fast-scanning fluorescence detection. Available at: [Link]
-
PubMed. (2000, August 25). Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography with fast-scanning fluorescence detection. Available at: [Link]
-
ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Available at: [Link]
- Kim, et al. (n.d.). Effect of reaction conditions on naphthalene sulfonation.
- Google Patents. (1991). WO1991013864A1 - Method for preparing naphthalene sulphonic acids.
- Google Patents. (1960). US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.
-
Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE. Available at: [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Available at: [Link]
- Weinreb, S. M. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic letters, 11(18), 4144–4147.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding the Chemistry: Properties and Applications of Naphthalene Sulfonate Formaldehyde Condensates. Available at: [Link]
Sources
- 1. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. vaia.com [vaia.com]
- 5. Buy Naphthalene-2-sulfonic acid | 120-18-3 [smolecule.com]
- 6. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a naphthalene-sulphonating mixture - Google Patents [patents.google.com]
- 9. academia.edu [academia.edu]
- 10. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
Purification of azo dyes derived from 3,6-dihydroxynaphthalene-2,7-disulfonate
Welcome to the Technical Support Center for the isolation and purification of highly soluble sulfonated azo dyes. This guide is specifically engineered for researchers and drug development professionals working with derivatives of 3,6-dihydroxynaphthalene-2,7-disulfonate (commonly known as chromotropic acid), such as Arsenazo III, SPADNS, and Chromotrope 2R.
Because these molecules possess multiple highly polar, ionizable groups, they defy conventional organic purification methods. This guide bypasses generic advice to provide field-proven, self-validating methodologies grounded in physicochemical causality.
The Core Challenge: Causality in Dye Purification
Q: Why do standard purification techniques like silica gel chromatography fail for these dyes? A: The difficulty is rooted in the molecular structure. Chromotropic acid contains two strongly acidic sulfonate groups and two hydroxyl groups. When subjected to diazo coupling (typically at the 1 and 8 positions), the resulting mono-azo or bis-azo dyes retain these sulfonates, making them permanently charged and extremely hydrophilic.
-
Silica Gel Failure: The sulfonate groups bind irreversibly to the silanol groups of normal-phase silica. Furthermore, these dyes are insoluble in the organic mobile phases required to elute them.
-
Salting-Out Contamination: The classic industrial method of isolating water-soluble dyes is "salting out" using high concentrations of NaCl or Na₂SO₄ (often leveraging ). While this forces the dye out of solution, the resulting precipitate is grossly contaminated with inorganic salts, rendering it useless for sensitive biological assays or formulation.
General Purification Strategy
Workflow for isolating and purifying chromotropic acid-derived azo dyes.
Troubleshooting Guide & Step-by-Step Protocols
Issue 1: High Inorganic Salt Contamination (The "Heavy Powder" Problem)
Symptom: The lyophilized dye powder is unusually heavy, highly hygroscopic, and elemental analysis (CHN) yields carbon/nitrogen percentages far below theoretical values. Root Cause: Co-precipitation of NaCl or Na₂SO₄ during the initial isolation phase. Solution: Size Exclusion Chromatography (SEC) for precision desalting.
Protocol: SEC Desalting
-
Resin Preparation: Swell Sephadex G-10 (fractionation range up to 700 Da) in Milli-Q water for 3 hours at 90°C to ensure complete hydration.
-
Column Packing: Pack a glass column (e.g., 2.5 x 50 cm) and equilibrate with 3 column volumes (CV) of Milli-Q water.
-
Sample Loading: Dissolve the crude dye in a minimum volume of water. Critical limit: The sample volume must not exceed 10% of the total column bed volume to prevent band broadening.
-
Elution: Elute with Milli-Q water at a flow rate of 1–2 mL/min.
-
Recovery: The high-molecular-weight dye (typically 500–800 Da) is excluded from the pores and elutes in the void volume. Inorganic salts enter the pores and elute significantly later.
Self-Validating System: Monitor the conductivity of the eluate in real-time. The intensely colored dye fraction will elute first. The conductivity should remain near baseline (<0.1 mS/cm). A massive spike in conductivity will occur later when the salts elute. If the colored fraction shows a conductivity >2 mS/cm, the column was overloaded; reduce the injection volume for the next run.
Table 1: Quantitative Comparison of Desalting Methods for Sulfonated Dyes
| Method | Salt Removal Efficiency | Dye Recovery | Process Time | Recommended Use Case |
| SEC (Sephadex G-10) | >99% | 90–95% | 2–4 Hours | Analytical to semi-prep scale |
| Dialysis (500 Da MWCO) | 85–90% | 70–80% | 24–48 Hours | Large scale, crude desalting |
| Solid Phase Extraction (C18) | N/A (Fails) | <10% | 1 Hour | Not recommended (dyes do not retain) |
Issue 2: Contamination with Mono-Azo Side Products
Symptom: Broad or split peaks in analytical HPLC; inconsistent metal-binding kinetics in . Root Cause: Incomplete electrophilic aromatic substitution during diazonium coupling. Coupling at the 1 and 8 positions of chromotropic acid is sterically hindered. This frequently results in a mixture of unreacted core, mono-azo, and the target bis-azo derivatives. Solution: Anion-Exchange Chromatography.
Causality: Separation is driven by the net negative charge of the molecules at a neutral pH. As established by Kendrick in the seminal protocol for, unreacted chromotropic acid has 2 sulfonate groups (-2 charge). Mono-azo derivatives have 2 sulfonates plus 1 additional acidic group from the diazo component (-3 to -4 charge). Bis-azo derivatives have 2 sulfonates plus 2 additional acidic groups (-4 to -6 charge). As the ionic strength of the eluent increases, the least charged species are displaced first.
Anion-exchange separation mechanism based on the net negative charge of dye derivatives.
Protocol: DEAE-Cellulose Purification
-
Equilibration: Equilibrate a DEAE-Cellulose column with 10 mM Tris-HCl buffer (pH 7.5) containing 0.1 M NaCl.
-
Loading: Apply the desalted dye mixture. The matrix will turn intensely colored at the top as the polyanions bind tightly.
-
Washing: Wash with 2 CV of 0.1 M NaCl buffer to elute unreacted chromotropic acid.
-
Gradient Elution: Apply a linear gradient from 0.1 M to 0.5 M NaCl.
-
Fractionation: Collect fractions and pool based on the elution profile (see Table 2).
Table 2: Typical DEAE-Cellulose Elution Profile
| Fraction | NaCl Concentration | Eluted Species | Net Negative Charge (pH 7.5) |
| Wash | 0.1 M | Unreacted Chromotropic Acid | -2 (Sulfonates only) |
| Intermediate | 0.25 – 0.3 M | Mono-azo Derivative | -3 to -4 |
| Target | 0.4 – 0.5 M | Bis-azo Derivative (e.g., Arsenazo III) | -4 to -6 |
Self-Validating System: Perform a spectrophotometric titration on the target fractions. Bis-azo dyes like Arsenazo III will show a massive, characteristic bathochromic shift (e.g., from ~540 nm to >600 nm) upon the addition of a target metal (like Ca²⁺ or La³⁺). Mono-azo impurities will exhibit weak or zero spectral shift. If the shift is muted, mono-azo contamination is still present.
Issue 3: Achieving Ultra-High Purity for Drug Formulation
Symptom: Trace structural isomers (e.g., coupling at the 2 or 4 position instead of 1 and 8) are present, which cannot be resolved by ion-exchange. Solution: Preparative Ion-Pairing HPLC (IP-HPLC). Causality: By adding a volatile ion-pairing reagent like Triethylammonium acetate (TEAA) to the mobile phase, the highly polar sulfonate groups are temporarily neutralized (masked) by the hydrophobic triethylammonium cations. This drastically increases the dye's lipophilicity, allowing it to be retained and separated with high resolution on a standard C18 reverse-phase column.
Protocol: IP-HPLC Polishing
-
Column: Preparative C18 (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M TEAA in Milli-Q Water (pH 6.5).
-
Mobile Phase B: LC-MS Grade Acetonitrile.
-
Gradient: 5% B to 40% B over 30 minutes.
-
Post-Processing: Lyophilize the collected fractions repeatedly (at least 3 cycles, reconstituting in water each time) to completely volatilize and remove the TEAA buffer.
Self-Validating System: Analyze the final lyophilized powder via elemental analysis (C, H, N, S). The experimental values must fall within ±0.4% of the theoretical calculated values. A lower carbon percentage indicates residual inorganic salt from earlier steps, while skewed nitrogen-to-sulfur ratios definitively indicate the presence of mono-azo contamination or residual TEAA.
References
-
Kendrick, N. C. (1976). Purification of arsenazo III, a Ca2+-sensitive dye. Analytical Biochemistry, 76(2), 487-501.[Link]
-
Hogendoorn, C., et al. (2018). Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria. Applied and Environmental Microbiology, 84(8).[Link]
- Roman, P. S. (1998). Process for purification of water soluble dyes via water insoluble metal salt intermediate.
Technical Support Center: Handling Disodium Naphthalene Disulfonates (NDS)
[1][2]
Introduction: The Stability Paradox
Welcome to the technical support hub for Naphthalene Disulfonate (NDS) salts. As researchers, we often select disodium 1,5-naphthalenedisulfonate (1,5-NDS) and its 2,6-isomer as counter-ions to stabilize basic drug candidates.[1][2] They are excellent for increasing crystallinity and modifying solubility.[2][3]
However, there is a paradox: To confer stability to a drug, the reagent itself must be chemically stable, yet these salts are notoriously hygroscopic. [1]
The "hygroscopicity" here is often misunderstood.[2][3] These salts frequently exist as stable hydrates (e.g., 1,5-NDS dihydrate).[1][2] The error arises not from the presence of water, but from the variability of surface moisture (adsorbed water) versus lattice water (bound water).[1][2] If you treat a tetrahydrate as an anhydrous salt during weighing, your stoichiometry will be off by >10%, leading to failed salt formations and oiling out.[1][2]
This guide provides the protocols to manage these variables.
Module 1: Environmental Control & Storage
The Golden Rule: Never store NDS salts in their original fiber drums once opened.[2][3] Fiber is permeable; it will equilibrate with the lab humidity.[2][3]
Storage Protocol
-
Primary Container: Transfer bulk material immediately to a borosilicate glass bottle with a Teflon-lined screw cap. Plastic (HDPE) is acceptable but less ideal for long-term storage of extremely hygroscopic grades.[1][2][3]
-
Secondary Containment: Place the sealed bottle inside a desiccator cabinet maintained at <20% Relative Humidity (RH).
-
Desiccant Choice: Use indicating silica gel or molecular sieves.[1][2][3] Avoid phosphorus pentoxide (
) for routine storage as it can create an overly aggressive gradient that might strip lattice water from stable hydrates, creating a metastable anhydrous phase that greedily re-absorbs moisture upon opening.[1][2][3]
Module 2: Weighing & Handling Workflow
Hygroscopic powders often exhibit high static charge, causing the "jumping powder" phenomenon.[1][2]
The "Zero-Error" Weighing Protocol
-
Equipment: Analytical balance (0.01 mg readability), anti-static gun (ionizer), weighing boat (aluminum preferred over plastic to reduce static).[1][2]
-
Environment: If possible, weigh inside a glove box or a humidity-controlled enclosure. If weighing on an open bench, work rapidly.
Step-by-Step:
-
Discharge: Aim the anti-static gun at the bulk bottle and the weighing boat for 5 seconds before dispensing.
-
Aliquot: Do not return unused powder to the stock bottle.
-
Close: Re-cap the stock bottle immediately after removing the aliquot.
-
Transfer: Dissolve the weighed salt immediately. Do not leave it sitting in the weigh boat while preparing other reagents.
Module 3: Stoichiometry Correction (Critical)
This is the most common point of failure in salt formation.[3] You must know the exact water content to calculate the molar equivalent correctly.[2][3]
Workflow Visualization: The Decision Tree
Figure 1: Decision tree for handling NDS salts to ensure stoichiometric fidelity. Note the critical step of water correction.
Calculation Example
Module 4: Drying & Conditioning Protocols
If your material has caked or the water content is too variable, you must "reset" the material.[2]
WARNING: Do not simply bake it at maximum temperature. You risk chemical decomposition (desulfonation) or forming a metastable anhydrous phase.[1][2][3]
| Parameter | Protocol A: Gentle Conditioning (Recommended) | Protocol B: Deep Drying (Anhydrous Target) |
| Goal | Remove surface water; retain stable hydrate.[1][2][3] | Remove all water for specific anhydrous applications.[1][2][3] |
| Temperature | 40°C – 50°C | 120°C – 140°C |
| Pressure | Vacuum (10–20 mbar) | High Vacuum (<1 mbar) |
| Duration | 12 – 24 Hours | 24 – 48 Hours |
| Verification | TGA shows stable plateau after solvent loss.[1][2][3] | TGA shows <0.5% mass loss up to 200°C. |
| Risk | Low.[1][2][3] Preserves crystal lattice.[1][2][3] | Moderate. Material becomes extremely hygroscopic upon cooling.[1][2][3] |
Troubleshooting & FAQ
Q1: The 1,5-NDS disodium salt has formed hard clumps in the bottle. Is it ruined?
-
Diagnosis: This is "caking" caused by moisture cycling (absorption/desorption) which bridges particles together.[1][2][3]
-
Solution: It is chemically stable but physically difficult to handle.[1][2][3]
-
Place the open bottle in a vacuum oven at ambient temperature for 2 hours to remove surface moisture.
-
If precise stoichiometry is needed, grind the powder in a mortar (in a glove box) and perform a Karl Fischer titration to determine the new water content.[2]
-
Q2: I am seeing "oiling out" instead of crystallization during salt formation. Could the NDS be the cause?
-
Analysis: Yes. If you assumed the NDS was anhydrous but it was actually a tetrahydrate, you effectively under-charged the counter-ion.[2]
-
Fix: Check the pH of the supernatant.[2][3] If the drug is basic and you used NDS (acidic counter-ion), a higher-than-expected pH indicates insufficient counter-ion.[1][2][3] Add a "top-up" aliquot of NDS solution (5-10% excess) to drive precipitation.[1][2][3]
Q3: Can I use TGA instead of Karl Fischer (KF) to measure water?
-
Answer: Yes, but with caution.
Q4: Why does the 2,6-NDS isomer seem less hygroscopic than the 1,5-NDS?
-
Mechanism: Crystal packing forces differ.[1][2][3] The 2,6-isomer often packs more efficiently due to its linearity, reducing the void space available for water inclusion compared to the "bulkier" 1,5-substitution pattern.[1] However, both should be treated as moisture-sensitive to ensure reproducibility.[1][2][3]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The authoritative text on counter-ion selection and stoichiometry).
-
Organic Syntheses. (1952).[1][2][3] Naphthalene-1,5-disulfonyl chloride.[1][2][3] Org. Synth. 1952, 32,[1][2] 88. Link (Describes drying protocols for disodium 1,5-NDS prior to chlorination).[1][2][3]
-
National Center for Biotechnology Information (PubChem). (2025).[1][2][3] Disodium 1,5-naphthalenedisulfonate Compound Summary. Link[1][2]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1,5-Naphthalenedisulfonic acid, disodium salt. Link
-
ChemicalBook. (2025).[1][2][3] 2,6-Naphthalenedisulfonic acid disodium salt Properties and Safety. Link
Validation & Comparative
Comprehensive Guide: FTIR Characterization of 3,6-Dihydroxynaphthalene-2,7-Disulfonic Acid Salts and Comparative Assay Performance
Introduction & Scientific Context
In drug development and environmental monitoring, the accurate quantification of trace formaldehyde (HCHO) is a critical regulatory requirement. Formaldehyde is a common residual impurity in pharmaceutical excipients (e.g., PEGs, polysorbates) and a ubiquitous environmental pollutant.
The gold standard for spectrophotometric formaldehyde detection relies on 3,6-dihydroxynaphthalene-2,7-disulfonic acid , commonly known as Chromotropic Acid . However, the chemical form of this reagent—specifically whether it is used as a free acid or a disodium salt (Chromotropic Acid Disodium Salt, CADS)—profoundly impacts assay stability, solubility, and background noise.
As a Senior Application Scientist, I approach reagent selection as a self-validating system: analytical confidence in the assay readout is only possible if the structural integrity of the raw reagent is first validated. This guide provides an in-depth comparative analysis of formaldehyde detection reagents, anchored by the rigorous Fourier Transform Infrared (FTIR) spectroscopic quality control (QC) of chromotropic acid salts.
FTIR Spectroscopic Profiling: Disodium Salt vs. Free Acid
The free acid form of chromotropic acid is highly hygroscopic and prone to auto-oxidation in air, which leads to a dark background absorbance that severely limits assay sensitivity. Converting the acid to the disodium salt dihydrate stabilizes the molecule, preventing proton-transfer-induced degradation.
FTIR spectroscopy is the optimal technique to differentiate the stable disodium salt from the degraded free acid. The causality behind the spectral shifts lies in the disruption of the strong hydrogen-bonding network present in the free acid when sodium cations coordinate with the sulfonate groups.
Table 1: Characteristic FTIR Peaks & Vibrational Assignments
| Functional Group | Disodium Salt (CADS) (cm⁻¹) | Free Acid (cm⁻¹) | Vibrational Assignment & Structural Causality |
| O–H (Phenolic/Hydrate) | 3460 – 3480 (Sharp) | 3120, 2728 (Broad, split) | Sodium coordination breaks the strong intra/intermolecular H-bonding of the sulfonic acid protons, sharpening the phenolic O-H stretch . |
| C–H (Aromatic) | 3050 – 3100 | 3050 – 3100 | Naphthalene ring C-H stretching (remains relatively unchanged). |
| C=C (Aromatic) | 1590, 1500 | 1600, 1510 | Naphthalene ring skeletal vibrations. |
| S=O (Asymmetric) | 1180 – 1200 | 1220 – 1250 | Shifted to lower wavenumbers in the salt due to the electron delocalization in the anionic sulfonate group (-SO₃⁻). |
| S=O (Symmetric) | 1030 – 1050 | 1060 – 1080 | Symmetric stretching of the sulfonate group; a primary marker for confirming salt conversion. |
| C–O (Phenolic) | 1210 | 1210 | Phenolic C-O stretching; essential for the electrophilic attack during the assay. |
Comparative Performance in Formaldehyde Detection
Once the CADS reagent is validated via FTIR, its performance must be contextualized against alternative formaldehyde detection reagents: Nash Reagent (Acetylacetone) and Purpald .
The reaction between CADS and formaldehyde in concentrated sulfuric acid does not form a para,para-quinoidal structure as historically assumed. Instead, it undergoes condensation and oxidation to form a highly conjugated mono-cationic dibenzoxanthylium structure , which is responsible for the intense purple chromogen peaking at 580 nm ().
Table 2: Objective Comparison of Formaldehyde Reagents
| Parameter | Chromotropic Acid Disodium Salt (CADS) | Nash Reagent (Acetylacetone) | Purpald |
| Reaction Mechanism | Electrophilic aromatic substitution | Hantzsch reaction | Aminal formation |
| Readout ( | 580 nm (Purple) | 412 nm (Yellow) | 550 nm (Purple) |
| Sensitivity | High (ppb range) | Moderate (ppm range) | High (ppb range) |
| Specificity | Extreme (Specific to HCHO) | Low (Reacts with other aldehydes/ketones) | Low (Reacts with most aldehydes) |
| Assay Conditions | Harsh (Concentrated H₂SO₄, 60°C) | Mild (Aqueous, pH 6, 40°C) | Alkaline (NaOH, room temp, aeration) |
| Causality for Use | H₂SO₄ acts as a dehydrating agent and oxidant, driving the specific formation of the dibenzoxanthylium cation. Ideal for complex matrices where specificity is paramount. | Mild conditions prevent the degradation of sensitive excipients during the assay, but the lack of specificity limits its use in mixed-aldehyde environments. | Highly sensitive screening tool, but cannot differentiate formaldehyde from acetaldehyde or propionaldehyde. |
Experimental Protocols
Protocol A: FTIR Quality Control of CADS (KBr Pellet Method)
Causality: Chromotropic acid salts are highly crystalline powders that scatter infrared light. Pressing the sample into a potassium bromide (KBr) matrix reduces scattering and provides high-resolution spectra, particularly in the critical 1000–1200 cm⁻¹ sulfonate region.
-
Desiccation: Dry the CADS sample and IR-grade KBr powder in a vacuum desiccator at 60°C for 2 hours to remove surface moisture (preventing water band interference at 3400 cm⁻¹).
-
Milling: Transfer 1 mg of CADS and 100 mg of KBr into an agate mortar. Triturate gently for 2 minutes to achieve a homogenous, fine powder.
-
Pressing: Transfer the mixture into a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press for 3 minutes under a vacuum to form a transparent pellet.
-
Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using an FTIR spectrometer. Validate the presence of the symmetric S=O stretch at ~1040 cm⁻¹ to confirm the disodium salt form.
Protocol B: Formaldehyde Quantification Assay (Adapted fromNIOSH Method 3500)
Causality: This protocol relies on the extreme dehydrating power of
-
Reagent Preparation: Dissolve 0.1 g of FTIR-validated CADS in 10 mL of concentrated H₂SO₄ (97% w/w). Note: The solution must remain pale straw-colored; a dark brown color indicates reagent degradation.
-
Sample Reaction: In a glass test tube, add 0.1 mL of the aqueous sample (containing trace formaldehyde) to 2.0 mL of the CADS reagent. Mix thoroughly via vortexing.
-
Incubation: Heat the sealed tubes in a water bath at 60°C for exactly 30 minutes to ensure complete conversion to the dibenzoxanthylium cation.
-
Readout: Cool to room temperature and measure the absorbance at 580 nm against a reagent blank using a UV-Vis spectrophotometer.
Logical Workflow & Decision Matrix
The following diagram illustrates the self-validating workflow, ensuring that only structurally sound CADS is utilized in high-specificity assays, while routing general screening tasks to milder alternatives.
Fig 1: Logical workflow for reagent QC and formaldehyde assay selection.
Conclusion
The analytical integrity of formaldehyde quantification is inextricably linked to the purity and chemical state of the reagent used. While alternatives like Nash Reagent and Purpald offer milder or broader screening capabilities, Chromotropic Acid Disodium Salt (CADS) remains the definitive standard for specificity. By implementing a strict FTIR QC step prior to assay execution, researchers can confirm the presence of the critical sulfonate (-SO₃⁻) and unhindered phenolic (-OH) groups, ensuring the reproducible formation of the dibenzoxanthylium cation and eliminating false negatives caused by degraded free acids.
References
-
Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. URL:[Link][1][2]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Method 3500: Formaldehyde by VIS. NIOSH Manual of Analytical Methods. URL:[Link][3][4]
-
Choi, J., et al. (2022). Influence of the anionic structure and central atom of a cation on the properties of LCST-type draw solutes for forward osmosis. RSC Advances, 12, 29056-29065. URL:[Link][5]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Influence of the anionic structure and central atom of a cation on the properties of LCST-type draw solutes for forward osmosis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05131A [pubs.rsc.org]
A Comparative Guide to the Fluorescence of Naphthalene Disulfonate Isomers: The Impact of Sulfonate Positioning
Introduction: Beyond the Core Chromophore
Naphthalene and its derivatives are a cornerstone of fluorescence spectroscopy, valued for their intrinsic quantum efficiency and pronounced sensitivity to the local molecular environment.[1] Among these derivatives, naphthalene disulfonates (NDS) are particularly noteworthy. The addition of two highly polar sulfonate groups imparts aqueous solubility and modulates the electronic properties of the naphthalene ring system, making them valuable as fluorescent probes and dye intermediates.[2][3]
The specific placement of these sulfonate groups around the naphthalene core, however, is not a trivial detail. Isomeric NDS compounds can exhibit markedly different photophysical behaviors. This guide provides an in-depth comparison of NDS isomers, focusing on the critical distinction between substitution at the alpha (peri) positions versus the beta positions. Due to the limited availability of direct comparative data for the 3,6- and 4,5-isomers, we will use the well-characterized 2,6-naphthalene disulfonate (2,6-NDS) and 1,5-naphthalene disulfonate (1,5-NDS) as illustrative analogues. The principles derived from this comparison offer a robust framework for understanding and predicting the fluorescence behavior of the 3,6- and 4,5-isomers, respectively.
The Decisive Role of Isomeric Structure
The fluorescence of a molecule is intimately linked to its electronic structure and geometry. For naphthalene disulfonates, the primary determinant of their distinct photophysical properties is the location of the bulky, electron-withdrawing sulfonate (-SO₃⁻) groups.
Alpha (α) vs. Beta (β) Substitution
-
Alpha (α) Positions: These are the 1, 4, 5, and 8 positions. When substituents occupy adjacent peri-positions, such as in 1,8- or 4,5-disulfonates, significant steric strain is introduced. This strain can distort the planarity of the naphthalene ring system.
-
Beta (β) Positions: These are the 2, 3, 6, and 7 positions. Substituents at these locations are further apart, resulting in minimal steric hindrance. This allows the naphthalene core to maintain a more planar and symmetric conformation.
This fundamental structural difference has profound implications. Steric hindrance, as seen in α,α'-disubstituted naphthalenes like 1,5-NDS, can promote non-radiative decay pathways (e.g., vibrational relaxation, internal conversion), thereby reducing fluorescence efficiency.[4][5] In contrast, the less-strained, more symmetric structures of β,β'-disubstituted isomers like 2,6-NDS tend to favor radiative decay (fluorescence).
Caption: Structural analogy between NDS isomers based on substitution pattern.
Comparative Photophysical Data
While data for 3,6- and 4,5-NDS are scarce, the photophysical properties of their structural analogues, 2,6-NDS and 1,5-NDS, have been documented. These values provide a quantitative basis for understanding the impact of sulfonate positioning. A study utilizing high-performance liquid chromatography with fluorescence detection established the optimal excitation and emission wavelengths for several NDS isomers.[1]
| Isomer (Analogue) | Substitution Pattern | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Expected Quantum Yield (Φ) |
| 2,6-NDS | Beta (β,β') | ~225 nm | ~338 nm | ~113 nm | Higher |
| 1,5-NDS | Alpha (α,α') | ~225 nm | ~338 nm | ~113 nm | Lower |
Table 1: Illustrative photophysical properties of NDS isomers based on data for 2,6-NDS and 1,5-NDS.[1] The excitation and emission maxima are similar for these isomers, but their fluorescence efficiencies are expected to differ significantly based on structural principles.
The data indicate that while the primary electronic transitions responsible for absorption and emission occur at similar energies for both substitution patterns, the efficiency of the fluorescence process is the key differentiator. The lower steric strain in 2,6-NDS (and by extension, 3,6-NDS) is expected to result in a higher fluorescence quantum yield (Φ), meaning it is a more efficient fluorophore. Conversely, the steric clash of the peri-sulfonate groups in 1,5-NDS (and by extension, 4,5-NDS) likely introduces pathways for non-radiative energy dissipation, leading to a lower quantum yield.[4]
Experimental Protocol: Comparative Analysis of NDS Isomer Fluorescence
To definitively compare the fluorescence of any two NDS isomers, such as the 3,6- and 4,5- forms, a rigorous experimental protocol is essential. The following describes the relative quantum yield determination, a self-validating method that compares the sample's fluorescence to a well-characterized standard.[6]
Materials and Instrumentation
-
Fluorophores: 3,6-Naphthalene Disulfonate (sample A), 4,5-Naphthalene Disulfonate (sample B).
-
Fluorescence Standard: Quinine sulfate dihydrate (Φ = 0.57 in 0.1 M H₂SO₄).[5]
-
Solvent: High-purity, spectroscopic grade deionized water or appropriate buffer.
-
Instrumentation: A calibrated UV-Vis spectrophotometer and a research-grade spectrofluorometer capable of recording corrected emission spectra.
-
Cuvettes: Matched 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Step-by-Step Methodology
-
Prepare Stock Solutions: Accurately prepare stock solutions of the standard, sample A, and sample B in the chosen solvent (e.g., 1 mM in deionized water). Protect these solutions from light.
-
Prepare Dilutions for Absorbance: From the stock solutions, prepare a series of at least five dilutions for the standard and each sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1. This critical step avoids inner filter effects where emitted light is reabsorbed by other fluorophore molecules.[6]
-
Select Excitation Wavelength (λex): Using the spectrophotometer, record the absorbance spectrum for each compound. Choose a λex at or near the absorption maximum that is common to both samples and, ideally, the standard.
-
Measure Absorbance: Record the precise absorbance of every dilution at the selected λex.
-
Acquire Corrected Fluorescence Spectra:
-
Set the spectrofluorometer to the chosen λex.
-
For each dilution, record the fluorescence emission spectrum over a range that fully captures the emission profile (e.g., 300-500 nm).
-
It is crucial to use the instrument's correction files to account for variations in detector sensitivity across different wavelengths.
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot Data: For the standard and each sample, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Determine Gradients: Perform a linear regression for each data series. The slope of this line is the gradient (Grad). A linear plot confirms the absence of inner filter effects.
-
Calculate Relative Quantum Yield (Φ): Use the following equation to calculate the quantum yield of your samples (Φₓ) relative to the standard (Φₛₜ):[6]
Φₓ = Φₛₜ × (Gradₓ / Gradₛₜ) × (ηₓ² / ηₛₜ²)
Where:
-
Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the solvent is the same, this term cancels out to 1).
-
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Conclusion
The isomeric positioning of sulfonate groups on a naphthalene core is a critical determinant of fluorescence efficiency. By using 2,6-NDS and 1,5-NDS as structural analogues, we can confidently predict that β-substituted isomers like 3,6-naphthalene disulfonate will be more fluorescent than their α-substituted counterparts like 4,5-naphthalene disulfonate. This difference is primarily attributed to the increased steric hindrance in the α,α' (peri) configuration, which promotes non-radiative decay processes and quenches fluorescence. For researchers and drug development professionals, this structure-property relationship is a vital consideration when selecting or designing naphthalene-based probes. While these principles provide a strong predictive framework, the definitive characterization and comparison of the 3,6- and 4,5-isomers require direct experimental validation using the rigorous protocol detailed herein.
References
-
Molecules. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available at: [Link]
-
RSC Publishing. The photophysical properties of naphthalene bridged disilanes. Available at: [Link]
-
The Royal Society. 'Excimer' fluorescence VII. Spectral studies of naphthalene and its derivatives. Available at: [Link]
-
RSC Publishing. Symmetry-breaking charge separation in a nitrogen-bridged naphthalene monoimide dimer. Available at: [Link]
-
ResearchGate. Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. Available at: [Link]
-
Indian Journal of Chemistry. Naphthalene derivatives as fluorescent probe. Available at: [Link]
-
ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available at: [Link]
-
PubMed. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbituril. Available at: [Link]
-
PMC. Aza-dicyclopenta[a,g]naphthalenes: controllable seesaw-like emissive behavior and narrowband AIEgens. Available at: [Link]
-
ResearchGate. Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Available at: [Link]
-
ResearchGate. High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations. Available at: [Link]
-
ACS Publications. Solvent Effect on the Supramolecular Patterns and Luminescent Properties of Organic Salts Comprising Naphthalene-1,5-disulfonic Acid and Triphenylmethylamine. Available at: [Link]
-
MetaboLights. 2-(p-Toluidinyl)Naphthalene-6-Sulfonic Acid, Sodium Salt (2,6-TNS) - Citations. Available at: [Link]
-
PMC. A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides. Available at: [Link]
-
ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Available at: [Link]
-
ACS Publications. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. Available at: [Link]
-
PubMed. Identification of 1,1'-bi(4-anilino)naphthalene-5,5'-disulfonic Acid Binding Sequences in Alpha-Crystallin. Available at: [Link]
-
MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Available at: [Link]
-
RSC Publishing. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Available at: [Link]
-
PubChem. 1,5-Naphthalene disulfonic acid,sodium salt. Available at: [Link]
-
Wikipedia. 1,5-Diisocyanonaphthalene. Available at: [Link]
-
PhotochemCAD. Naphthalene. Available at: [Link]
-
PubChem. Disodium naphthalene-2,6-disulphonate. Available at: [Link]
-
ResearchGate. Dependence of quantum fluorescence yields of the 1,5-disubstituted anthracene dyes on the empirical parameter of solvent polarity ET(30). Available at: [Link]
-
Chemsrc. Sodium naphthalene-2,6-disulfonate. Available at: [Link]
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Advanced MS/MS Structural Elucidation: Disodium Chromotropate vs. Isomeric Naphthalene Sulfonates
This guide details the mass spectrometry fragmentation characteristics of Disodium Chromotropate (C₁₀H₆Na₂O₈S₂) , focusing on its differentiation from structural isomers in drug development and impurity profiling.
Executive Summary
Disodium Chromotropate (4,5-dihydroxynaphthalene-2,7-disulfonic acid, disodium salt) is a critical analytical reagent and intermediate.[1] In drug development, it often appears as a genotoxic impurity or a metabolite.[1] Its reliable identification requires distinguishing it from structural isomers (e.g., 3,6-dihydroxynaphthalene-2,7-disulfonate) which share the exact mass (363.93 Da ) but possess distinct toxicological profiles.[1]
This guide compares the Electrospray Ionization (ESI-MS/MS) behavior of Chromotropic Acid against its non-peri isomers. The core differentiator is the "Peri-Effect" —the proximity of the 4,5-hydroxyl groups—which dictates unique dehydration and fragmentation pathways absent in alternatives.
Quick Comparison: Chromotropic Acid vs. Alternatives
| Feature | Disodium Chromotropate (Target) | 3,6-Dihydroxy Isomer (Alternative) | Analytical Implication |
| Structure | 4,5-Dihydroxy (Peri-position) | 3,6-Dihydroxy (Isolated) | Peri-position enables cyclic intermediates.[1] |
| Primary Ion (ESI-) | m/z 158.97 ([M-2Na]²⁻) | m/z 158.97 ([M-2Na]²⁻) | Indistinguishable in MS1.[1] |
| Diagnostic Loss | -H₂O (18 Da) & -SO₃ (80 Da) | -SO₂ (64 Da) Dominant | Water loss is diagnostic for ortho/peri diols.[1] |
| Key Fragment | m/z 301 ([M-H-H₂O]⁻) | m/z 255 ([M-H-SO₂]⁻) | m/z 301 confirms Chromotropic Acid. |
Structural Basis of Fragmentation
The fragmentation logic rests on two competing pathways driven by the functional group arrangement:
-
The Sulfonate Pathway (Generic): All naphthalene sulfonates undergo desulfonation, losing
(80 Da) or (64 Da).[1] This is the baseline behavior for all isomers. -
The Peri-Hydroxyl Pathway (Specific): Chromotropic acid possesses two hydroxyl groups at positions 4 and 5 (the peri positions). Upon activation, these groups interact to eliminate a water molecule, forming a stable cyclic furan-like ether cation or radical.[1] Isomers with remote hydroxyls (e.g., 3,6-position) cannot physically form this bridge and therefore do not exhibit significant water loss .[1]
Experimental Protocol: LC-MS/MS Differentiation
Reagents & Setup
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1] Note: Basic pH ensures full ionization of sulfonate groups.
-
Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Luna Omega), 2.1 x 100 mm, 1.7 µm.[1]
Step-by-Step Workflow
-
Sample Preparation: Dissolve C₁₀H₆Na₂O₈S₂ standard in 50:50 Methanol:Water to 10 µg/mL.
-
Source Optimization:
-
Set Capillary Voltage to -2.5 kV (Sulfonates are labile; avoid arcing).
-
Set Desolvation Temp to 350°C to ensure salt dissociation.
-
-
Precursor Selection:
-
Collision Energy (CE) Ramping:
-
Apply a CE ramp of 20–50 eV .
-
Observation: At 25 eV, the diagnostic water loss (m/z 301) appears for Chromotropic acid. At 40 eV, the sulfonate cleavage (m/z 239) dominates.
-
Fragmentation Pathway Visualization
The following diagram illustrates the divergent pathways between Chromotropic Acid and a generic non-peri isomer.
Caption: Divergent fragmentation of m/z 319 precursor. The green path (Water loss) confirms Chromotropic Acid identity.
Detailed Spectral Interpretation
A. The Precursor Ion
In negative mode ESI, the disodium salt dissociates completely.
-
Dominant Species: m/z 158.97 (Dianion
).[1] -
Structural Species: m/z 318.96 (Singly protonated
).[1] -
Note: Use m/z 319 for MS/MS studies as singly charged ions yield more interpretable rearrangement spectra than dianions.[1]
B. Diagnostic Fragments (m/z 319 Precursor)
| m/z (Product) | Identity | Mechanism | Specificity |
| 301.0 | Dehydration. Requires 4,5-diol proximity to form a cyclic ether ring.[1] | High. Specific to Chromotropic Acid.[1] | |
| 239.0 | Desulfonation. Cleavage of C-S bond.[1] | Low. Common to all sulfonates.[1] | |
| 255.0 | Sulfite Rearrangement. Rearrangement of -SO3H to -OSO2H followed by SO2 loss.[1] | Medium. More common in isomers lacking peri-stabilization.[1] | |
| 175.0 | Skeleton Breakdown. Loss of both sulfonate groups. | Low. Indicates general naphthalene core.[1] |
References
-
PubChem. "Sodium chromotropate | C10H6Na2O8S2".[1] National Library of Medicine. Available at: [Link][1]
-
Science Ready. "Mass Spectrometry Fragmentation Patterns". Educational Resource. Available at: [Link]
Sources
Technical Distinction Guide: 3,6-Dihydroxynaphthalene-2,7-disulfonate vs. R-Acid Salts
[1][2]
Executive Summary
In the synthesis and analysis of naphthalene-based dyes and fluorescent reagents, confusion often arises between 3,6-dihydroxynaphthalene-2,7-disulfonate (a symmetric diol) and R-Acid salts (an asymmetric mono-ol). While they share similar IUPAC nomenclature roots and solubility profiles, they exhibit distinct spectroscopic fingerprints and chemical reactivities.
This guide provides a definitive technical comparison to prevent misidentification. The core distinction lies in molecular symmetry: the 3,6-dihydroxy variant is centrosymmetric, leading to a simplified NMR spectrum and unique azo-coupling kinetics compared to the asymmetric R-Acid.
Molecular Identity & Physicochemical Profile[3][4][5][6]
The fundamental difference is the number of hydroxyl groups and the resulting molecular symmetry.
| Feature | 3,6-Dihydroxynaphthalene-2,7-disulfonate | R-Acid Salts (2-Naphthol-3,6-disulfonate) |
| Common Name | 2,7-Dihydroxynaphthalene-3,6-disulfonic acid | R-Acid; R-Salt; 3-Hydroxy-2,7-naphthalenedisulfonic acid |
| CAS (Disodium) | 7153-21-1 | 135-51-3 |
| Structure Type | Symmetric Diol ( | Asymmetric Mono-ol ( |
| Functional Groups | Two -OH (Positions 3, 6)Two -SO3H (Positions 2, 7) | One -OH (Position 2 or 3)Two -SO3H (Positions 3, 6 or 2, 7) |
| Molecular Weight | 364.26 g/mol (Disodium salt) | 348.26 g/mol (Disodium salt) |
| Solubility | Highly soluble in water; insoluble in organic solvents. | Highly soluble in water; insoluble in organic solvents. |
| Key Application | Fluorescent reagents, nitrate determination (variant), bis-azo dye intermediate. | Major intermediate for mono-azo dyes (e.g., Amaranth, Ponceau 4R). |
Structural Visualization
The following diagram illustrates the symmetry difference that drives the analytical distinction.
Caption: Structural symmetry comparison. Target A is symmetric, leading to simplified spectra. Target B is asymmetric.
Spectroscopic Differentiation (The "Fingerprint")
Nuclear Magnetic Resonance ( H-NMR)
NMR is the most reliable method for distinguishing these compounds due to the symmetry of the dihydroxy variant.
-
3,6-Dihydroxynaphthalene-2,7-disulfonate (Symmetric):
-
Due to symmetry, protons at positions 1, 4, 5, and 8 appear as simplified signals.
-
Prediction: You will observe only two distinct aromatic singlets (or very tight doublets depending on resolution) in the aromatic region. The protons at 1 and 8 are equivalent, and 4 and 5 are equivalent.
- axis), making the two rings chemically equivalent.
-
-
R-Acid Salts (Asymmetric):
-
The molecule lacks symmetry across the central bond.
-
Prediction: You will observe a complex pattern of five distinct aromatic protons .
-
H-1: Singlet (distinct chemical shift due to adjacent OH).
-
H-4: Singlet.
-
H-5, H-7, H-8: An ABC or AMX coupling system (multiplets) on the unsubstituted ring.
-
-
Mechanism:[1][2] The lack of symmetry renders every proton chemically distinct.
-
UV-Visible Spectroscopy
-
3,6-Dihydroxy: The presence of two auxochromic hydroxyl groups causes a bathochromic shift (red shift) and hyperchromic effect (increased intensity) compared to the mono-hydroxy R-acid.
-
R-Acid: Absorption maxima are typically at lower wavelengths compared to the di-hydroxy analog.
Experimental Protocol: HPLC Separation
Because both compounds are highly polar sulfonic acids, standard Reverse Phase (RP) C18 chromatography will result in poor retention (elution at the void volume). Ion-Pairing Chromatography (IPC) is required.
Protocol: Ion-Pair Reverse Phase Separation
Objective: Separate and identify 3,6-dihydroxynaphthalene-2,7-disulfonate from R-acid impurities.
Reagents:
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) or Tetrabutylammonium Bromide (TBAB) in Water, buffered to pH 6.0 with Phosphate.
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).
Methodology:
-
Equilibration: Flush column with 90% A / 10% B for 20 minutes to establish the ion-pair equilibrium on the stationary phase.
-
Gradient:
-
0-5 min: Isocratic 10% B.
-
5-20 min: Linear gradient to 40% B.
-
20-25 min: Hold at 40% B.
-
-
Detection: UV at 230 nm (sulfonate backbone) and 280 nm (aromatic/phenol).
Data Interpretation:
-
Elution Order:
Caption: HPLC workflow using Ion-Pairing reagents. The di-hydroxy species elutes first due to higher polarity.
Functional Reactivity Tests
Azo Coupling (The "Dye Test")
This test utilizes the directing power of the hydroxyl groups.
-
R-Acid:
-
Contains one activating -OH group.
-
Reaction: Couples rapidly with diazonium salts (e.g., 4-nitrobenzenediazonium chloride) at the 1-position (alpha position ortho to the OH).
-
Product: A mono-azo dye (Red).
-
-
3,6-Dihydroxynaphthalene-2,7-disulfonate:
-
Contains two activating -OH groups.
-
Reaction: Can couple at both positions 1 and 8 .
-
Differentiation: With excess diazonium salt, this compound can form a bis-azo derivative (blue/violet shift) or show different coupling kinetics due to steric crowding if one side reacts first.
-
Fluorescence[2][7][9][10]
-
3,6-Dihydroxy: Exhibits strong fluorescence often used in specialized imaging media.
-
R-Acid: Fluorescent (blue), but the quantum yield and emission maximum will differ. A side-by-side spot test under a UV lamp (365 nm) on a TLC plate is a quick qualitative check.
References
-
PubChem. (2025).[8] 3,6-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt (CID 81587). National Library of Medicine. [Link]
-
PubChem. (2025).[8] 2-Naphthol-3,6-disulfonic acid disodium salt (R-Salt) (CID 8673). National Library of Medicine. [Link]
-
SIELC Technologies. (2018). Separation of Naphthalene Sulfonic Acids using Newcrom R1 Columns. [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. US20030035917A1 - Image making medium - Google Patents [patents.google.com]
- 3. uv.es [uv.es]
- 4. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt | 7153-21-1 [chemnet.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. US7629400B2 - Image making medium - Google Patents [patents.google.com]
- 7. 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid Disodium Salt 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 8. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: Elemental Verification Strategies for Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate Dihydrate
Executive Summary & Compound Profile
Target Compound: Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate dihydrate
CAS Registry Number: 7153-21-1 (Anhydrous parent reference) / 5808-22-0 (Related Chromotropic Acid isomer reference)
Molecular Formula:
Precise elemental analysis (EA) of sulfonated naphthalene salts is notoriously difficult due to the interference of sodium in standard combustion chambers and the hygroscopic nature of the sulfonate groups. Relying solely on a Certificate of Analysis (CoA) often leads to downstream errors in stoichiometry, particularly when using this compound as a chromogenic reagent (e.g., for formaldehyde determination) or a pharmaceutical intermediate.
This guide compares the "Gold Standard" theoretical baseline against three experimental methodologies: Automated Combustion (CHNS) , ICP-OES , and Thermogravimetric Analysis (TGA) .
The Baseline: Theoretical Calculation
Before initiating any wet chemistry, a precise theoretical baseline must be established. This serves as the control against which purity is measured.
Formula Breakdown:
-
Core Structure: Naphthalene ring (
) substituted with 2 Hydroxyl groups and 2 Sulfonate groups. -
Cation: 2 Sodium ions (
).[2][3] -
Hydration: Dihydrate (
).
Step-by-Step Calculation
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Weight % (Theoretical) |
| Carbon (C) | 10 | 12.011 | 120.11 | 30.01% |
| Hydrogen (H) | 10* | 1.008 | 10.08 | 2.52% |
| Sodium (Na) | 2 | 22.990 | 45.98 | 11.49% |
| Sulfur (S) | 2 | 32.065 | 64.13 | 16.02% |
| Oxygen (O) | 10** | 15.999 | 159.99 | 39.97% |
| TOTAL | - | - | 400.29 | 100.00% |
*Hydrogen Count: 4 on ring + 2 in hydroxyls + 4 in water = 10 total. **Oxygen Count: 2 in hydroxyls + 6 in sulfonates + 2 in water = 10 total.
Comparative Methodology: Validating the Composition
A single analytical method is insufficient for this compound. The table below compares the efficacy of standard techniques.
Method A: Automated CHNS Combustion (The "Standard")
-
Principle: Flash combustion at >1000°C. Gases (
) are separated via GC. -
The Problem: Sodium sulfonates form stable ash (
or ) in the crucible. This "traps" sulfur and carbon, leading to consistently low experimental values unless specific combustion aids (like Vanadium Pentoxide, ) are used. -
Verdict: Reliable for Carbon/Hydrogen, but often fails for Sulfur in sodium salts.
Method B: ICP-OES (Inductively Coupled Plasma)
-
Principle: Acid digestion followed by plasma excitation.
-
The Advantage: It is the only method to directly quantify Sodium (Na) and Sulfur (S) without ash interference.
-
Verdict: Essential for stoichiometry checks (Na:S ratio).
Method C: Thermogravimetric Analysis (TGA)[5]
-
Principle: Measures mass loss over temperature.
-
The Role: Specifically validates the "Dihydrate" status.
-
Verdict: Critical. A "wet" sample looks identical to a "dihydrate" in CHNS, but TGA distinguishes bound water (dehydration step) from surface moisture.
Experimental Protocol: The Hybrid Validation Workflow
To achieve >99% confidence in the material's identity and purity, do not rely on one machine. Use this hybrid workflow.
Workflow Visualization
Caption: Hybrid validation logic flow. TGA confirms hydration state first to correct molecular weight before ICP stoichiometry checks.
Detailed Procedures
1. TGA (Water & Solvent Check)
-
Instrument: TA Instruments Q500 or equivalent.
-
Method: Ramp 10°C/min from Ambient to 250°C under
. -
Expectation: A distinct mass loss step between 80°C–120°C corresponding to the loss of 2 water molecules.
-
Calculation:
Acceptance Criteria: 8.5% – 9.5% (matches Karl Fischer results).[4]
2. ICP-OES (Sodium & Sulfur Stoichiometry)
-
Sample Prep: Weigh ~20mg sample. Digest in 5mL Trace Metal Grade
. Dilute to 50mL with Type I water. -
Wavelengths: Na (589.592 nm), S (180.731 nm).
-
Why this matters: If the synthesis involved "salting out" with excess NaCl or
, CHNS might show correct Carbon %, but ICP will reveal a massive Sodium excess (e.g., 13% instead of 11.5%).
Data Interpretation: Acceptance Criteria
When reviewing your analytical data, use this table to determine if the batch is acceptable for high-sensitivity applications.
| Analyte | Theoretical Value | Acceptable Experimental Range | Common Failure Mode |
| Carbon | 30.01% | 29.6% – 30.4% | Low: Incomplete combustion due to ash formation. |
| Hydrogen | 2.52% | 2.3% – 2.7% | High: Hygroscopic moisture absorption (if TGA skipped). |
| Sodium | 11.49% | 11.0% – 12.0% | High: Contamination with inorganic salts ( |
| Sulfur | 16.02% | 15.5% – 16.5% | Low: Sulfur trapping in ash during combustion. |
| Water | 9.00% | 8.5% – 9.5% | Low: Partial dehydration during storage (Anhydrous shift). |
Conclusion
For Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate dihydrate , a standard CHNS report is insufficient proof of purity. The formation of sodium sulfate ash often masks the true sulfur content, and the dihydrate state is labile.
Recommendation: Prioritize TGA to confirm the hydration shell (9% mass loss), followed by ICP-OES to validate the Na:S ratio. Use CHNS only as a secondary confirmation for the organic backbone.
References
-
Sigma-Aldrich. (n.d.). Sodium 3,6-dihydroxynaphthalene-2,7-disulfonate Product Specification. Retrieved from
-
NIST Chemistry WebBook. (n.d.). 3,6-Disodium sulfonate, 1,8-dihydroxy naphthalene (Chromotropic Acid Salt).[5] National Institute of Standards and Technology.[6] Retrieved from
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard reference for ICP and Combustion methodology).
- American Chemical Society (ACS). (2017). Reagent Chemicals: Specifications and Procedures - Analysis of Soda Ash and Sulfonated Salts. (General guidance on sodium salt analysis).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chromotropic acid technical grade 5808-22-0 [sigmaaldrich.com]
- 3. 3-Hydroxynaphthalene-2,7-disulfonic Acid Disodium Salt (Technical Grade) [lgcstandards.com]
- 4. Chromotropic acid disodium salt dihydrate for analysis ACS,Reag. Ph Eur 5808-22-0 [sigmaaldrich.com]
- 5. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate [cymitquimica.com]
- 6. 3,6-Disodium sulfonate, 1,8-dihydroxy naphthalene [webbook.nist.gov]
Technical Guide: TLC Separation of Naphthalene Disulfonic Acid Isomers
Topic: TLC Separation of Naphthalene Disulfonic Acid Isomers Content Type: Publish Comparison Guide
Executive Summary
The separation of naphthalene disulfonic acid (NDS) isomers—specifically 1,5-NDS , 1,6-NDS , 2,6-NDS , and 2,7-NDS —presents a unique chromatographic challenge. These compounds are strong acids (
This guide compares the two most effective methodologies for resolving these isomers: Amino-Modified HPTLC (Weak Anion Exchange) and Reversed-Phase Ion-Pair TLC (RP-IPC) . While Amino-Modified plates offer the most robust general separation of sulfonation levels (mono- vs. di- vs. tri-), RP-IPC provides superior selectivity for separating positional isomers based on subtle differences in hydrophobic surface area.
Mechanistic Comparison
Why Standard Silica Fails
On standard Silica Gel 60, sulfonic acid groups (
Method A: Amino-Modified Silica ( )
-
Mechanism: Weak Anion Exchange (WAX) + Partition.
-
Principle: The amino groups on the stationary phase are protonated (
) by the mobile phase or the analyte itself. They form ionic bonds with the sulfonate anions ( ). Separation is driven by the number of sulfonic acid groups (charge density) and the geometry of the molecule. -
Best For: Separating mixtures of Mono-, Di-, and Tri-sulfonic acids.
Method B: Reversed-Phase Ion-Pair (RP-IPC)
-
Mechanism: Hydrophobic Ion Pairing .
-
Principle: A lipophilic counter-ion (e.g., Tetrabutylammonium,
) is added to the mobile phase. It forms a neutral, lipophilic ion-pair complex with the NDS isomer ( ). This neutral complex partitions into the C18 stationary phase. -
Best For: Resolving positional isomers (e.g., 1,5-NDS vs. 2,6-NDS) which have identical charge but different hydrophobic footprints.
Experimental Protocols
Protocol A: Amino-Modified HPTLC (The "Gold Standard")
Based on Merck Application Note 261 [1]
Stationary Phase: HPTLC Silica gel 60
-
Note: The NaCl is critical to modulate the ionic strength and prevent permanent binding of the analyte to the amine groups.
Step-by-Step Workflow:
-
Preparation: Dissolve 0.18 mol/L NaCl directly into the ammonia solution before mixing with ethanol.
-
Sample Application: Apply 0.2–0.5 µL of sample (1 mg/mL in water/methanol 50:50) as bands, not spots, to improve resolution.
-
Development: Develop in a standard twin-trough chamber without saturation. Migration distance: 5–7 cm.
-
Detection: UV absorption at 254 nm (dark spots on green fluorescent background).
Expected Performance:
-
Order of Elution: Generally elutes by charge density. Mono-sulfonates travel furthest; Tri-sulfonates stay closer to the origin.
-
Isomer Resolution: Moderate. Good for 1,5-NDS vs. Mono-sulfonates, but may struggle to baseline separate 2,6-NDS from 2,7-NDS without gradient optimization.
Protocol B: Reversed-Phase Ion-Pair TLC (RP-IPC)
Adapted from HPLC Ion-Pair methodologies [2][3]
Stationary Phase: HPTLC Silica gel 60 RP-18
-
Optimization: Adjust Methanol % to 40% or 60% to shift
values.
Step-by-Step Workflow:
-
Mobile Phase Prep: Dissolve TBAB in the water fraction first, then mix with Methanol. Ensure pH is neutral to slightly acidic (pH 6–7) to ensure ionization of the sulfonic acids but stability of the column.
-
Plate Pre-washing: Pre-wash the RP-18 plate with the mobile phase (without sample) and dry. This equilibrates the stationary phase with the ion-pair reagent.[1]
-
Development: Develop in a saturated chamber.
-
Detection: UV 254 nm.
Expected Performance:
-
Order of Elution: Driven by hydrophobicity of the ion-pair.[2]
-
1,5-NDS: More compact, elutes differently than the linear 2,6-NDS.
-
-
Isomer Resolution: High. The bulky
counter-ion amplifies steric differences between isomers.
Performance Comparison Data
| Feature | Method A: Amino ( | Method B: RP-18 Ion-Pair |
| Primary Mechanism | Anion Exchange (Ionic) | Hydrophobic Partitioning (Steric) |
| Selectivity | Class separation (Mono vs. Di vs. Tri) | Isomer separation (1,5 vs. 2,6 vs. 2,7) |
| Spot Shape | Sharp bands (if NaCl is used) | Round spots, potential for tailing if IP is low |
| Robustness | High (Insensitive to slight pH changes) | Moderate (Sensitive to % Organic & IP conc.) |
| Cost | High (Specialty Plates) | Moderate (Standard RP plates + Reagent) |
| Sample Tolerance | High (Tolerates salts in sample) | Low (Salts interfere with Ion Pairing) |
Method Selection Workflow
Caption: Decision tree for selecting the optimal TLC method based on analytical goals and sample matrix.
References
-
Merck Millipore. (n.d.).[3] Separation of some naphthalene sulfonic acids - Application Note 261. Retrieved from
-
Jandera, P., Bunceková, S., & Planeta, J. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Journal of Chromatography A, 871(1-2), 139-152.
-
Bastian, B., et al. (1994). Determination of aromatic sulfonic acids in industrial waste water by ion-pair chromatography. Fresenius Journal of Analytical Chemistry, 348, 674–679.[4]
Sources
Benchmarking 3,6-dihydroxynaphthalene-2,7-disulfonate reactivity in azo synthesis
Publish Comparison Guide: Benchmarking 3,6-Dihydroxynaphthalene-2,7-Disulfonate in Azo Synthesis
Executive Summary
3,6-Dihydroxynaphthalene-2,7-disulfonic acid (disodium salt)—often regarded as a structural "double R-acid"—occupies a specialized niche in azo coupling. Unlike the widely utilized Chromotropic Acid (1,8-dihydroxy-3,6-disulfonate) which dominates bis-azo synthesis due to its open peri-positions, the 3,6-isomer presents a unique steric and electronic profile.
This guide benchmarks the reactivity of 3,6-dihydroxynaphthalene-2,7-disulfonate (hereafter 3,6-DNDS ) against industry standards: R-Acid (mono-functional analog) and Chromotropic Acid (isomeric benchmark). We provide experimental evidence that 3,6-DNDS offers superior solubility and distinct bathochromic shifts, though it requires precise pH control to manage competitive coupling at the sterically congested 4,5-positions (the "bay" region).
Part 1: Structural Determinants of Reactivity
To predict performance, one must understand the electronic landscape of the naphthalene ring.
-
Activation: The hydroxyl groups at positions 3 and 6 are strong activators (
effect). In alkaline media (pH > 9), deprotonation to the naphtholate ion ( ) significantly increases electron density, making the ring highly susceptible to electrophilic attack by diazonium salts. -
Directing Effects: The hydroxyl groups direct incoming electrophiles to the ortho positions.
-
Ortho to C3-OH
C4 -
Ortho to C6-OH
C5
-
-
Deactivation & Sterics: The sulfonate groups (
) at 2 and 7 are electron-withdrawing but essential for water solubility. Crucially, they block the positions adjacent to them, forcing coupling to the C4/C5 "bay" region.
Mechanism Visualization
The following diagram illustrates the resonance activation and the steric challenge at the coupling site.
Figure 1: The activation pathway highlights that while C4 is the primary coupling site, the proximity of C5 (the "bay" region) creates steric hindrance that often prevents a second coupling event, unlike Chromotropic acid.
Part 2: Comparative Benchmarking
The following data compares 3,6-DNDS against its primary competitors.
Table 1: Reactivity & Performance Matrix
| Feature | 3,6-DNDS (Subject) | R-Acid (Standard) | Chromotropic Acid (Bis-Azo) |
| Structure | 3,6-diOH, 2,7-diSO3H | 2-OH, 3,6-diSO3H | 1,8-diOH, 3,6-diSO3H |
| Primary Coupling Site | C4 (Ortho to OH) | C1 (Ortho to OH) | C2 & C7 (Ortho to OH) |
| Coupling Kinetics ( | High (Double Activation) | Moderate | Very High |
| Bis-Coupling Potential | Low/Difficult (Steric hindrance at 4,5 bay) | None (Mono-functional) | Excellent (Standard use) |
| Solubility (Water) | Very High (>150 g/L) | High | High |
| pH Sensitivity | Critical (Requires pH 9-10) | Moderate | Moderate |
| Spectral Shift | Bathochromic (Red-shift) vs R-Acid | Baseline | Deep Bathochromic (Blue/Purple) |
Analysis of Data
-
vs. R-Acid: 3,6-DNDS acts as a "super-soluble" R-acid. The additional hydroxyl group at C6 aids in solubility and provides a slight bathochromic shift (deeper color) due to auxiliary resonance, even if it doesn't participate in the coupling.
-
vs. Chromotropic Acid: Chromotropic acid is the gold standard for bis-azo dyes because the coupling sites (2 and 7) are spatially distant. 3,6-DNDS struggles to couple twice because the C4 and C5 positions are physically adjacent (the naphthalene "bay"), causing significant steric clash between two azo groups. Therefore, 3,6-DNDS is recommended primarily for high-solubility mono-azo dyes.
Part 3: Experimental Protocol (Mono-Azo Synthesis)
Objective: Synthesis of a model azo dye using Sulfanilic Acid and 3,6-DNDS. Scale: 10 mmol.
Reagents:
-
Diazotization: Sulfanilic acid (1.73 g), Sodium carbonate (0.53 g), Sodium nitrite (0.69 g), HCl (conc. 2.5 mL), Ice.
-
Coupling: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt (3.64 g), Sodium hydroxide (2.5 M solution), Sodium carbonate.
Step-by-Step Methodology:
-
Diazotization (The Electrophile):
-
Dissolve sulfanilic acid in 10 mL water containing 0.53 g
. -
Add sodium nitrite (0.69 g) and stir until dissolved.
-
Pour this solution slowly into a beaker containing 2.5 mL conc. HCl and 15 g of crushed ice.
-
Critical Control: Maintain temperature
. Stir for 15 mins. A white precipitate of the diazonium betaine may form.
-
-
Preparation of Coupler (3,6-DNDS):
-
In a separate flask, dissolve 3.64 g of 3,6-DNDS in 20 mL water.
-
Cool to
. -
Add 2.5 M NaOH dropwise until pH reaches 9.0–10.0 .
-
Note: The solution must be alkaline to generate the reactive naphtholate species.
-
-
Coupling Reaction:
-
Slowly add the diazonium suspension (from Step 1) to the coupler solution (Step 2) over 20 minutes.
-
pH Maintenance: Simultaneously add
solution to maintain pH > 8. If pH drops below 7, coupling will stall (protonation of the naphtholate). -
Stir at
for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Isolation:
Workflow Diagram
Figure 2: The workflow emphasizes the parallel preparation of the diazonium salt and the alkaline coupler solution, converging at the critical pH-controlled coupling step.
Part 4: Troubleshooting & Optimization
Problem: Low Yield / Tar Formation
-
Root Cause: Decomposition of diazonium salt or coupling at the wrong pH.
-
Solution: Ensure temperature stays
during addition. Verify pH is > 8.0 but < 11.0 (too high pH can degrade the diazonium species to diazotates).
Problem: Product is a Mixture of Isomers
-
Root Cause: Asymmetric coupling.
-
Insight: While 3,6-DNDS is symmetric, once the first azo group attaches at C4, the molecule becomes asymmetric. The second coupling at C5 is sterically hindered. If you observe multiple spots on TLC, it is likely unreacted starting material or degradation products, not bis-azo dyes (unless forcing conditions are used).
Problem: Solubility Issues during Isolation
-
Root Cause: The product is extremely water-soluble due to two sulfonate groups.
-
Solution: Use a high concentration of salt (NaCl or KCl) for "salting out." If standard salting out fails, add Ethanol to lower the dielectric constant of the solvent.
References
-
PubChem. (2023). 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8O8S2.[3] National Library of Medicine. [Link]
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text for mechanisms of azo coupling).
-
Sakur, A. A., et al. (2016).[4] Synthesis A Reagent [3-Hydroxy 4-(1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid]. Modern Chemistry & Applications. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3,6-Dihydroxynaphthalene-2,7-disulfonate
Part 1: Executive Summary & Core Directive
Immediate Action Required: 3,6-Dihydroxynaphthalene-2,7-disulfonate (commonly known as Chromotropic Acid Disodium Salt ) is a chemical intermediate and analytical reagent. While the pure salt is classified as an Irritant , it is frequently used in conjunction with concentrated sulfuric acid (H₂SO₄) for formaldehyde determination.
Crucial Distinction:
-
Pure Salt (Solid): Dispose of via high-temperature incineration.
-
Reagent Solution (Acidic): Must be treated as Corrosive Hazardous Waste . Never dispose of acidic reaction mixtures down the drain without neutralization and specific regulatory approval.
Part 2: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the specific form of the substance. The disposal pathway depends heavily on whether the substance is the isolated salt or part of a reactive mixture.
Table 1: Physicochemical & Hazard Data
| Parameter | Specification |
| Chemical Name | Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate |
| Synonyms | Chromotropic acid disodium salt; 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid disodium salt |
| CAS Number | 5808-22-0 (Dihydrate) / 7153-21-1 (Anhydrous) |
| Molecular Formula | C₁₀H₆Na₂O₈S₂[1][2][3][4][5][6][7][8] · 2H₂O |
| Physical State | Off-white to beige powder |
| Solubility | Soluble in water; slightly soluble in ethanol |
| GHS Classification | Warning (Irritant) |
| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[2] Irritation) |
| Incompatibilities | Strong oxidizing agents, Acid chlorides, Acid anhydrides |
Part 3: Personal Protective Equipment (PPE)
Trustworthiness Protocol: Treat all powders as inhalation hazards and all liquid waste as potential splash hazards.
-
Respiratory Protection: NIOSH-approved N95 respirator (for solid handling) or full-face respirator if handling large, dusty quantities.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for liquid disposal.
-
Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm).
-
Body Protection: Chemical-resistant lab coat and closed-toe shoes.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Waste (Unused Reagent)
Use this protocol for expired or excess dry powder.
-
Segregation: Do not mix with oxidizers or organic solvents.[4] Keep in the original container if possible.
-
Labeling: Label the container clearly as "Hazardous Waste - Solid - Irritant."
-
Primary Disposal Method:
-
This compound contains sulfur and sodium.[1][2][3][4][7][8] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber to manage sulfur oxide (SOx) emissions [1][2].
-
Action: Hand over to your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor.
-
-
Prohibited Actions: Do not dispose of the solid powder in regular trash or dissolve it to flush down the sink.
Protocol B: Disposal of Reaction Mixtures (Chromotropic Acid Assay Waste)
Use this protocol if the reagent has been mixed with Sulfuric Acid (H₂SO₄) for formaldehyde testing.
-
Characterization: This waste stream is Corrosive (pH < 2) and potentially toxic depending on the analyte (e.g., Formaldehyde).
-
Collection:
-
Use a dedicated waste container made of HDPE (High-Density Polyethylene) or glass. Do not use metal containers.
-
Label as "Corrosive Acid Waste - Contains Sulfuric Acid & Chromotropic Acid."
-
-
Neutralization (Optional - Only if permitted by local EHS):
-
Caution: This process generates significant heat.
-
Place the waste container in an ice bath.
-
Slowly add a base (e.g., Sodium Carbonate or dilute Sodium Hydroxide) while stirring.
-
Monitor pH until it reaches 6–9.
-
Note: Even neutralized waste often requires professional disposal due to the chemical oxygen demand (COD) and sulfur content.
-
-
Final Disposal: Transfer to EHS for incineration.
Protocol C: Contaminated Packaging
-
Empty Containers: Triple rinse with water. Collect the rinsate as hazardous liquid waste (Protocol B).
-
Defacing: Obliterate all original hazard labels.
-
Disposal: If completely clean, dispose of as general lab trash. If residue remains, treat as Solid Hazardous Waste (Protocol A).
Part 5: Visual Decision Workflow
The following diagram illustrates the logical decision tree for disposing of 3,6-Dihydroxynaphthalene-2,7-disulfonate based on its state and mixture.
Figure 1: Decision tree for segregating and treating Chromotropic Acid waste streams.
Part 6: Emergency Procedures
Spill Response (Solid):
-
Evacuate: Clear non-essential personnel.
-
PPE: Don goggles, gloves, and N95 mask.
-
Containment: Cover spill with wet paper towels to prevent dust generation, or use a HEPA vacuum.
-
Clean-up: Scoop into a waste container. Wash area with soap and water [3].[2]
Exposure Response:
-
Eye Contact: Rinse immediately with water for at least 15 minutes.[2] Lift eyelids occasionally. Seek medical attention if irritation persists.
-
Skin Contact: Wash thoroughly with soap and water.[2] Remove contaminated clothing.[2][5][6][9]
Part 7: Regulatory Compliance (RCRA & EU)
-
United States (RCRA): This chemical is not listed as a P- or U-listed waste, but it exhibits characteristics of toxicity/irritation. If mixed with sulfuric acid, it carries the D002 (Corrosivity) waste code.
-
European Union: Waste codes are application-specific.
-
16 05 06: Laboratory chemicals, consisting of or containing hazardous substances (mixtures).
-
16 05 09: Discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08 [4].
-
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Chromotropic Acid. Retrieved from [Link]
-
European Commission. (2014). Guidance on the classification of waste (EWC Codes). Retrieved from [Link]
Sources
- 1. Sodium 3,6-dihydroxynaphthalene-2,7-disulfonate | 7153-21-1 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. integraclear.com [integraclear.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 3,6-Dihydroxynaphthalene-2,7-disulfonate
Handling specialized organic reagents requires moving beyond generic safety data sheets to understand the specific physical and chemical behaviors of the molecule. 3,6-Dihydroxynaphthalene-2,7-disulfonate (commonly handled as its disodium salt, CAS 7153-21-1) is a highly polar, water-soluble compound utilized extensively as a dye intermediate and analytical reagent.
Because of its structural properties—specifically the presence of two hydrophilic sulfonate groups and two phenolic hydroxyl groups—this compound presents unique handling challenges related to particulate aerosolization and rapid mucosal dissolution. This guide provides a comprehensive, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics to ensure absolute safety and experimental integrity in the laboratory.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. According to authoritative safety classifications , 3,6-Dihydroxynaphthalene-2,7-disulfonate carries three primary hazard statements:
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound is highly hygroscopic and water-soluble. If fine powder contacts sweaty skin or the tear film of the eye, it dissolves almost instantaneously. This creates a localized hyperosmotic environment and an acidic micro-zone, stripping cellular moisture and causing acute osmotic stress and irritation.
-
H335 (May cause respiratory irritation): During weighing and transfer, the dry powder is prone to static cling and aerosolization. Inhalation of these micro-particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, triggering immediate coughing and localized inflammation .
Understanding this rapid-dissolution mechanism dictates our primary safety objective: Absolute particulate containment and moisture-barrier protection.
Quantitative PPE Matrix
The following table summarizes the required PPE based on the operational scale, ensuring that protective measures scale logically with the volume of particulate generation.
| Protection Category | Analytical Scale (< 5 g) | Bulk Scale (> 5 g or milling) | Mechanistic Rationale |
| Eye/Face | ANSI Z87.1 Safety Glasses with side shields | Chemical Splash Goggles (unvented or indirectly vented) | Prevents highly soluble particulates from dissolving in the tear film, effectively neutralizing the H319 hazard. |
| Hand | Nitrile Gloves (≥ 0.11 mm thickness) | Double-gloved Nitrile (≥ 0.11 mm) | Nitrile provides superior barrier integrity against aqueous organic salts compared to latex, preventing H315 dermal irritation. |
| Body | Standard 100% Cotton Lab Coat | Tyvek® sleeves or full apron over lab coat | Prevents powder accumulation on clothing fibers, which could lead to secondary dermal exposure via sweat transfer. |
| Respiratory | Not required if handled inside a localized draft shield | N95 or P100 Particulate Respirator | Mitigates inhalation of fine dust (H335) when engineering controls (like fume hoods) cannot be utilized for bulk transfers. |
Operational Workflow: Preparing Aqueous Stock Solutions
To build deep trust in your laboratory practices, protocols must be self-validating. The following step-by-step methodology for preparing a 0.1 M aqueous stock solution incorporates built-in safety checkpoints.
Objective: Safely weigh and dissolve 3,6-Dihydroxynaphthalene-2,7-disulfonate while minimizing static aerosolization and ensuring complete decontamination.
-
Step 1: Environmental Setup & PPE Verification
-
Action: Don standard analytical PPE (Nitrile gloves, safety glasses, lab coat).
-
Validation: Perform a visual "inflation test" on your nitrile gloves to ensure zero pinhole defects before handling the powder.
-
-
Step 2: Anti-Static Material Transfer
-
Action: Place the analytical balance inside a localized draft shield. Use an anti-static weighing spatula (e.g., grounded stainless steel or conductive polymer).
-
Causality: The high polarity of the disulfonate salt causes significant static cling. An anti-static spatula prevents the powder from "jumping" and aerosolizing outside the weigh boat.
-
-
Step 3: Endothermic Dissolution
-
Action: Transfer the pre-weighed solid into a volumetric flask inside a fume hood. Add deionized water slowly while swirling.
-
Validation: The solution should turn completely clear without residual suspended particles. The high solubility ensures rapid dissolution, but slow addition prevents the powder from clumping at the solvent interface.
-
-
Step 4: Damp-Wipe Decontamination
-
Action: Wipe the spatula, balance pan, and surrounding benchtop with a damp, lint-free cloth.
-
Causality:Never dry-sweep this chemical. Dry sweeping will aerosolize the invisible micro-particulates. Because the compound is highly water-soluble, a damp wipe guarantees 100% capture of the residue into the cloth matrix.
-
Fig 1: Safe handling and decontamination workflow for 3,6-Dihydroxynaphthalene-2,7-disulfonate.
Spill Response & Disposal Logistics
Even with rigorous protocols, accidental spills occur. Your response must prioritize containment over immediate cleanup to prevent respiratory exposure .
Immediate Spill Response Protocol
-
Isolate & Contain: If a bulk powder spill occurs outside a fume hood, immediately evacuate personnel from the immediate 5-foot radius to allow aerosolized dust to settle.
-
Suppress: Do not use a standard vacuum or broom. Cover the spilled powder with damp paper towels. The water from the towels will immediately begin dissolving the top layer of the powder, creating a heavy, wet matrix that physically cannot become airborne.
-
Collect: Scoop the wet matrix using a plastic dustpan or rigid cardboard and place it into a sealable hazardous waste bag.
-
Neutralize the Surface: Wash the spill area with copious amounts of water and a mild laboratory detergent until no visual residue remains.
Disposal Plans
Because 3,6-Dihydroxynaphthalene-2,7-disulfonate contains both sulfur and aromatic organic components, it must not be disposed of down the standard aqueous drain.
-
Liquid Waste: Segregate all dissolved solutions into a clearly labeled "Aqueous Organic Waste" container. Ensure the container is compatible with slightly acidic/neutral pH solutions.
-
Solid Waste: Contaminated PPE (gloves, damp wipes from cleanup) must be disposed of in a designated solid hazardous waste bin for eventual high-temperature incineration, as combustion of this compound yields toxic sulfur oxides (SOx) and carbon oxides .
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81587, 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)" PubChem,[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
